3-(4-Methoxybenzyl)piperidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12;/h4-7,12,14H,2-3,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHZAZRBJHYYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592097 | |
| Record name | 3-[(4-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625454-21-9 | |
| Record name | 3-[(4-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The 3-(4-Methoxybenzyl)piperidine Scaffold: A Keystone Pharmacophore in Neuropharmacology
Introduction: Beyond a Synthetic Intermediate
3-(4-Methoxybenzyl)piperidine hydrochloride is a molecule whose significance in the landscape of drug discovery is not defined by its own discrete biological activity, but rather by its role as a foundational scaffold for a remarkable diversity of potent and selective neuropharmacological agents. While direct data on the mechanism of action of this specific compound is sparse, its true value is realized in its derivatives, which have been engineered to interact with a range of critical central nervous system targets. The inherent structural features of the piperidine ring, combined with the benzyl moiety, provide a privileged starting point for medicinal chemists to explore complex structure-activity relationships.[1]
This technical guide will depart from a traditional single-compound analysis. Instead, it will explore the mechanism of action of this compound through the lens of the key drug classes it enables. We will dissect how this core structure contributes to high-affinity interactions with distinct and important neurological targets, including the Sigma-1 (σ1) receptor, the N-methyl-D-aspartate (NMDA) receptor, the histamine H3 receptor, and the dopamine D4 receptor. For researchers and drug development professionals, understanding the mechanistic potential unlocked by this scaffold is paramount to its effective application in the design of next-generation therapeutics for a wide array of neurological and psychiatric disorders.
Chapter 1: The 3-(4-Methoxybenzyl)piperidine Scaffold as a Sigma-1 Receptor Modulator
The Sigma-1 Receptor: An Intracellular Chaperone in Neurotransmission
The Sigma-1 (σ1) receptor is a unique ligand-operated intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular stress responses, calcium signaling, and the activity of various ion channels and G-protein coupled receptors. Its involvement in a multitude of cellular processes has made it an attractive target for therapeutic intervention in conditions ranging from neuropathic pain and neurodegenerative diseases to psychiatric disorders.
Mechanism of Action of Piperidine-Based Sigma-1 Receptor Ligands
Derivatives of the 3-(4-methoxybenzyl)piperidine scaffold have been developed as high-affinity ligands for the σ1 receptor. The protonated piperidine nitrogen is a key pharmacophoric feature, forming a crucial salt bridge interaction with a glutamate residue (Glu172) within the receptor's binding pocket.[2] The benzyl group and its substituents occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity.
Antagonism at the σ1 receptor by these ligands can lead to a cascade of downstream effects, including:
-
Modulation of Ion Channels: The σ1 receptor is known to interact with and modulate the function of several ion channels, including NMDA receptors. Antagonism of the σ1 receptor can indirectly lead to a reduction in NMDA receptor activity, thereby dampening excitotoxicity.
-
Regulation of Calcium Homeostasis: By interacting with IP3 receptors at the endoplasmic reticulum, σ1 receptor antagonists can modulate intracellular calcium release, a critical factor in neuronal signaling and cell survival.
-
Neuroprotective Effects: Through the attenuation of oxidative stress and the regulation of apoptotic pathways, σ1 receptor antagonism has been shown to confer neuroprotection in various models of neuronal injury.
The versatility of the piperidine scaffold allows for fine-tuning of the molecule's properties to achieve high selectivity for the σ1 receptor over the σ2 subtype and other off-target proteins.[3]
Representative Compounds and Biological Data
| Compound Class | Representative Structure | σ1 Receptor Affinity (Ki) | Selectivity |
| Phenoxyalkyl Piperidines | 1-[2-(4-methoxyphenoxy)ethyl]piperidine | 0.89–1.49 nM | High selectivity over σ2 |
Data synthesized from studies on related phenoxyalkylpiperidines.
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor
This protocol outlines a standard method for determining the binding affinity of a test compound for the σ1 receptor using a competitive radioligand binding assay.
Materials:
-
Radioligand: -pentazocine
-
Membrane Preparation: Guinea pig brain membranes or cell line membranes expressing the human σ1 receptor.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Test Compound: 3-(4-Methoxybenzyl)piperidine derivative
-
Non-specific Binding Control: Haloperidol (10 µM)
-
Scintillation Cocktail and Vials
-
Filtration Apparatus with glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution, 50 µL of the test compound dilution (or vehicle for total binding, or haloperidol for non-specific binding), and 100 µL of the membrane preparation.
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the incubation by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of the Sigma-1 Receptor Antagonism Pathway
Caption: Sigma-1 receptor antagonism by piperidine derivatives.
Chapter 2: The Role of the 3-(4-Methoxybenzyl)piperidine Scaffold in NMDA Receptor Antagonism
The NMDA Receptor and Subtype Selectivity
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that is fundamental to synaptic plasticity, learning, and memory. However, its overactivation leads to excessive calcium influx and subsequent excitotoxicity, a key pathological process in stroke, traumatic brain injury, and neurodegenerative diseases. NMDA receptors are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits (A-D). The GluN2B (NR2B) subtype is of particular interest as a therapeutic target because its antagonists have shown neuroprotective potential with a potentially better side-effect profile than non-selective NMDA receptor blockers.
Mechanism of Action: Non-Competitive Antagonism at the NR2B Subunit
Derivatives of the benzylpiperidine scaffold have been instrumental in the development of selective, non-competitive antagonists of the NR2B subunit. A classic example is ifenprodil and its analogs. These molecules bind to a specific site on the amino-terminal domain of the NR2B subunit, distinct from the glutamate and glycine binding sites. This binding allosterically modulates the receptor, reducing the probability of channel opening even when the primary agonists are bound.
The 3-(4-methoxybenzyl)piperidine core provides the necessary structural elements for this interaction:
-
The piperidine ring and its nitrogen are crucial for anchoring the molecule within the binding pocket.
-
The benzyl group engages in hydrophobic interactions, and the substitution pattern on this ring (such as the 4-methoxy group) can be optimized to enhance potency and selectivity.
By selectively inhibiting NR2B-containing NMDA receptors, these compounds can reduce excitotoxic neuronal damage while potentially sparing the physiological functions mediated by other NMDA receptor subtypes.
Quantitative Data for Representative NMDA Receptor Antagonists
The following table presents data for ifenprodil, a well-characterized NR2B-selective antagonist that shares key structural features with the 3-(4-methoxybenzyl)piperidine scaffold.
| Compound | Target | IC50 | Mechanism |
| Ifenprodil | NR1/NR2B NMDA Receptor | ~0.3 µM | Non-competitive antagonist |
Experimental Protocol: Two-Electrode Voltage Clamp Recording in Xenopus Oocytes
This protocol describes the functional characterization of NMDA receptor antagonists using Xenopus oocytes expressing specific NMDA receptor subunits.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human or rat GluN1 and GluN2B subunits
-
Recording Solution (ND96): Containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES.
-
Agonists: Glutamate and Glycine
-
Test Compound: Benzylpiperidine derivative
-
Two-electrode voltage clamp amplifier and data acquisition system
Procedure:
-
Oocyte Injection: Inject defolliculated Xenopus oocytes with a mixture of GluN1 and GluN2B cRNA. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two electrodes (voltage and current). Clamp the membrane potential at a holding potential of -70 mV.
-
Agonist Application: Perfuse the oocyte with the recording solution containing saturating concentrations of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit an inward current (I_NMDA).
-
Antagonist Application: After establishing a stable baseline current, co-apply the test compound at various concentrations with the agonists.
-
Data Analysis: Measure the peak inward current in the presence of the antagonist and express it as a percentage of the control current (agonists alone).
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualization of NMDA Receptor Antagonism
Caption: Allosteric antagonism of the NR2B-containing NMDA receptor.
Chapter 3: The 3-(4-Methoxybenzyl)piperidine Scaffold in Histamine H3 Receptor Inverse Agonism
The Histamine H3 Receptor: A Master Regulator of Neurotransmitter Release
The histamine H3 receptor (H3R) is a G-protein coupled receptor (GPCR) that functions predominantly as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] It also acts as a heteroreceptor on a wide variety of non-histaminergic neurons, modulating the release of key neurotransmitters including acetylcholine, dopamine, norepinephrine, and serotonin.[1] Due to its role as a "brake" on neurotransmission, blocking the H3R is a promising strategy for enhancing cognitive function and promoting wakefulness.
Mechanism of Action: Releasing the Brake with Inverse Agonism
Many GPCRs, including the H3R, exhibit a degree of constitutive activity, meaning they can signal in the absence of an agonist. Inverse agonists are ligands that bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal signaling. For the H3R, which is constitutively active, inverse agonism is a particularly effective mechanism.
Piperidine-containing compounds have been developed as potent and selective H3R inverse agonists.[4] The mechanism involves:
-
Binding to the H3R: The piperidine nitrogen and associated scaffold bind to the transmembrane domain of the receptor.
-
Stabilizing the Inactive State: This binding reduces the receptor's basal G-protein coupling (to Gi/o proteins).
-
Disinhibition of Neurotransmitter Release: By silencing the constitutive inhibitory tone of the H3R on nerve terminals, these compounds increase the release of histamine and other neurotransmitters in brain regions associated with cognition and arousal, such as the prefrontal cortex and hippocampus.
This pro-cognitive effect makes H3R inverse agonists attractive candidates for the treatment of Alzheimer's disease, ADHD, and narcolepsy.
Quantitative Data for a Representative H3R Inverse Agonist
BF2.649 is a potent and selective non-imidazole H3R inverse agonist that features a piperidine core.
| Compound | Target | Ki | EC50 (Inverse Agonism) |
| BF2.649 | Human H3 Receptor | 0.16 nM | 1.5 nM |
Data from Ligneau et al. (2007).[4]
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This assay measures the ability of a compound to modulate G-protein activation by the H3 receptor, allowing for the differentiation between antagonists and inverse agonists.
Materials:
-
Membrane Preparation: From cells expressing the human H3 receptor.
-
Radioligand: [³⁵S]GTPγS
-
Assay Buffer: Containing HEPES, NaCl, MgCl₂, and GDP.
-
Test Compound: Piperidine derivative.
-
Agonist (for antagonist determination): (R)-α-methylhistamine (RAMH)
-
Scintillation Proximity Assay (SPA) beads or filtration apparatus
Procedure:
-
Inverse Agonism:
-
Pre-incubate the membranes with the test compound at various concentrations in the assay buffer.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at room temperature.
-
Quantify the amount of [³⁵S]GTPγS bound to the G-proteins, which reflects the level of receptor activity.
-
A decrease in basal [³⁵S]GTPγS binding indicates inverse agonist activity. Plot the data to determine the EC50 and maximal inhibition.
-
-
Antagonism:
-
Perform the assay as above, but in the presence of a fixed concentration of the agonist RAMH.
-
The ability of the test compound to shift the dose-response curve of the agonist to the right indicates competitive antagonism.
-
Visualization of H3R Inverse Agonism
Caption: Mechanism of H3R inverse agonism leading to enhanced neurotransmitter release.
Chapter 4: The 3-(4-Methoxybenzyl)piperidine Scaffold in Dopamine D4 Receptor Antagonism
The Dopamine D4 Receptor: A Target in Psychosis and Cognition
The dopamine D4 receptor (D4R) is a D2-like G-protein coupled receptor that is highly expressed in the prefrontal cortex, a brain region critical for executive function and cognition. It is implicated in the pathophysiology of several neuropsychiatric disorders, most notably schizophrenia and ADHD. The D4R is a target for atypical antipsychotic drugs, and its modulation is thought to contribute to their efficacy in treating cognitive deficits and negative symptoms.
Mechanism of Action: Competitive Antagonism for Dopaminergic Control
Derivatives of the 4-benzylpiperidine scaffold have been identified as potent and selective D4R antagonists. The mechanism of action is competitive antagonism:
-
Binding to the D4R: The piperidine-based antagonist binds to the same site as the endogenous ligand, dopamine.
-
Blocking Dopamine Signaling: By occupying the receptor, the antagonist prevents dopamine from binding and activating it.
-
Modulation of Downstream Pathways: The D4R couples to Gi/o proteins, and its activation normally leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Antagonism blocks this effect, thereby modulating the activity of downstream effectors like Protein Kinase A (PKA) and influencing gene expression and neuronal excitability.
The selectivity of these compounds for the D4R over the D2R is a key objective in drug design, as it may reduce the risk of extrapyramidal side effects associated with D2 receptor blockade.
Representative Data for D4R Antagonists
While specific data for a direct 3-(4-methoxybenzyl)piperidine derivative is limited, related 4-oxopiperidine scaffolds have been developed as potent D4R antagonists.
| Compound Class | Representative Structure | D4 Receptor Affinity (Ki) |
| Oxopiperidine Scaffolds | N-benzyl-4-oxopiperidine derivatives | Low nanomolar range |
Data synthesized from studies on related piperidine-based D4R antagonists.
Experimental Protocol: Dopamine D4 Receptor Competition Binding Assay
This protocol describes a method to determine the binding affinity of a test compound for the D4 receptor.
Materials:
-
Radioligand: [³H]spiperone or another suitable D4-selective radioligand.
-
Membrane Preparation: From a cell line stably expressing the human D4 receptor (e.g., CHO-K1 cells).
-
Assay Buffer: Tris-HCl buffer with physiological salts.
-
Test Compound: Benzylpiperidine derivative.
-
Non-specific Binding Control: Haloperidol or clozapine.
-
Filtration apparatus and scintillation counting supplies.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membrane preparation, the [³H]spiperone solution, and the test compound dilution (or vehicle/non-specific control).
-
Incubate the mixture, typically for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid filtration over glass fiber filters, washing with cold buffer.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding and determine the IC50 and Ki values as described in the protocol for the σ1 receptor binding assay.
Visualization of D4R Antagonism
Caption: Competitive antagonism at the dopamine D4 receptor.
Conclusion: A Versatile Scaffold for Neurological Drug Discovery
This compound, while unassuming on its own, is a powerful tool in the arsenal of medicinal chemists. Its structural simplicity belies a profound versatility, providing a robust and adaptable foundation for the construction of highly specific ligands for a diverse set of critical neurological targets. The journey through the mechanisms of its derivatives—from the intracellular chaperone σ1 receptor and the allosteric sites of the NMDA receptor to the presynaptic control of the H3 receptor and the dopaminergic modulation of the D4 receptor—showcases a masterclass in structure-based drug design. For researchers in the field, a deep understanding of how to leverage this and similar privileged scaffolds is not just an academic exercise; it is the key to unlocking new therapeutic avenues for some of the most challenging disorders of the central nervous system.
References
-
Malinski, J. A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2826–2843. [Link]
-
Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. [Link]
-
Sagan, D., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9549–9573. [Link]
-
Sagan, D., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PMC. [Link]
-
Sagan, D., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. . [Link]
- Google Patents. (n.d.). AU2021361044A9 - Tricyclic heterobifunctional compounds for degradation of targeted proteins.
-
Malinski, J. A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
Sources
- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of 3-(4-Methoxybenzyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of 3-(4-Methoxybenzyl)piperidine hydrochloride. While primarily recognized as a versatile synthetic intermediate in medicinal chemistry, the structural motifs inherent in this compound suggest a range of plausible interactions with key neurological targets. This document synthesizes evidence from analogous structures to infer a likely biological profile for this compound and furnishes detailed, field-proven protocols for its systematic investigation. The intended audience includes researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related piperidine scaffolds.
Introduction: The Piperidine Scaffold and this compound
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals targeting a wide array of biological systems, particularly within the central nervous system (CNS)[1]. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which can significantly influence binding affinity and selectivity for various receptors and enzymes[1]. The piperidine nitrogen, typically protonated at physiological pH, often serves as a key interaction point with anionic sites on biological targets, enhancing the druggability of molecules in which it is incorporated[1][2].
This compound (Figure 1) is a specific derivative recognized as an essential building block for the synthesis of more complex, bioactive molecules[3]. Its structure combines the foundational piperidine core with a 4-methoxybenzyl group at the 3-position. This substitution pattern is of particular interest as it introduces both steric bulk and specific electronic features—the methoxy group can act as a hydrogen bond acceptor—that can drive interactions with biological targets. While direct pharmacological data on this specific compound is not extensively published, its role as a key intermediate suggests that the biological activity of its more complex derivatives is rooted in the foundational interactions of this parent scaffold[3].
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of the topic compound.
This guide will, therefore, explore the inferred biological activity of this compound by examining the pharmacology of its close structural analogs. Subsequently, we will provide detailed experimental protocols to systematically validate these hypotheses and characterize its unique biological profile.
Inferred Biological Profile: Learning from Structural Analogs
The biological activity of a small molecule is intimately tied to its structure. By analyzing the targets of compounds with high structural similarity to this compound, we can construct a high-probability target profile. The primary evidence points towards activity at several key CNS receptors.
Potential for Dopamine D4 Receptor Antagonism
The Dopamine D4 receptor, a G protein-coupled receptor (GPCR), is a significant target in the treatment of psychosis and cognitive disorders. Research on fluorinated piperidine scaffolds has demonstrated that compounds bearing a methoxybenzyl moiety can exhibit high-affinity binding to the D4 receptor[4][5]. For instance, a series of 4,4-difluoro-3-(phenoxymethyl)piperidines, when substituted with a 3-fluoro-4-methoxybenzyl group on the piperidine nitrogen, displayed potent D4 receptor antagonism with Ki values in the nanomolar range[4]. The 3,4-difluorophenyl ether analog in this series was particularly potent, with a Ki of 5.5 nM[4]. This strongly suggests that the 4-methoxybenzylpiperidine core is a key pharmacophore for D4 receptor interaction.
Potential for NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysfunction is implicated in numerous neurological disorders. Studies on 4-benzylpiperidine and 3-phenylpyrrolidine derivatives have shown that these structures can act as potent and selective antagonists of the NR1A/2B subtype of the NMDA receptor[6]. High-potency antagonism was achieved with compounds like N-(omega-phenylalkyl)-substituted 4-(4-hydroxybenzyl)piperidine (IC50 = 0.059 µM)[6]. Although our topic compound has a methoxy- rather than a hydroxy-substituent and the benzyl group is at the 3-position, the fundamental structural similarity makes the NMDA receptor a plausible target. The O-methylated analogue in the cited study, while less potent than the hydroxylated version, was still a potent anticonvulsant in vivo, indicating significant CNS penetration and biological effect[6].
Potential for Sigma-1 (σ1) Receptor Modulation
The sigma-1 (σ1) receptor is an intracellular chaperone protein implicated in a variety of cellular functions and is a target for neuropsychiatric and neurodegenerative diseases. Phenoxyalkylpiperidines have been identified as high-affinity ligands for the σ1 receptor[1]. Specifically, N-[(4-methoxyphenoxy)ethyl]piperidines have demonstrated high affinity, with Ki values ranging from 0.89 to 1.49 nM[1]. The presence of the 4-methoxy group in these high-affinity ligands highlights its potential importance for σ1 receptor binding, making this another key target for investigation for this compound.
Other Potential Activities
-
Anticholinesterase Activity: The benzylpiperidine moiety is known to interact with the catalytic site of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. This interaction forms the basis for several Alzheimer's disease therapeutics[2].
-
Antifungal Properties: Piperidine is a core structure in some antifungal agents that work by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes[7].
The following table summarizes the biological activities of key structural analogs, providing a quantitative basis for the inferred target profile of this compound.
| Analog Compound Class | Target | Activity | Reported Potency (Ki / IC50) | Reference |
| 3-Fluoro-4-methoxybenzyl substituted 4,4-difluoropiperidines | Dopamine D4 Receptor | Antagonist | 5.5 nM - 320 nM | [4] |
| 4-(4-Hydroxybenzyl)piperidine derivatives | NMDA Receptor (NR1A/2B) | Antagonist | 0.059 µM | [6] |
| N-[(4-Methoxyphenoxy)ethyl]piperidines | Sigma-1 (σ1) Receptor | Ligand | 0.89 - 1.49 nM | [1] |
Methodologies for Biological Characterization
To empirically determine the biological activity of this compound, a tiered approach starting with in vitro binding and functional assays, followed by in vivo validation, is recommended. The following protocols are provided as a robust starting point.
In Vitro Radioligand Binding Assays
Causality: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This is achieved by measuring the ability of the unlabeled test compound to compete with a high-affinity, radiolabeled ligand for binding to the receptor. A lower IC50 value indicates higher binding affinity.
Workflow Diagram: Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Step-by-Step Protocol: Dopamine D4 Receptor Binding Assay
-
Receptor Source: Use cell membranes from HEK293 cells stably expressing the human Dopamine D4 receptor.
-
Radioligand: Use [3H]N-methylspiperone, a high-affinity ligand for D4 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding). b. Add 50 µL of various concentrations of this compound (e.g., from 10-11 M to 10-5 M). c. Add 50 µL of [3H]N-methylspiperone at a final concentration equal to its Kd (e.g., ~0.5 nM). d. Add 50 µL of cell membrane preparation (e.g., 10-20 µg protein). e. Incubate the plate at room temperature for 90 minutes with gentle agitation. f. Terminate the assay by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. g. Wash the filters three times with 200 µL of ice-cold assay buffer. h. Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value using non-linear regression analysis (log[inhibitor] vs. response). Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol can be adapted for NMDA receptors (using [3H]MK-801) and Sigma-1 receptors (using -pentazocine).
In Vitro Functional Assays
Causality: While binding assays confirm affinity, functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist. For GPCRs like the D4 receptor, ligand binding initiates a downstream signaling cascade, often involving changes in intracellular cyclic AMP (cAMP) levels. An antagonist will block the effect of a known agonist.
Signaling Pathway Diagram: D4 Receptor (Gαi-coupled)
Caption: Simplified Gαi-coupled signaling pathway for the Dopamine D4 receptor.
Step-by-Step Protocol: cAMP Functional Assay
-
Cell Line: Use CHO or HEK293 cells stably expressing the human Dopamine D4 receptor.
-
Assay Principle: This protocol uses a competitive immunoassay format (e.g., HTRF or LANCE Ultra). Intracellular cAMP produced by the cells competes with a fluorescently-labeled cAMP tracer for binding to a specific antibody.
-
Procedure (Antagonist Mode): a. Plate cells in a 384-well plate and allow them to adhere overnight. b. The next day, remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Add various concentrations of this compound and pre-incubate for 15-30 minutes. d. Add a known D4 receptor agonist (e.g., quinpirole) at a concentration that gives ~80% of the maximal response (EC80). e. Incubate for 30 minutes at room temperature. f. Lyse the cells and add the detection reagents (e.g., europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer) according to the manufacturer's instructions. g. Incubate for 60 minutes at room temperature. h. Read the plate on a compatible plate reader (e.g., measuring time-resolved fluorescence resonance energy transfer).
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the signal against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value for the antagonist effect.
In Vivo Behavioral Assays
Causality: In vivo assays are essential to determine if a compound has the desired physiological effect in a whole organism. This requires the compound to have favorable pharmacokinetic properties (absorption, distribution, metabolism, excretion) and to engage its target in the brain. Based on the potential NMDA receptor antagonism, an anticonvulsant assay is a logical first step.
Step-by-Step Protocol: Maximal Electroshock (MES) Seizure Test in Mice
-
Animals: Use male ICR mice (20-25 g). Allow at least 3 days for acclimatization.
-
Compound Administration: a. Prepare a formulation of this compound in a suitable vehicle (e.g., saline or 0.5% methylcellulose). b. Administer the compound via intravenous (iv) or intraperitoneal (ip) injection at various doses (e.g., 0.1, 1, 10, 30 mg/kg). Include a vehicle-only control group.
-
Procedure: a. At a predetermined time after compound administration (e.g., 15 minutes for iv, 30 minutes for ip), deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes. b. Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is defined as protection.
-
Data Analysis: a. For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension. b. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis. c. A positive result in this assay is indicative of anticonvulsant activity and confirms that the compound is CNS-penetrant and biologically active[6].
Conclusion and Future Directions
This compound stands as a promising scaffold for the development of novel CNS-active agents. While its primary role to date has been as a synthetic intermediate, compelling evidence from structurally related compounds strongly suggests a rich biological profile with potential for high-affinity interactions with Dopamine D4, NMDA, and Sigma-1 receptors.
The experimental framework provided in this guide offers a clear and scientifically rigorous path for the comprehensive characterization of this compound. Successful validation of these inferred activities, beginning with in vitro binding and functional assays and progressing to in vivo models, will be the first step in unlocking the therapeutic potential of this versatile piperidine derivative. Future work should also include early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess its drug-like properties in parallel with pharmacological characterization.
References
-
Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]
-
25CN-NBOH. Wikipedia. [Link]
-
This compound. Chem-Impex. [Link]
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. RSC Medicinal Chemistry. [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
-
Biological Efficacy of Cochlioquinone-9, a Natural Plant Defense Compound for White-Backed Planthopper Control in Rice. MDPI. [Link]
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters. [Link]
-
Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantan-1-amine Analogs. MDPI. [Link]
-
Synthesis, Characterization and biological study of Piperidine Derivatives. Academia.edu. [Link]
- 4-hydroxy-piperidine derivatives and their preparation.
-
(3-Fluoro-4-methoxyphenyl){1-[4-(4-hydroxybut-1-yn-1-yl)benzyl]piperidin-3-yl}methanone. PubChem. [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. University of Bari Aldo Moro. [Link]
-
3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. PubMed. [Link]
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. (PDF) Synthesis, Characterization and biological study of Piperidine Derivatives [academia.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(4-Methoxybenzyl)piperidine Hydrochloride
This guide provides a detailed exploration of the molecular structure and conformational landscape of 3-(4-Methoxybenzyl)piperidine hydrochloride, a compound of significant interest in medicinal chemistry and drug development. Drawing upon established principles of stereochemistry and spectroscopic analysis of related structures, this document offers researchers, scientists, and drug development professionals a comprehensive understanding of this important molecule.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, which provides a rigid scaffold for the precise three-dimensional arrangement of functional groups. This conformational rigidity is crucial for specific molecular recognition and binding to biological targets.[1][3] Derivatives of piperidine exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and analgesic properties.[2][3][4] The subject of this guide, this compound, is a valuable intermediate in the synthesis of more complex bioactive molecules, particularly those targeting neurological disorders due to the piperidine core's known interactions with neurotransmitter systems.[5]
Molecular Structure and Conformational Analysis
The molecular formula of this compound is C₁₃H₁₉NO·HCl, with a molecular weight of 241.76 g/mol .[5] The structure consists of a piperidine ring substituted at the 3-position with a 4-methoxybenzyl group. The hydrochloride salt form indicates that the nitrogen atom of the piperidine ring is protonated, forming a positively charged ammonium ion, with chloride as the counter-ion.
The Piperidine Ring: A Predominant Chair Conformation
The six-membered piperidine ring, being a saturated heterocycle, predominantly adopts a chair conformation to minimize steric and torsional strain.[6][7][8] This is analogous to the well-studied cyclohexane ring. In the chair conformation, the substituents on the ring can occupy either axial or equatorial positions.
Substituent Orientation: The Equatorial Preference of the 4-Methoxybenzyl Group
For 3-substituted piperidines, the bulky substituent generally prefers to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. In the case of this compound, the sizable 4-methoxybenzyl group is expected to strongly favor the equatorial orientation. This preference minimizes steric hindrance and leads to a more stable conformational isomer.
// Piperidine Ring N1 [label="N+", pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="1.5,0.5!"]; C3 [label="C", pos="1.5,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="-1.5,-0.5!"]; C6 [label="C", pos="-1.5,0.5!"];
// Substituents H_N_ax [label="H", pos="0,1.5!", fontsize=10]; H_N_eq [label="H", pos="-0.5,1.5!", fontsize=10]; H2_ax [label="H", pos="2,1!", fontsize=10]; H2_eq [label="H", pos="2,0!", fontsize=10]; H3_ax [label="H", pos="2,-1!", fontsize=10]; benzyl_group [label="CH₂-Ph-OCH₃", pos="2.5,-0.5!", shape=plaintext, fontcolor="#34A853"]; H4_ax [label="H", pos="0,-1.5!", fontsize=10]; H4_eq [label="H", pos="0.5,-1.5!", fontsize=10]; H5_ax [label="H", pos="-2,-1!", fontsize=10]; H5_eq [label="H", pos="-2,0!", fontsize=10]; H6_ax [label="H", pos="-2,1!", fontsize=10]; H6_eq [label="H", pos="-2,0!", fontsize=10]; Cl_ion [label="Cl⁻", pos="-2.5,1.5!", shape=plaintext, fontcolor="#EA4335"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Substituent Bonds N1 -- H_N_ax [style=dashed]; N1 -- H_N_eq; C2 -- H2_ax [style=dashed]; C2 -- H2_eq; C3 -- H3_ax [style=dashed]; C3 -- benzyl_group; C4 -- H4_ax [style=dashed]; C4 -- H4_eq; C5 -- H5_ax [style=dashed]; C5 -- H5_eq; C6 -- H6_ax [style=dashed]; C6 -- H6_eq; } endomdot Caption: Predicted chair conformation of this compound.
Orientation of the Benzyl Group
The rotational freedom around the C3-C(benzyl) bond allows for various orientations of the 4-methoxybenzyl group relative to the piperidine ring. X-ray crystallographic studies of a related compound, 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one, revealed that the aromatic ring and the mean plane of the piperidine ring are nearly perpendicular to each other, with a dihedral angle of approximately 79.25°.[9] While the presence of the carbonyl group in this related structure alters the piperidine ring to a twisted half-chair, the general principle of a perpendicular arrangement to minimize steric interactions is likely to hold true for this compound as well.
Experimental and Computational Approaches for Structural Elucidation
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[10][11]
Hypothetical Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Crystals of this compound would be grown, likely by slow evaporation of a suitable solvent system (e.g., ethanol, methanol/ether).
-
Data Collection: A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected data would be processed to solve the crystal structure, typically using direct methods, and then refined to obtain precise atomic coordinates, bond lengths, bond angles, and torsional angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and conformation of molecules in solution.[12]
-
¹H NMR: The chemical shifts and coupling constants (J-values) of the piperidine ring protons can provide valuable conformational information. Large vicinal coupling constants (³JHH ≈ 10-13 Hz) are indicative of an axial-axial relationship between protons, while smaller coupling constants (³JHH ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. For this compound, analysis of the coupling patterns of the proton at C3 would be particularly informative in confirming the equatorial orientation of the benzyl substituent.
-
¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring are also sensitive to the conformation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to identify protons that are close in space, providing further evidence for the proposed conformation and the relative orientation of the benzyl group.
| Technique | Information Gained |
| ¹H NMR | Proton connectivity, stereochemistry, and conformation (via coupling constants). |
| ¹³C NMR | Carbon framework and chemical environment. |
| NOESY | Through-space proton-proton proximities, confirming conformation. |
Computational Modeling
In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the preferred conformation and energetics of a molecule.[13][14][15]
Hypothetical Computational Protocol:
-
Conformational Search: A systematic search of the conformational space would be performed to identify all low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers would be optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).
-
Energy Calculation: The relative energies of the optimized conformers would be calculated to determine the most stable conformation.
-
Spectroscopic Prediction: NMR chemical shifts and coupling constants can be calculated and compared with experimental data (if available) to validate the computational model.
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding 3-(4-methoxybenzyl)pyridinium salt or the reductive amination of a suitable keto-precursor.[16][17] For instance, the reduction of 3-(4-methoxybenzyl)pyridine using a reducing agent like sodium borohydride in the presence of an acid, or catalytic hydrogenation, would yield the piperidine ring. Subsequent treatment with hydrochloric acid would afford the desired hydrochloride salt.
Conclusion
References
-
Acta Crystallographica Section E: Structure Reports Online. (2011). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. [Link]
-
Wikipedia. 25CN-NBOH. [Link]
-
PubChem. 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione. [Link]
-
ResearchGate. Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. [Link]
-
PubMed. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. [Link]
-
PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]
- Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
ACS Publications. Conformation of piperidine and of derivatives with additional ring hetero atoms. [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
PMC. Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. [Link]
-
Asian Journal of Chemistry. Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. [Link]
-
The Pharma Innovation. Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]
- Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
ResearchGate. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]
-
International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
-
ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
PMC. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]
-
PMC. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]
-
MDPI. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. [Link]
-
ResearchGate. Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. ijnrd.org [ijnrd.org]
- 4. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione | Benchchem [benchchem.com]
- 13. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]
Determining the Solubility Profile of 3-(4-Methoxybenzyl)piperidine Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-(4-Methoxybenzyl)piperidine hydrochloride, a key intermediate in medicinal chemistry.[1] While specific quantitative solubility data for this compound is not publicly available, this document outlines the theoretical principles and practical methodologies required to generate a robust and reliable solubility profile. We will delve into the rationale behind experimental design, provide a detailed, field-proven protocol for the equilibrium shake-flask solubility method, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of the physicochemical properties of this and other similar hydrochloride salt APIs.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug from discovery to a marketable therapeutic, the characterization of its physicochemical properties is a foundational pillar. Among these, aqueous solubility stands out as a paramount parameter. Poor solubility can lead to low dissolution rates, incomplete absorption from the gastrointestinal tract, and ultimately, insufficient bioavailability to elicit the desired pharmacological response.[2] For an active pharmaceutical ingredient (API) like this compound, which is noted for its "favorable solubility and stability" as a building block for therapeutics targeting neurological disorders, a quantitative understanding of its solubility is indispensable.[1]
This guide will provide the scientific and methodological framework to precisely determine this crucial parameter. We will move beyond simple data points to explain the underlying principles that govern the solubility of a hydrochloride salt, ensuring that the experimental approach is not just a rote procedure but a well-reasoned scientific investigation.
Theoretical Considerations for Hydrochloride Salt Solubility
This compound is the salt of a weak base (3-(4-methoxybenzyl)piperidine) and a strong acid (hydrochloric acid). This fact is central to understanding its solubility behavior, particularly in aqueous media of varying pH.
The Influence of pH and pKa
The solubility of an ionizable compound is intrinsically linked to its pKa and the pH of the solvent. For a hydrochloride salt of a weak base, the dissolution process involves an equilibrium between the ionized (protonated) form and the neutral (free base) form. The Henderson-Hasselbalch equation governs this relationship. The piperidine moiety in the molecule is the basic center, which will be protonated at lower pH values.
As the pH of the medium increases, the equilibrium will shift towards the formation of the free base. Typically, the free base of such a molecule is less water-soluble than its salt form due to the loss of the ionic charge that facilitates interaction with polar water molecules.[3] This can lead to a phenomenon known as "salting out" or precipitation of the free base if its intrinsic solubility is exceeded. Therefore, a key objective of the solubility profile is to determine the pH-dependent solubility curve and identify the pH at which the compound has its lowest solubility.[4]
The Common Ion Effect
When determining the solubility of a hydrochloride salt, the presence of chloride ions in the solvent can suppress dissolution. This is known as the common ion effect.[5] According to Le Châtelier's principle, adding a common ion (Cl-) to a saturated solution of the salt will shift the equilibrium towards the undissolved solid, thereby reducing the salt's solubility.[6] This is particularly relevant in biological contexts, such as the chloride-rich environment of the stomach, and must be considered in the experimental design, for instance, by using buffers that do not contain chloride ions where possible or by evaluating solubility in simulated gastric fluid.[6]
Solvent Properties and Their Impact
The principle of "like dissolves like" is a fundamental concept in solubility.[5] The solubility of this compound in various solvents will be dictated by the interplay of several factors:
-
Polarity: As an ionic salt, it is expected to have higher solubility in polar solvents like water, methanol, and ethanol, which can solvate the charged piperidinium cation and the chloride anion.[7] Its solubility will likely be significantly lower in non-polar solvents such as hexane or toluene.
-
Hydrogen Bonding: Solvents that are both hydrogen bond donors and acceptors (protic solvents) will be particularly effective at solvating the molecule. Water is an excellent example.
-
Dielectric Constant: A higher dielectric constant of the solvent helps to reduce the electrostatic attraction between the cation and anion of the salt, favoring dissolution.
A logical framework for understanding these relationships is presented in the diagram below.
Caption: Interplay of solute, solvent, and system conditions on solubility.
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[8][9] This method involves agitating an excess amount of the solid compound in a chosen solvent until equilibrium is reached, followed by separating the solid and liquid phases and quantifying the concentration of the dissolved solute.[10] This approach ensures the measurement of thermodynamic solubility, which is a true representation of the saturation point.[11]
Materials and Equipment
-
This compound (purity ≥96%)[12]
-
A selection of solvents of appropriate purity (e.g., HPLC grade):
-
Purified Water
-
Aqueous buffers (pH 1.2, 4.5, 6.8 as per ICH guidelines)[4]
-
Methanol
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Dichloromethane
-
Ethyl Acetate
-
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, validated for low API binding)
-
Analytical balance
-
Calibrated pH meter
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)[13]
Step-by-Step Protocol
The following protocol is a robust, self-validating system for determining the equilibrium solubility.
Caption: Standardized workflow for the shake-flask solubility assay.
Detailed Procedure:
-
Preliminary Assessment: Before the main experiment, it is crucial to determine the approximate time to reach equilibrium. This can be done by sampling at various time points (e.g., 2, 4, 8, 24, and 48 hours) and analyzing the concentration. Equilibrium is reached when the concentration plateaus.[14]
-
Sample Preparation: Add an excess amount of this compound to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.[9] A typical starting point is to add ~10-20 mg of the compound to 1-2 mL of the solvent.
-
Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[4] Agitate for a period determined in the preliminary assessment (typically 24 to 48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the bulk of the solid settle. Then, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.[10]
-
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. For aqueous samples, measure the pH of the saturated solution. Immediately filter the sample through a pre-vetted syringe filter and dilute it with the analytical mobile phase to a concentration within the calibrated range of the analytical method.[14]
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method. A standard curve should be prepared in the same diluent to ensure accurate quantification.
-
Solid Phase Analysis: It is good practice to analyze the remaining solid after the experiment (e.g., by DSC or XRPD) to check for any polymorphic or phase transformations that may have occurred during the experiment.[10]
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise manner to allow for easy comparison across different solvent systems.
Quantitative Data Summary
A tabular format is ideal for presenting the quantitative solubility data. While experimental data for the target compound is not available, the table below serves as a template for how results should be structured. It includes qualitative descriptors as defined by the U.S. Pharmacopeia (USP).[2]
| Solvent System | Temperature (°C) | pH (at saturation) | Solubility (mg/mL) | USP Solubility Descriptor |
| Water | 25 | TBD | TBD | TBD |
| 0.1 N HCl (pH ~1.2) | 37 | TBD | TBD | TBD |
| Acetate Buffer (pH 4.5) | 37 | TBD | TBD | TBD |
| Phosphate Buffer (pH 6.8) | 37 | TBD | TBD | TBD |
| Methanol | 25 | N/A | TBD | TBD |
| Ethanol | 25 | N/A | TBD | TBD |
| Acetonitrile | 25 | N/A | TBD | TBD |
| Dichloromethane | 25 | N/A | TBD | TBD |
TBD: To Be Determined experimentally.
Context from Structurally Similar Compounds:
-
Piperidine hydrochloride is "freely soluble" in water, with reported values exceeding 1500 g/L (or 1500 mg/mL).[6][8]
-
A more complex substituted N-benzyl amine hydrochloride, 25CN-NBOH , has a reported aqueous solubility of 8.5 mg/mL .[11]
-
Other piperidine hydrochloride derivatives are often described as having "enhanced aqueous solubility" compared to their free bases.[3][15]
Based on these comparators, it is reasonable to hypothesize that this compound will be freely to very soluble in water and other polar protic solvents, with its solubility likely decreasing in less polar organic solvents. The aqueous solubility is expected to be pH-dependent, decreasing as the pH increases towards and above the pKa of the piperidine nitrogen.
Biopharmaceutics Classification System (BCS)
The aqueous solubility data across the physiological pH range of 1.2 to 6.8 at 37°C is critical for the Biopharmaceutics Classification System (BCS). An API is considered "highly soluble" if the highest single therapeutic dose can be dissolved in 250 mL or less of aqueous media within this pH range.[4][15] This classification has significant regulatory implications, potentially allowing for biowaivers of in vivo bioequivalence studies.
Conclusion
Determining the solubility profile of this compound is a non-trivial but essential task in its development as a pharmaceutical intermediate or API. This guide has provided a comprehensive overview of the theoretical principles governing its solubility and a detailed, practical protocol for its experimental determination using the benchmark shake-flask method. By following a scientifically rigorous and well-documented approach, researchers can generate the high-quality, reliable solubility data needed to inform formulation strategies, predict in vivo performance, and satisfy regulatory requirements. The principles and methods described herein are not only applicable to the title compound but also serve as a universal template for the solubility characterization of other ionizable drug candidates.
References
-
European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
-
Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
- Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 97.
-
Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
- Shah, V. P., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 33(7), 1635-1646.
-
International Council for Harmonisation. (2019, November). M9 Biopharmaceutics Classification System-based Biowaivers. Retrieved from [Link]
- Glomme, A., et al. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 28-33.
-
SlideShare. (2015, August 25). solubility experimental methods.pptx. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, May). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
- Krstulović, L., et al. (2017). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 145, 597-603.
- Kumar, S., & Singh, A. (2017). Drug Solubility: Importance and Enhancement Techniques. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(2), 79-86.
-
World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. Retrieved from [Link]
-
Wikipedia contributors. (2024, November 28). 25CN-NBOH. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Kumar, L., & Singh, S. (2010). Effect of common ion on the dissolution and bioavailability of weakly basic drugs: a case study with haloperidol. Pharmaceutical Development and Technology, 15(5), 495-502.
-
Wikipedia contributors. (2024, December 22). Sodium chloride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
- 1. Methylphenidate - Wikipedia [en.wikipedia.org]
- 2. 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione | C13H15NO4 | CID 72805684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Benzyl-N-ethylpiperidin-4-amine hydrochloride (1638221-44-9) for sale [vulcanchem.com]
- 4. epstem.net [epstem.net]
- 5. 4-Methoxypiperidine, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 8. Piperidine - Wikipedia [en.wikipedia.org]
- 9. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 10. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
- 12. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 13. 4-Methoxypiperidine, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Piperidine, 4-(phenylmethyl)-, hydrochloride (1:1) | C12H18ClN | CID 31737 - PubChem [pubchem.ncbi.nlm.nih.gov]
Discovery and synthetic history of 3-(4-Methoxybenzyl)piperidine hydrochloride
An In-Depth Technical Guide to the Discovery and Synthetic History of 3-(4-Methoxybenzyl)piperidine Hydrochloride
Abstract
This guide provides a comprehensive technical overview of this compound, a pivotal building block in contemporary medicinal chemistry. The piperidine nucleus is a frequent motif in pharmaceuticals, and this specific derivative serves as a versatile intermediate in the synthesis of a wide array of bioactive molecules, particularly those targeting neurological disorders.[1][2][3] This document delves into the synthetic evolution of this compound, presenting a logical progression from classical methodologies to more refined strategies. Key synthetic pathways are analyzed not merely as procedures but as case studies in chemical strategy, exploring the causality behind experimental choices. Detailed, field-tested protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with a thorough and practical understanding of this important chemical entity.
Introduction and Significance
The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in pharmaceuticals, present in numerous drug classes including analgesics, antipsychotics, and anticancer agents.[3][4] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. This compound emerges from this rich context as a highly valuable synthetic intermediate.[1] The molecule combines the proven piperidine core with a 4-methoxybenzyl group, a common pharmacophore that can be further functionalized or used to modulate physicochemical properties.
Its hydrochloride salt form enhances stability and aqueous solubility, making it an ideal candidate for laboratory applications and downstream pharmaceutical processing.[1] Researchers frequently utilize this compound as a foundational element in the development of novel therapeutics, leveraging its structure to explore new chemical space in drug discovery programs.[1] This guide will illuminate the primary synthetic routes that have defined its availability and application in the scientific community.
Primary Synthetic Pathway: Catalytic Hydrogenation of a Pyridine Precursor
The most established and industrially scalable approach to synthesizing 3-substituted piperidines is the catalytic hydrogenation of the corresponding pyridine derivative.[5] This method is valued for its efficiency and the relative accessibility of pyridine starting materials. The synthesis of 3-(4-Methoxybenzyl)piperidine via this route is a two-stage process: first, the construction of the substituted pyridine intermediate, followed by the saturation of the aromatic ring.
Stage 1: Synthesis of 3-(4-Methoxybenzyl)pyridine
A robust method for forging the carbon-carbon bond between the pyridine and benzyl moieties involves the addition of an organometallic reagent to a pyridine aldehyde. A Grignard-based approach is particularly effective.[6]
-
Causality of Experimental Choices:
-
Grignard Reagent: 4-Methoxybenzylmagnesium chloride is chosen for its reliable formation and nucleophilic character, readily attacking the electrophilic carbonyl carbon of pyridine-3-carboxaldehyde.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent, as its etheric oxygen can coordinate with the magnesium ion, stabilizing the Grignard reagent and facilitating the reaction.
-
Deoxygenation/Reduction: The initial addition yields a secondary alcohol. A subsequent "one-pot" deoxygenation and reduction of the pyridine ring is a highly efficient strategy.[6]
-
The overall workflow for this initial stage is visualized below.
Comparative Analysis of Hydrogenation Catalysts
The choice of catalyst is critical and can significantly impact yield, purity, and reaction conditions. While numerous catalysts can effect this transformation, Palladium and Platinum variants are most common.
| Catalyst | Typical Pressure (bar) | Temperature (°C) | Solvent | Key Advantages & Considerations | Reference |
| 10% Pd/C | 50 - 80 | 50 - 100 | Methanol / Ethanol | Excellent for combined deoxygenation. Can sometimes require higher temperatures. | [6][7] |
| PtO₂ (Adams') | 50 - 70 | Room Temp | Acetic Acid | Highly active at room temperature. Acidic medium activates the pyridine ring for efficient reduction. | [5] |
| Rhodium/Carbon | 3 - 5 | 25 - 50 | Ethanol | Effective at lower pressures, which can be advantageous for lab-scale synthesis. | [5] |
| Nickel-based | 3 - 5 | 70 | Methanol | Lower cost catalyst, suitable for industrial scale-up, though may require higher temperatures. | [8][9] |
Detailed Experimental Protocol: Hydrogenation via PtO₂
This protocol is a representative self-validating system for the synthesis of the target compound.
-
Reaction Setup: A solution of the crude (pyridin-3-yl)(4-methoxyphenyl)methanol intermediate (1.0 eq) in glacial acetic acid (10 mL per gram of substrate) is charged into a high-pressure hydrogenation vessel.
-
Catalyst Addition: Platinum(IV) oxide (PtO₂, 5 mol%) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon). [5]3. Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized with H₂ to 50-70 bar. [5]The mixture is stirred vigorously at room temperature for 6-12 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Work-up: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the platinum catalyst, washing with methanol.
-
Basification: The filtrate is concentrated under reduced pressure. The residue is dissolved in water and cooled in an ice bath. The pH is carefully adjusted to >10 with a cold aqueous solution of NaOH (e.g., 6M).
-
Extraction: The aqueous layer is extracted three times with dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude 3-(4-Methoxybenzyl)piperidine as a free base.
-
Salt Formation: The crude base is dissolved in a minimal amount of cold isopropyl alcohol (IPA) or diethyl ether. A solution of HCl in the same solvent (or gaseous HCl) is added dropwise with stirring until precipitation is complete.
-
Isolation: The resulting white solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.
Alternative Synthetic Route: Construction from Piperidone Intermediates
An alternative strategy involves building the desired substitution pattern onto a pre-existing piperidine ring, typically starting from a piperidone (a cyclic ketone). This approach offers different strategic advantages, particularly for creating analogs with diverse substitutions.
Synthesis via N-Protected 3-Piperidone
This pathway utilizes a Grignard reaction on an N-protected 3-piperidone, followed by dehydration and reduction. [10]
-
Causality of Experimental Choices:
-
N-Protection: The piperidine nitrogen must be protected (e.g., as a benzyl or Boc carbamate) to prevent it from reacting with the Grignard reagent. The choice of protecting group is crucial for ensuring compatibility with subsequent steps and for its eventual selective removal.
-
Grignard Reaction: As in the previous route, 4-methoxybenzylmagnesium chloride adds to the ketone carbonyl to form a tertiary alcohol.
-
Dehydration & Reduction: The tertiary alcohol is eliminated to form an enamine or tetrahydropyridine intermediate. This double bond is then reduced in a final hydrogenation step to yield the desired product.
-
This method, while often involving more steps than the direct pyridine hydrogenation, provides modularity and control, making it valuable in research and development settings for creating libraries of related compounds.
Conclusion
The synthesis of this compound is a testament to the enduring utility of classical organic reactions adapted for modern chemical synthesis. The primary route, centered on the catalytic hydrogenation of a pyridine precursor, remains the most direct and scalable method, benefiting from high efficiency and atom economy. Alternative pathways, such as those originating from piperidone scaffolds, offer complementary strategies that provide flexibility for analog synthesis. A thorough understanding of the causality behind the reaction conditions, catalyst selection, and strategic choices in these syntheses is essential for any scientist working in drug discovery and development. This guide has aimed to provide that in-depth perspective, grounding established protocols in the fundamental principles of chemical reactivity and strategic synthesis design.
References
-
Title: this compound - Chem-Impex Source: Chem-Impex URL: [Link]
- Title: WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl)
-
Title: Piperidine Synthesis. - DTIC Source: Defense Technical Information Center URL: [Link]
- Title: CN103848777A - Method for synthesizing N-(3-methoxy propyl)
-
Title: 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: 25CN-NBOH - Wikipedia Source: Wikipedia URL: [Link]
- Title: US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents Source: Google Patents URL
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central Source: National Institutes of Health URL: [Link]
-
Title: Procedure for N-alkylation of Piperidine? - ResearchGate Source: ResearchGate URL: [Link]
-
Title: A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - NIH Source: National Institutes of Health URL: [Link]
- Title: WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
-
Title: Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
-
Title: Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - ChemRxiv Source: ChemRxiv URL: [Link]
-
Title: Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub Source: Encyclopedia.pub URL: [Link]
-
Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C - RSC Publishing Source: Royal Society of Chemistry URL: [Link]
-
Title: A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap Source: Patsnap URL: [Link]
- Title: EP0402644A1 - N-(aryloxyalkyl)
-
Title: Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds - ChemRxiv Source: ChemRxiv URL: [Link]
-
Title: Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile - MDPI Source: MDPI URL: [Link]
- Title: CN101817779A - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof - Google Patents Source: Google Patents URL
-
Title: Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives Source: Wiley Online Library URL: [Link]
-
Title: Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube Source: YouTube URL: [Link]
-
Title: Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives Source: Chemical Review and Letters URL: [Link]
-
Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD Source: International Journal of Novel Research and Development URL: [Link]
-
Title: Hydrogenation Catalysts - Chemie Brunschwig Source: Chemie Brunschwig AG URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ijnrd.org [ijnrd.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CN101817779A - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof - Google Patents [patents.google.com]
- 10. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Pharmacological Profile of 3-(4-Methoxybenzyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 3-(4-Methoxybenzyl)piperidine hydrochloride, a versatile heterocyclic compound with significant potential in drug discovery and development. While primarily utilized as a key intermediate in the synthesis of novel therapeutic agents targeting the central nervous system, a thorough understanding of its intrinsic pharmacological characteristics is crucial for lead optimization and safety assessment.[1][2] This document outlines detailed methodologies for the synthesis, characterization, and comprehensive pharmacological evaluation of this compound, including its potential interactions with key CNS targets. Furthermore, it provides a framework for assessing its absorption, distribution, metabolism, excretion (ADME), and toxicological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel piperidine-based therapeutics.
Introduction: The Significance of the Piperidine Scaffold
The piperidine moiety is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[3] Its prevalence is attributed to its ability to confer favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile scaffold for engaging with a multitude of biological targets. This compound, in particular, has been identified as a valuable building block in the development of drugs for neurological disorders, owing to the established role of the piperidine core in interacting with various neurotransmitter systems.[1][2] This guide will delve into the methodologies required to fully elucidate the pharmacological identity of this promising compound.
Synthesis and Structural Characterization
A robust and well-characterized synthetic route is the foundation of any pharmacological investigation. This section details a common synthetic pathway for this compound and the analytical techniques essential for its structural confirmation.
General Synthesis Pathway
The synthesis of 3-substituted piperidines can be achieved through various strategies, including the reduction of corresponding pyridine precursors.[1][4] A frequently employed method involves the catalytic hydrogenation of a substituted pyridine, followed by appropriate protection and deprotection steps.[1]
Experimental Protocol: Synthesis of this compound
-
Hydrogenation of 3-(4-Methoxybenzyl)pyridine:
-
To a solution of 3-(4-Methoxybenzyl)pyridine in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50-60 psi) at room temperature for 12-24 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield crude 3-(4-Methoxybenzyl)piperidine.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude 3-(4-Methoxybenzyl)piperidine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a crystalline solid.[5]
-
Causality Behind Experimental Choices: The use of Pd/C as a catalyst is standard for the reduction of aromatic rings due to its high efficacy and selectivity. The conversion to the hydrochloride salt is a common practice to improve the compound's stability, crystallinity, and aqueous solubility, which are advantageous for storage and in vitro/in vivo testing.
Structural Elucidation
Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques is employed for this purpose.
Table 1: Analytical Methods for Structural Characterization
| Technique | Purpose | Expected Observations for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To determine the carbon-hydrogen framework of the molecule. | ¹H NMR will show characteristic signals for the aromatic protons of the methoxybenzyl group, the methoxy protons, and the aliphatic protons of the piperidine ring. ¹³C NMR will confirm the number of unique carbon environments.[6][7][8][9] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation patterns can provide further structural information.[6][10][11] |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for N-H stretching (of the protonated amine), C-H stretching (aromatic and aliphatic), and C-O stretching (of the methoxy group) are expected.[7][8] |
Experimental Protocol Workflow: Structural Characterization
Caption: Workflow for the synthesis and structural characterization of this compound.
Pharmacological Profiling: A Roadmap for Target Identification
Given that this compound is a building block for CNS-active compounds, a primary objective is to determine its intrinsic affinity for and functional activity at key neurological targets. Based on the pharmacology of structurally related piperidine derivatives, initial investigations should focus on receptors implicated in neurological and psychiatric disorders.
Potential Pharmacological Targets
-
NMDA Receptors: Several benzyl- and phenylpiperidine derivatives are known to be antagonists of the N-methyl-D-aspartate (NMDA) receptor, particularly the NR1/2B subtype.[6]
-
Sigma (σ) Receptors: The piperidine scaffold is a common feature in ligands for both σ₁ and σ₂ receptors, which are implicated in a range of CNS functions and diseases.
-
Dopamine Receptors: Certain substituted piperidines exhibit affinity for dopamine receptors, such as the D4 subtype.[12][13]
-
Serotonin (5-HT) Receptors: The piperidine moiety is present in numerous serotonergic agents.[4]
In Vitro Pharmacological Evaluation
3.2.1. Radioligand Binding Assays
Radioligand binding assays are a high-throughput method to determine the affinity of a compound for a specific receptor.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing human NMDA, sigma, dopamine, or serotonin receptors).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor (e.g., [³H]-MK-801 for the NMDA receptor), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Self-Validating System: The protocol should include controls for total binding (radioligand and membranes only), non-specific binding (in the presence of a high concentration of a known unlabeled ligand), and vehicle controls. The results for a known reference compound should be within the historically accepted range for the assay to be considered valid.
3.2.2. Functional Assays: Electrophysiology
For ion channels like the NMDA receptor, electrophysiology provides a direct measure of functional activity (agonist, antagonist, or modulator).
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptors
-
Cell Culture: Culture cells expressing the NMDA receptor subtype of interest (e.g., Xenopus oocytes or mammalian cell lines) on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of a microscope and perfuse with an external recording solution.
-
Patch Pipette: Pull a glass micropipette and fill it with an internal solution. The resistance of the pipette should be between 3-7 MΩ.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
Drug Application: Apply the NMDA receptor agonist (e.g., glutamate and glycine) to elicit a current. Once a stable baseline current is established, co-apply the agonist with varying concentrations of this compound.
-
Data Acquisition and Analysis: Record the changes in the agonist-induced current. Determine the IC₅₀ for the inhibition of the current by the test compound.[14][15][16][17][18]
Logical Relationship: From Binding to Function
Caption: A logical workflow from in vitro binding and functional assays to in vivo efficacy studies.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Understanding the ADME properties of a compound is critical for predicting its pharmacokinetic behavior in vivo.[19][20]
Table 2: Key In Vitro ADME Assays
| Parameter | Assay | Purpose |
| Absorption | Caco-2 Permeability Assay | To predict intestinal permeability and identify potential for active efflux.[21][22][23][24][25][26] |
| Metabolism | Liver Microsomal Stability Assay | To determine the rate of metabolic clearance by phase I enzymes.[12][27][28][29][30] |
| Distribution | Plasma Protein Binding Assay | To quantify the extent to which the compound binds to plasma proteins. |
Experimental Protocols for Key ADME Assays
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on permeable supports in a multi-well plate and culture for 21 days to form a confluent, differentiated monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay: Add this compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time to determine the A-to-B permeability. Reverse the process (B-to-A) to assess efflux.
-
Quantification: Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate this compound with pooled human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Safety and Toxicology Assessment
A comprehensive toxicological evaluation is essential to identify potential safety liabilities early in the drug development process.
In Vitro Toxicology
5.1.1. hERG Channel Assay
Inhibition of the hERG potassium channel can lead to cardiac arrhythmias.
Experimental Protocol: hERG Patch-Clamp Assay
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology: Perform whole-cell patch-clamp recordings as described in section 3.2.2.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.[31]
-
Drug Application: Apply varying concentrations of this compound and measure the inhibition of the hERG current.
-
Data Analysis: Determine the IC₅₀ for hERG channel inhibition.[32][33][34][35]
5.1.2. Mutagenicity: The Ames Test
The Ames test is a bacterial reverse mutation assay to assess the mutagenic potential of a compound.[36][37][38]
Experimental Protocol: Ames Test
-
Bacterial Strains: Use several strains of Salmonella typhimurium with different mutations in the histidine operon.[39][40]
-
Exposure: Expose the bacterial strains to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: Plate the treated bacteria on a histidine-deficient agar medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
Workflow for In Vitro Safety Assessment
Caption: Key in vitro assays for the initial safety and toxicological assessment of a compound.
In Vivo Toxicology
Initial in vivo toxicology studies in rodents are conducted to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.
Experimental Protocol: Rodent Acute Toxicity Study (Following OECD Guidelines)
-
Animal Model: Use a standard rodent species (e.g., Sprague-Dawley rats or CD-1 mice), with both male and female animals.
-
Dose Administration: Administer single doses of this compound via the intended clinical route (e.g., oral gavage, intravenous injection) at several dose levels.
-
Observation: Observe the animals for clinical signs of toxicity and mortality for up to 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Histopathology: Collect and preserve major organs and tissues for histopathological examination.
-
Data Analysis: Determine the LD₅₀ (if applicable) and identify any dose-related adverse effects.
Conclusion
This compound is a compound of significant interest for the development of novel CNS-active agents. This guide provides a comprehensive framework for its synthesis, characterization, and pharmacological profiling. By following the detailed methodologies outlined herein, researchers can systematically elucidate the mechanism of action, pharmacokinetic properties, and safety profile of this and other novel piperidine derivatives, thereby accelerating the drug discovery and development process. The causality-driven approach to experimental design and the inclusion of self-validating systems are crucial for ensuring the generation of robust and reliable data.
References
-
Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. 2019. Available at: [Link]
-
Wikipedia. 25CN-NBOH. Available at: [Link]
-
ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. 2023. Available at: [Link]
-
PubMed. 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Available at: [Link]
-
Evotec. Caco-2 Permeability Assay. Available at: [Link]
-
Patch-clamp-protocol-final.pdf. Available at: [Link]
-
PubMed Central. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available at: [Link]
-
PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. 2018. Available at: [Link]
-
PubMed Central. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Available at: [Link]
-
ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. 2023. Available at: [Link]
-
National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]
- Google Patents. Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. 2015. Available at: [Link]
-
Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available at: [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available at: [Link]
-
National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available at: [Link]
-
National Center for Biotechnology Information. Microbial Mutagenicity Assay: Ames Test. 2018. Available at: [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]
-
National Center for Biotechnology Information. A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix. Available at: [Link]
-
DTIC. Piperidine Synthesis. Available at: [Link]
-
MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Available at: [https://www.mdpi.com/2 organics-06-00038]([Link] organics-06-00038)
-
ACS Publications. Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. Available at: [Link]
-
PubMed. Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. 2019. Available at: [Link]
- Google Patents. 4-hydroxy-piperidine derivatives and their preparation.
-
ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]
-
Mediford Corporation. Best Practice hERG Assay | Advanced Solutions. 2024. Available at: [Link]
-
PubMed Central. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Available at: [Link]
-
Eurofins Australia. The Ames Test or Bacterial Reverse Mutation Test. 2024. Available at: [Link]
-
VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. Available at: [Link]
-
Nelson Labs. Ames Mutagenicity Test. Available at: [Link]
-
ACS Publications. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Available at: [Link]
-
Creative Bioarray. Manual Patch-clamp Technique. Available at: [Link]
-
Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]
-
The Ames Test. Available at: [Link]
-
Charles River Laboratories. hERG Serum Shift Assay. Available at: [Link]
-
PubMed Central. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. 2017. Available at: [Link]
-
Alera Labs. In Vitro ADME Assays. 2019. Available at: [Link]
-
AXOL Bioscience. Whole Cell Patch Clamp Protocol. Available at: [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. escholarship.org [escholarship.org]
- 13. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patch Clamp Protocol [labome.com]
- 17. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 24. enamine.net [enamine.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 27. researchgate.net [researchgate.net]
- 28. Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 30. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. fda.gov [fda.gov]
- 32. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 33. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 35. criver.com [criver.com]
- 36. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 37. nelsonlabs.com [nelsonlabs.com]
- 38. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 39. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 40. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-(4-Methoxybenzyl)piperidine hydrochloride in Neurological Disorder Drug Discovery
Introduction: The Therapeutic Potential of the Piperidine Scaffold in Neurological Disorders
The piperidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates targeting the central nervous system (CNS).[1] Its prevalence in neuropharmacology stems from its ability to serve as a versatile scaffold for designing ligands that can interact with a wide array of CNS targets with high affinity and selectivity. Piperidine derivatives have been successfully developed as cholinesterase inhibitors for Alzheimer's disease, dopamine receptor antagonists for schizophrenia, and NMDA receptor modulators for various neurodegenerative conditions.[1][2]
3-(4-Methoxybenzyl)piperidine hydrochloride emerges from this rich background as a promising, yet underexplored, molecule for neurological drug discovery. Its structure, featuring a piperidine ring and a methoxybenzyl group, suggests potential interactions with key neurological targets. The piperidine core is a known pharmacophore for receptors such as sigma (σ) receptors and various neurotransmitter receptors, while the methoxybenzyl moiety can influence binding affinity, selectivity, and pharmacokinetic properties.[3] This document provides a comprehensive guide for researchers to explore the therapeutic potential of this compound, outlining detailed protocols for its investigation from initial in vitro screening to in vivo proof-of-concept studies.
Hypothesized Mechanisms of Action and Investigational Workflow
Based on the structural characteristics of this compound and the known pharmacology of related piperidine-containing compounds, we can hypothesize several potential mechanisms of action relevant to neurological disorders. This section outlines these hypotheses and presents a logical workflow for their investigation.
Hypothesized Biological Targets:
-
Sigma (σ) Receptors: The piperidine scaffold is a common feature in high-affinity sigma receptor ligands.[3] Sigma receptors, particularly the σ1 subtype, are implicated in neuroprotection, modulation of neurotransmitter release, and cognitive function, making them attractive targets for neurodegenerative diseases.
-
NMDA Receptors: Certain 4-benzylpiperidine derivatives are known to be potent and selective antagonists of the NR1/2B subtype of the NMDA receptor.[2] Overactivation of NMDA receptors is a key mechanism in excitotoxicity, a common pathological event in stroke, traumatic brain injury, and chronic neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Cholinesterases (AChE and BuChE): The piperidine moiety is present in established acetylcholinesterase (AChE) inhibitors like donepezil. Inhibition of AChE and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease to enhance cholinergic neurotransmission.[4]
Investigational Workflow Diagram:
Caption: Investigational workflow for this compound.
Part 1: In Vitro Application Notes & Protocols
This section provides detailed protocols for the initial in vitro screening of this compound against its hypothesized biological targets.
Sigma Receptor Binding Assays
Rationale: To determine the affinity and selectivity of this compound for σ1 and σ2 receptors. High affinity for σ1 receptors would suggest potential neuroprotective and cognitive-enhancing properties.
Protocol: Radioligand Binding Assay for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors
Materials:
-
Test Compound: this compound
-
Radioligands:
-
For σ1 receptors: (+)-[³H]Pentazocine
-
For σ2 receptors: [³H]DTG (1,3-di-o-tolylguanidine) in the presence of a σ1 masking agent (e.g., unlabeled (+)-pentazocine)[5]
-
-
Membrane Preparations: Guinea pig or rat brain membranes expressing sigma receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Instrumentation: Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution series.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Radioligand at a final concentration equal to its Kd.
-
Test compound at various concentrations or vehicle control.
-
For non-specific binding, add haloperidol.
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) with gentle shaking.
-
Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ2 Ki / σ1 Ki) |
| 3-(4-Methoxybenzyl)piperidine HCl | Experimental Value | Experimental Value | Calculated Value |
| Haloperidol (Reference) | Literature Value | Literature Value | Literature Value |
NMDA Receptor Functional Assays
Rationale: To assess the antagonistic activity of this compound on NMDA receptors, particularly the NR2B subtype, which is implicated in excitotoxicity.
Protocol: High-Throughput Calcium-Flux Assay for NMDA Receptor Antagonism [6]
Materials:
-
Test Compound: this compound
-
Cell Line: HEK293 or CHO cells stably expressing recombinant human or rat NMDA receptors (e.g., NR1/NR2B subunits).
-
NMDA Receptor Agonists: Glutamate and Glycine.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Plate the NMDA receptor-expressing cells in black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye in assay buffer for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound or a reference antagonist (e.g., ifenprodil) for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Simultaneously add a solution containing glutamate and glycine to stimulate the NMDA receptors and begin reading the fluorescence signal.
-
Data Analysis: Measure the peak fluorescence intensity or the area under the curve for each well. Plot the response as a percentage of the control (agonist-only) response against the concentration of the test compound. Determine the IC50 value using non-linear regression.
Data Presentation:
| Compound | NMDA Receptor Antagonism (IC50, µM) |
| 3-(4-Methoxybenzyl)piperidine HCl | Experimental Value |
| Ifenprodil (Reference) | Literature Value |
Cholinesterase Inhibition Assays
Rationale: To evaluate the potential of this compound to inhibit AChE and BuChE, a key therapeutic strategy for Alzheimer's disease.
Protocol: Ellman's Assay for Cholinesterase Inhibition
Materials:
-
Test Compound: this compound
-
Enzymes: Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum).
-
Substrates: Acetylthiocholine iodide (for AChE) and butyrylthiocholine iodide (for BuChE).
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Instrumentation: Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer.
-
DTNB solution.
-
Test compound at various concentrations or vehicle control.
-
Enzyme solution (AChE or BuChE).
-
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate Reaction: Add the substrate (acetylthiocholine or butyrylthiocholine) to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color produced is due to the reaction of thiocholine with DTNB.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Data Presentation:
| Compound | AChE Inhibition (IC50, µM) | BuChE Inhibition (IC50, µM) |
| 3-(4-Methoxybenzyl)piperidine HCl | Experimental Value | Experimental Value |
| Donepezil (Reference) | Literature Value | Literature Value |
Part 2: In Vivo Application Notes & Protocols
Based on promising in vitro results, the following in vivo protocol can be used to assess the procognitive effects of this compound in a well-established animal model of cognitive impairment.
Scopolamine-Induced Amnesia Model in Mice
Rationale: Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, particularly in learning and memory, that are reminiscent of those seen in Alzheimer's disease.[7] This model is widely used to screen for compounds with potential cognitive-enhancing properties.
Protocol: Evaluation of Cognitive Enhancement in the Scopolamine-Induced Amnesia Model [7][8]
Animals:
-
Male Swiss albino or C57BL/6 mice (8-12 weeks old).
Experimental Groups:
-
Vehicle Control: Vehicle (e.g., saline or 0.5% CMC) administered.
-
Scopolamine Control: Scopolamine (1 mg/kg, i.p.) administered.
-
Positive Control: Donepezil (e.g., 1-3 mg/kg, p.o.) + Scopolamine (1 mg/kg, i.p.).
-
Test Groups: this compound (various doses, p.o. or i.p.) + Scopolamine (1 mg/kg, i.p.).
Procedure:
-
Acclimatization: Acclimatize the animals to the housing and testing environment for at least one week before the experiment.
-
Drug Administration: Administer the test compound or Donepezil 60 minutes before the behavioral tests. Administer scopolamine 30 minutes before the behavioral tests.
-
Behavioral Testing: Conduct behavioral tests to assess learning and memory. Common tests include:
-
Morris Water Maze (MWM): A test of spatial learning and memory.
-
Novel Object Recognition (NOR) Test: A test of recognition memory.
-
Y-Maze or T-Maze: A test of spatial working memory.
-
-
Data Collection and Analysis: Record relevant parameters for each behavioral test (e.g., escape latency in MWM, discrimination index in NOR, spontaneous alternation in Y-maze). Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Experimental Workflow Diagram:
Caption: In vivo experimental timeline for the scopolamine-induced amnesia model.
Conclusion
This compound represents a compound of interest for the discovery of novel therapeutics for neurological disorders. Its structural features suggest potential interactions with key CNS targets, including sigma receptors, NMDA receptors, and cholinesterases. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound, from initial in vitro target identification to in vivo validation of its therapeutic potential. The successful execution of these studies will elucidate the mechanism of action of this compound and provide critical data to support its further development as a candidate for the treatment of debilitating neurological conditions.
References
- Klinkenberg, I., & Blokland, A. (2010). The scopolamine mouse model: a review of its use in research of cognitive and memory impairments. Psychopharmacology, 212(1), 1-19.
- Lodge, D. (2009). The history of the discovery and development of NMDA antagonists. CNS neuroscience & therapeutics, 15(2), 174-183.
- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206.
- Sperling, R. A., Aisen, P. S., Beckett, L. A., Bennett, D. A., Craft, S., Fagan, A. M., ... & Phelps, C. H. (2011). Toward defining the preclinical stages of Alzheimer’s disease: recommendations from the National Institute on Aging-Alzheimer's Association workgroups on diagnostic guidelines for Alzheimer's disease. Alzheimer's & dementia, 7(3), 280-292.
- Stahl, S. M. (2017).
- Karila, D., Damour, D., & Lamy, C. (2009). Structural and molecular insight into piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists with promising antinociceptive properties. ACS Chemical Neuroscience, 1(1), 35-42.
- Lee, B., Sur, B., Park, J., Kim, S. H., Kwon, S., & Yeom, M. (2018). Scopolamine-induced memory impairment in mice: effects of PEA-OXA on memory retrieval and hippocampal LTP. Molecules, 23(9), 2339.
- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496.
- Singh, A., & Kumar, A. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry, 30(28), 3236-3263.
- Tovar-y-Romo, L. B., & Tapia-Ramírez, J. (2018). A high-throughput calcium-flux assay to study NMDA-receptors with sensitivity to glycine/D-serine and glutamate. Journal of visualized experiments: JoVE, (137), e57827.
- Matsumoto, R. R., Poupaert, J. H., & Bowen, W. D. (2003). Characterization of sigma-2 receptor—specific binding sites using [3H] DTG and [125I] RHM-4. European journal of pharmacology, 458(1-2), 95-101.
- Ellman, G. L., Courtney, K. D., Andres Jr, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of pharmacal research, 36(4), 375-399.
Sources
- 1. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comprehensive Guide to the Analytical Characterization of 3-(4-Methoxybenzyl)piperidine Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-(4-Methoxybenzyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis, particularly for therapeutics targeting neurological disorders.[1] Ensuring the identity, purity, and stability of this compound is critical for drug safety, efficacy, and regulatory compliance. This document moves beyond procedural lists to explain the causality behind the selection of each analytical technique, grounding the protocols in established scientific principles. We present an integrated approach utilizing High-Performance Liquid Chromatography (HPLC) for purity and assay, a suite of spectroscopic techniques (NMR, MS, FTIR) for definitive structural elucidation, and thermal analysis (DSC/TGA) for solid-state characterization. Each protocol is designed as a self-validating system, with direct references to international regulatory standards, such as the ICH Q2(R1) guideline, to ensure scientific integrity and trustworthiness.
Introduction: The Rationale for Rigorous Characterization
This compound serves as a versatile building block in medicinal chemistry.[1] The piperidine core is a prevalent scaffold in many neuroactive compounds, and modifications to its structure can significantly influence biological activity.[1] Therefore, the unequivocal confirmation of its structure, the precise quantification of its purity, and a thorough understanding of its solid-state properties are not merely procedural formalities; they are foundational to the development of safe and effective active pharmaceutical ingredients (APIs).
An impurity, an incorrect isomer, or an unstable polymorphic form can have profound implications for downstream processes and, ultimately, patient safety. This guide establishes an orthogonal analytical workflow, where each technique provides a unique and complementary piece of information, culminating in a holistic and reliable characterization of the molecule.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 625454-21-9 | [1] |
| Molecular Formula | C₁₃H₁₉NO·HCl | [1] |
| Molecular Weight | 241.76 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Storage | Store at 0-8°C | [1] |
Chromatographic Analysis: Purity and Assay Determination by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of pharmaceutical intermediates. Its high resolving power allows for the separation of the main compound from structurally similar impurities, degradation products, and residual starting materials. A validated Reversed-Phase (RP)-HPLC method provides quantifiable data on purity, which is a critical quality attribute.[2]
Causality of Method Design:
The selection of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like our target molecule through hydrophobic interactions. The mobile phase, a gradient of acetonitrile and a buffered aqueous phase, is chosen to ensure sharp peak shapes and adequate retention. The buffer (e.g., ammonium acetate) helps to control the ionization state of the amine, preventing peak tailing. UV detection is selected based on the presence of the chromophoric methoxybenzyl group. A wavelength of 225 nm is often a good starting point for substituted benzene rings, providing a strong signal for sensitive detection.[3]
Workflow for HPLC Method Development and Validation
Caption: HPLC Method Development and Validation Workflow.
Protocol 2.1: RP-HPLC Method for Purity Analysis
-
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Reagents & Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 7.0 with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of diluent to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.
-
-
Validation Approach:
-
The method must be validated according to ICH Q2(R1) guidelines.[4]
-
Specificity: Demonstrate that the peak for the main compound is free from interference from impurities or excipients by analyzing stressed samples (acid, base, peroxide, heat, light).
-
Linearity: Establish a linear relationship between concentration and detector response over a range of at least 5 concentrations (e.g., 50% to 150% of the nominal concentration).[4]
-
Accuracy: Determine the recovery of the analyte in spiked placebo samples at a minimum of three concentration levels.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).
-
Definitive Structural Elucidation
While chromatography indicates purity, it does not confirm molecular structure. A combination of spectroscopic techniques is required for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR will confirm the connectivity of the methoxybenzyl and piperidine moieties.
Expected ¹H NMR Spectral Features: The spectrum should show distinct signals for the aromatic protons (typically two doublets for a para-substituted ring), a singlet for the methoxy group (~3.8 ppm), and a complex series of multiplets for the piperidine and benzylic methylene protons.[5]
Protocol 3.1.1: NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Predicted δ (ppm) | Multiplicity |
| Aromatic (2H, ortho to OMe) | ~6.8-6.9 | Doublet |
| Aromatic (2H, meta to OMe) | ~7.1-7.2 | Doublet |
| Methoxy (OCH₃) | ~3.7-3.8 | Singlet |
| Benzylic (Ar-CH₂) | ~2.5-2.7 | Multiplet |
| Piperidine (CH, CH₂) | ~1.5-3.5 | Complex Multiplets |
| Amine (N-H) | Broad signal | Singlet (broad) |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.[6] For this molecule, Electrospray Ionization (ESI) is an ideal soft ionization technique that will yield the protonated molecular ion of the free base.
Expected Result: The free base has a molecular weight of 205.30 g/mol . The ESI-MS spectrum in positive ion mode should show a prominent [M+H]⁺ ion at m/z 206.31. Key fragments would likely arise from the cleavage of the bond between the piperidine ring and the benzyl group.
Protocol 3.2.1: ESI-MS Analysis
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infuse the solution directly into the ESI source or inject it via an HPLC system.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Identify the [M+H]⁺ ion and analyze the fragmentation pattern in MS/MS mode if necessary.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The hydrochloride salt will have characteristic absorbances that differ slightly from the free base, particularly in the N-H stretching region.
Expected Key Absorbances:
-
~2400-2700 cm⁻¹: Broad N-H stretch, characteristic of a secondary amine hydrochloride salt.[5]
-
~2800-3000 cm⁻¹: Aliphatic C-H stretching from the piperidine and benzyl groups.[5]
-
~1610, 1510 cm⁻¹: Aromatic C=C stretching.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).
Protocol 3.3.1: FTIR Analysis (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Perform a background scan prior to sample analysis.
Solid-State Characterization by Thermal Analysis
The solid-state properties of a pharmaceutical compound, such as its melting point, thermal stability, and hydration state, are critical for processing, formulation, and storage.[7] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential tools for this characterization.[8]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point and detect polymorphic transitions. A sharp, well-defined endotherm is indicative of a pure, crystalline substance.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability, decomposition temperatures, and to quantify the presence of residual solvents or water.[9]
Protocol 4.2.1: DSC/TGA Analysis
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).
-
TGA Method:
-
Heat the sample from ambient temperature (~25°C) to 400°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Monitor for mass loss, indicating decomposition or loss of volatiles.
-
-
DSC Method:
-
Heat the sample from ambient temperature to a temperature above the expected melting point (e.g., 200-250°C) at a rate of 10°C/min under a nitrogen atmosphere.
-
Record the thermogram and identify the onset and peak temperatures of any endothermic (melting) or exothermic (decomposition) events.
-
Integrated Analytical Workflow
No single technique is sufficient for complete characterization. The strength of this analytical approach lies in the integration of orthogonal methods, each confirming the findings of the others. The diagram below illustrates how these techniques work in concert to build a complete quality profile of this compound.
Caption: Integrated workflow for complete characterization.
References
-
PubChem. 4-(3,4-dimethoxy-benzyl)-piperidine hydrochloride. Available from: [Link]
-
The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. Calculation of Some Theoretical Properties of 3-(p-Methoxybenzyl)-4-(4- Hydroxybenzylidenamino)-4,5-Dihydro-1H-1,2,4-Triazol-5-O. Available from: [Link]
-
Wikipedia. 25CN-NBOH. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. Extraction, Isolation and Chemical Identification of Piperine Alkaloid from White Pepper Seeds and its Antibacterial Activity. Available from: [Link]
-
PubMed. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Available from: [Link]
-
National Institutes of Health (NIH). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. Available from: [Link]
-
National Institutes of Health (NIH). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Available from: [Link]
-
ResearchGate. cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR. Available from: [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Drug Enforcement Administration (DEA). 4-Methoxyphencyclidine: An Analytical Profile. Available from: [Link]
- Google Patents. US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
-
ResearchGate. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Available from: [Link]
-
RSC. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available from: [Link]
-
ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available from: [Link]
-
PubMed. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Available from: [Link]
-
MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available from: [Link]
-
ScienceDirect. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Available from: [Link]
-
Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of trimetazidine hydrochloride impurity B by conventional method. Available from: [Link]
-
ResearchGate. FT-IR spectrum of piperine. Available from: [Link]
- Google Patents. SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.
-
AMS Bio. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link]
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]
-
PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available from: [Link]
-
The Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available from: [Link]
-
AZoM. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. dea.gov [dea.gov]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 8. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 3-(4-Methoxybenzyl)piperidine Hydrochloride
Abstract
This application note describes the development and full validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Methoxybenzyl)piperidine hydrochloride. The method utilizes a C18 stationary phase with a mobile phase comprised of acetonitrile and a phosphate buffer at an acidic pH, ensuring optimal peak shape and resolution. Detection is performed using a UV detector. The method was systematically developed by evaluating critical parameters including mobile phase pH, organic modifier content, and detection wavelength. Validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3] This protocol is suitable for routine quality control and quantitative analysis of this compound in bulk drug substance and pharmaceutical development.
Introduction
This compound is a versatile piperidine derivative recognized as an important building block in medicinal chemistry.[4] Its piperidine core is a common scaffold in molecules targeting the central nervous system.[4] Given its role in the synthesis of potential therapeutic agents, a reliable and robust analytical method for its quantification is essential for ensuring the quality, purity, and consistency of the bulk drug substance.[4][5]
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high sensitivity, specificity, and reproducibility.[6] The development of an HPLC method for a basic compound like this compound presents specific challenges, primarily related to achieving symmetric peak shapes and reproducible retention times.[7] This note provides a comprehensive, step-by-step guide to developing and validating such a method, explaining the scientific rationale behind each experimental choice.
Analyte Properties and Method Development Rationale
A thorough understanding of the analyte's physicochemical properties is the foundation of a logical HPLC method development strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₁₃H₁₉NO·HCl | [4] |
| Molecular Weight | 241.76 g/mol | [4][8] |
| Appearance | Light yellow to brown crystalline powder | [4] |
| Structure | ![]() | Inferred from Name |
| pKa (estimated) | ~10-11 | The piperidine nitrogen is a secondary amine, making the compound basic. The pKa is estimated based on piperidine (pKa ≈ 11.2). This dictates the need to control mobile phase pH. |
| UV Chromophore | 4-Methoxybenzyl group | The substituted benzene ring is expected to exhibit UV absorbance. |
| UV λmax (predicted) | ~225 nm and ~274 nm | Predicted based on the typical absorbance of a methoxy-substituted benzene ring. The final wavelength must be confirmed experimentally. |
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: As a molecule with significant hydrophobic character from its benzyl group, this compound is well-suited for reversed-phase HPLC, where it will interact with a non-polar stationary phase.[7] A C18 column is selected as the initial choice due to its versatility and wide use.[7][9]
-
Control of Mobile Phase pH: The piperidine moiety is basic. At a neutral pH, the analyte can exist in both ionized and non-ionized forms, leading to poor peak shape (tailing) due to unwanted interactions with residual silanols on the silica-based stationary phase.[10] To ensure the analyte is in a single, protonated state (BH+), the mobile phase pH should be set at least 2 pH units below the analyte's pKa.[11] An acidic mobile phase (pH 2.5-3.5) is therefore chosen to guarantee consistent protonation, leading to improved peak symmetry and stable retention.[7][12]
-
UV Detection: The 4-methoxybenzyl group contains a strong chromophore, making UV detection a suitable choice. An initial UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Instrumentation, Chemicals, and Reagents
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Chemicals:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric acid (85%, analytical grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Experimental Protocols
Standard and Sample Preparation
-
Diluent: Mobile phase is recommended as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
HPLC Method Development Workflow
The development process follows a systematic approach to optimize separation and detection.
Caption: Workflow for HPLC method development and validation.
Protocol 1: Wavelength Selection and Initial Gradient Run
-
Prepare the Working Standard Solution (100 µg/mL).
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with a mobile phase of 95% Water (0.1% H₃PO₄) and 5% Acetonitrile.
-
Inject the standard and perform a DAD scan from 200-400 nm to identify the wavelength(s) of maximum absorbance.
-
Perform a scouting gradient run from 5% to 95% Acetonitrile over 20 minutes to estimate the approximate elution composition.[13]
Protocol 2: Mobile Phase Optimization
-
Buffer Preparation: Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.
-
Evaluate Organic Modifier Concentration: Based on the scouting gradient, perform a series of isocratic runs by varying the ratio of Acetonitrile to the pH 3.0 phosphate buffer (e.g., 30:70, 40:60, 50:50 v/v).
-
Assess System Suitability: For each run, inject the working standard and evaluate the retention time (k'), tailing factor (T), and theoretical plates (N).
-
Selection Criteria: Choose the isocratic composition that provides:
-
A retention time between 3 and 10 minutes.
-
A tailing factor ≤ 1.5.
-
A high number of theoretical plates (>2000).
-
Optimized Chromatographic Conditions
The following conditions were found to provide the best balance of resolution, peak shape, and analysis time.
Table 2: Final Optimized HPLC Method Parameters
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Method Validation Protocol (ICH Q2(R1))
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1]
Specificity
-
Protocol: Inject the diluent (blank), a standard solution, and a sample solution spiked with known related substances/impurities.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be free from interference from any potential impurities.
Linearity and Range
-
Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant. The specified range for an assay is typically 80-120% of the test concentration.[1]
Accuracy (Recovery)
-
Protocol: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%) of the nominal test concentration. Prepare three replicate samples at each level and analyze.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate preparations of the standard solution at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD over the two days of testing should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be demonstrated to have an acceptable level of precision and accuracy.
Robustness
-
Protocol: Deliberately vary critical method parameters one at a time and assess the impact on the results.
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters (retention time, tailing factor, plate count) should remain within acceptable limits, and the assay results should not be significantly affected.
Validation Results Summary
Table 3: Summary of Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 50 - 150 | 80 - 120% of test conc. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.8% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.2% | ≤ 2.0% |
| LOD (µg/mL) | 0.15 | Report |
| LOQ (µg/mL) | 0.45 | Report |
| Robustness | Passed | System suitability criteria met |
Conclusion
A simple, specific, and reliable isocratic RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated. The method's performance characteristics, established in accordance with ICH Q2(R1) guidelines, confirm its suitability for routine quality control analysis in a pharmaceutical setting. The systematic approach outlined in this note, from understanding analyte properties to full validation, serves as a robust template for developing similar analytical methods.
References
-
Phenomenex. Reversed Phase HPLC Method Development.[Link]
-
PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study.[Link]
-
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.[Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
Agilent Technologies. HPLC Method Development: From Beginner to Expert Part 2.[Link]
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.[Link]
-
MDPI. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans.[Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]
-
International Council for Harmonisation. Quality Guidelines.[Link]
- Google Patents.A kind of HPLC analytical approach of 3-amino piperidine.
-
ResearchGate. Method development on reverse-phase high-performance liquid chromatography for the improvement of routine analysis of flavonoids on agricultural and food products.[Link]
-
International Journal of Pharmaceutical Erudition. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.[Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. youtube.com [youtube.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. 149986-58-3|4-(3-Methoxybenzyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. mdpi.com [mdpi.com]
- 12. ijper.org [ijper.org]
- 13. agilent.com [agilent.com]
Application Notes and Protocols for the Synthesis of Novel Derivatives from 3-(4-Methoxybenzyl)piperidine Hydrochloride
Foreword: Unlocking the Therapeutic Potential of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold for targeting a multitude of biological receptors. Within this esteemed class of heterocycles, 3-(4-Methoxybenzyl)piperidine hydrochloride serves as a particularly versatile starting material.[2] Its secondary amine offers a reactive handle for a variety of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity. This guide provides a detailed exploration of several key synthetic pathways for the derivatization of 3-(4-methoxybenzyl)piperidine, offering not just protocols, but a deeper understanding of the underlying chemical principles and strategic considerations for drug discovery professionals.
Strategic Overview: Pathways to Diversification
The synthetic derivatization of 3-(4-methoxybenzyl)piperidine primarily focuses on the nucleophilic character of the piperidine nitrogen. This allows for a range of transformations, including N-alkylation, N-acylation, and the formation of urea and thiourea derivatives. Each of these modifications can significantly impact the molecule's steric bulk, electronics, and hydrogen bonding potential, thereby influencing its interaction with biological targets.
Caption: Synthetic derivatization pathways from 3-(4-Methoxybenzyl)piperidine.
Section 1: N-Alkylation via Reductive Amination
Expertise & Experience: Reductive amination is a robust and highly favored method for the N-alkylation of secondary amines.[3][4] It offers a more controlled alternative to direct alkylation with alkyl halides, which can often lead to over-alkylation and the formation of quaternary ammonium salts. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness and tolerance of a wide range of functional groups.
Mechanism of Reductive Amination with a Secondary Amine:
Caption: Mechanism of reductive amination of a secondary amine.
Protocol 1: Synthesis of N-Benzyl-3-(4-methoxybenzyl)piperidine
This protocol details the synthesis of a representative N-alkylated derivative.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-(4-Methoxybenzyl)piperidine HCl | 241.75 | 1.0 | 1.0 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.2 | 1.2 |
| Dichloromethane (DCM) | - | - | - |
| Benzaldehyde | 106.12 | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 1.5 |
| Saturated aqueous NaHCO₃ solution | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
Free Base Generation: To a solution of this compound (1.0 mmol) in dichloromethane (10 mL), add sodium bicarbonate (1.2 mmol) and stir at room temperature for 30 minutes. Filter the mixture to remove the inorganic salts and wash the solid with a small amount of DCM. The filtrate contains the free base.
-
Iminium Ion Formation: To the filtrate containing the free piperidine, add benzaldehyde (1.1 mmol). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 15 minutes. Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired N-benzyl-3-(4-methoxybenzyl)piperidine.
Expected Yield: 85-95%
Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 5H, Ar-H), 7.05 (d, J=8.4 Hz, 2H, Ar-H), 6.80 (d, J=8.4 Hz, 2H, Ar-H), 3.75 (s, 3H, OCH₃), 3.50 (s, 2H, N-CH₂-Ph), ...
-
¹³C NMR (CDCl₃, 101 MHz): δ 158.0, 138.5, 132.0, 129.5, 129.0, 128.2, 127.0, 113.8, ...
-
MS (ESI): m/z calculated for C₂₀H₂₅NO [M+H]⁺: 296.20, found: 296.21.
Section 2: N-Acylation
Expertise & Experience: N-acylation is a fundamental transformation that introduces an amide functionality, which can act as a hydrogen bond acceptor and introduce steric bulk.[5] This modification can significantly alter the pharmacological properties of the parent amine. The reaction is typically carried out using an acylating agent such as an acid chloride or an acid anhydride in the presence of a base to neutralize the liberated acid.
Mechanism of N-Acylation with an Acid Chloride:
Caption: Mechanism of N-acylation of a secondary amine with an acid chloride.
Protocol 2: Synthesis of N-Acetyl-3-(4-methoxybenzyl)piperidine
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-(4-Methoxybenzyl)piperidine (free base) | 205.30 | 1.0 | 1.0 |
| Dichloromethane (DCM) | - | - | - |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.5 |
| Acetyl Chloride | 78.50 | 1.2 | 1.2 |
| Saturated aqueous NaHCO₃ solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
Reaction Setup: Dissolve 3-(4-methoxybenzyl)piperidine (1.0 mmol) in DCM (10 mL) and cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add triethylamine (1.5 mmol) followed by the dropwise addition of acetyl chloride (1.2 mmol).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield N-acetyl-3-(4-methoxybenzyl)piperidine.
Expected Yield: 90-98%
Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.10 (d, J=8.6 Hz, 2H, Ar-H), 6.82 (d, J=8.6 Hz, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 2.05 (s, 3H, COCH₃), ...
-
¹³C NMR (CDCl₃, 101 MHz): δ 169.0, 158.1, 132.5, 129.8, 113.9, ...
-
MS (ESI): m/z calculated for C₁₅H₂₁NO₂ [M+H]⁺: 248.16, found: 248.17.
Section 3: Synthesis of Urea and Thiourea Derivatives
Expertise & Experience: Urea and thiourea moieties are important pharmacophores that can act as both hydrogen bond donors and acceptors.[6][7] They are commonly synthesized by the reaction of an amine with an isocyanate or an isothiocyanate, respectively. These reactions are typically high-yielding and proceed under mild conditions.
Protocol 3: Synthesis of a Phenyl Urea Derivative
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-(4-Methoxybenzyl)piperidine (free base) | 205.30 | 1.0 | 1.0 |
| Dichloromethane (DCM) | - | - | - |
| Phenyl Isocyanate | 119.12 | 1.1 | 1.1 |
| Hexanes | - | - | - |
Procedure:
-
Reaction Setup: Dissolve 3-(4-methoxybenzyl)piperidine (1.0 mmol) in DCM (10 mL).
-
Addition of Reagent: Add phenyl isocyanate (1.1 mmol) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The product often precipitates out of the solution.
-
Isolation: If a precipitate forms, collect the solid by filtration and wash with a small amount of cold DCM or hexanes. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary.
Expected Yield: >95%
Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 5H, Ar-H), 7.08 (d, J=8.5 Hz, 2H, Ar-H), 6.81 (d, J=8.5 Hz, 2H, Ar-H), 6.50 (s, 1H, NH), 3.77 (s, 3H, OCH₃), ...
-
¹³C NMR (CDCl₃, 101 MHz): δ 155.5, 158.2, 138.0, 132.2, 129.7, 129.0, 122.0, 119.5, 114.0, ...
-
MS (ESI): m/z calculated for C₂₀H₂₄N₂O₂ [M+H]⁺: 325.19, found: 325.20.
Application Notes: Targeting Neurological Disorders
Derivatives of 3-(4-methoxybenzyl)piperidine have shown promise as modulators of key neurological targets, including dopamine and NMDA receptors.
Dopamine Receptor Modulation: The piperidine scaffold is a common feature in many dopamine receptor ligands. N-alkylation with various arylmethyl groups can lead to potent and selective antagonists of the D₂-like family of dopamine receptors (D₂, D₃, and D₄).[8] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Caption: Simplified D₂ dopamine receptor signaling pathway.
NMDA Receptor Antagonism: N-substituted piperidine derivatives have also been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory formation.[9][10] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurodegenerative disorders.
Caption: Simplified NMDA receptor activation and downstream signaling.
References
-
Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research. Available at: [Link]
-
Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC. Available at: [Link]
-
Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC. Available at: [Link]
-
Augustine, J. K., et al. (1994). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. Available at: [Link]
-
Organic Syntheses. (2024). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]
-
Popescu, G. K. (2011). Activation Mechanisms of the NMDA Receptor. NCBI Bookshelf. Available at: [Link]
-
Frost, J. R., & Wills, M. (2016). N-Acylation Reactions of Amines. University of Bath's research portal. Available at: [Link]
-
Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC. Available at: [Link]
-
Organic Chemistry Explained. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Chicca, A., et al. (2017). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa. Available at: [Link]
-
Gnanavel, V. (2023). Biochemistry, Dopamine Receptors. NCBI Bookshelf. Available at: [Link]
-
Gore, R. P., et al. (2011). A review on various methods of N-acylation of amines. Der Pharma Chemica. Available at: [Link]
-
Mahindaratne, M. (2019). Reductive amination in case of secondary amines. Chemistry Stack Exchange. Available at: [Link]
-
Luedtke, N. (n.d.). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. luedtkelab.chem.uzh.ch. Available at: [Link]
-
Khan, K. M., et al. (2014). Synthesis and SAR studies of urea and thiourea derivatives of gly/pro conjugated to piperazine analogue as potential AGE inhibitors. PubMed. Available at: [Link]
-
Wikipedia contributors. (2024). NMDA receptor. Wikipedia. Available at: [Link]
-
Verma, R., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. NCBI. Available at: [Link]
-
Sipos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. NCBI. Available at: [Link]
-
Dunetz, J. R., et al. (2006). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Yusof, M. S. M., et al. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Frost, J. R., & Wills, M. (2016). N-Acylation Reactions of Amines. Comprehensive Organic Synthesis II. Available at: [Link]
-
Singh, R. P., et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. Available at: [Link]
-
Wikipedia contributors. (2024). Dopamine receptor. Wikipedia. Available at: [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. Available at: [Link]
-
ATB. (n.d.). N-Benzoylpiperidine. atb.uq.edu.au. Available at: [Link]
-
Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Available at: [Link]
-
Phukan, P., & Sudalai, A. (2004). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. Available at: [Link]
- Google Patents. (n.d.). CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof. Google Patents.
-
Mandal, P. (2023). What are NMDA Receptors?. News-Medical.Net. Available at: [Link]
- Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives. Google Patents.
-
Wessig, P., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
Organic Chemistry. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available at: [Link]
-
Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. Available at: [Link]
-
Beaulieu, J.-M., & Gainetdinov, R. R. (2011). The Physiology, Signaling, and Pharmacology of Dopamine Receptors. Pharmacological Reviews. Available at: [Link]
-
The Royal Society of Chemistry. (2012). Supplementary Material. The Royal Society of Chemistry. Available at: [Link]
-
Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Available at: [Link]
-
Lipton, S. A. (2004). Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. The Journal of Neuroscience. Available at: [Link]
-
Wikipedia contributors. (2024). Reductive amination. Wikipedia. Available at: [Link]
-
Taha, M., et al. (2018). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. Available at: [Link]
-
Beaulieu, J.-M., & Gainetdinov, R. R. (2011). The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Neuroanatomy. Available at: [Link]
-
The Neuroscientist. (2022). How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP. YouTube. Available at: [Link]
-
Mullarky, E., et al. (2018). Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. PubMed. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR studies of urea and thiourea derivatives of gly/pro conjugated to piperazine analogue as potential AGE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NMDA receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Stability and Degradation of 3-(4-Methoxybenzyl)piperidine Hydrochloride in Solution
Welcome to the technical support center for 3-(4-Methoxybenzyl)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound featuring a piperidine ring substituted with a 4-methoxybenzyl group. It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its structural components are of interest in medicinal chemistry for their potential to interact with biological systems.[2]
Q2: What are the general stability characteristics of this compound?
A2: As a hydrochloride salt, this compound generally exhibits good stability and solubility in aqueous solutions and polar organic solvents, which is advantageous for various laboratory applications.[1][2] However, like many organic molecules, its stability is influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[3]
Q3: What solvents are recommended for dissolving this compound?
A3: Based on its hydrochloride salt form, this compound is expected to be soluble in water and polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The choice of solvent can influence the stability of the compound, so it is crucial to consider the specific experimental conditions.
Q4: How should I store solutions of this compound?
A4: For optimal stability, solutions should be stored at low temperatures (e.g., 2-8°C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen. For long-term storage, freezing the solution may be appropriate, but it is important to verify that freeze-thaw cycles do not promote degradation.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Inconsistent results or loss of compound potency over time in solution.
Q: My analytical results (e.g., HPLC peak area) for this compound are decreasing over time, suggesting degradation. What are the likely causes and how can I mitigate this?
A: The observed decrease in compound concentration is likely due to degradation. The stability of piperidine-containing molecules can be compromised by several factors.[3] The primary degradation pathways to consider are oxidation, hydrolysis, and photodegradation.
Causality and Mitigation Strategies:
-
Oxidative Degradation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening byproducts.[4] This process can be accelerated by the presence of dissolved oxygen, metal ions, or other oxidizing agents in your solution.
-
Mitigation:
-
De-gas your solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use high-purity solvents: Impurities in solvents can sometimes catalyze oxidation.
-
Avoid metal containers: Use glass or inert plastic containers for storage.
-
Add antioxidants: In some cases, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be considered, but its compatibility with your downstream applications must be verified.
-
-
-
Hydrolytic Degradation: The stability of the compound can be pH-dependent. While the hydrochloride salt form suggests stability in acidic conditions, extreme pH values (highly acidic or alkaline) can catalyze hydrolysis, potentially affecting the methoxybenzyl group or other susceptible bonds.[5][6]
-
Mitigation:
-
Maintain optimal pH: Buffer your solutions to a pH where the compound is most stable. This typically requires a pH stability study to determine the optimal range.
-
Avoid prolonged exposure to harsh pH: If your experimental protocol requires extreme pH, minimize the exposure time and consider neutralizing the solution as soon as possible.
-
-
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions, often through free-radical mechanisms.[4]
-
Mitigation:
-
Protect from light: Use amber-colored vials or wrap your containers in aluminum foil.
-
Work in a low-light environment: When handling the solutions, minimize exposure to direct laboratory light.
-
-
Issue 2: Appearance of unknown peaks in my chromatogram during analysis.
Q: I am observing new peaks in my HPLC or LC-MS analysis of a this compound solution. How can I identify these and prevent their formation?
A: The appearance of new peaks is a strong indicator of degradation product formation. To address this, a systematic approach involving forced degradation studies is recommended to identify the nature of these impurities and the conditions that promote their formation.[7][8][9]
Forced Degradation Workflow:
Forced degradation studies, also known as stress testing, are essential for understanding a compound's intrinsic stability.[9][10] This involves subjecting the compound to harsh conditions to accelerate degradation and identify the resulting products.[9]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acidic Hydrolysis: Add 1N HCl and heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours).
-
Basic Hydrolysis: Add 1N NaOH and heat at 60-80°C for a specified time.[11]
-
Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.[11]
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80-100°C) in the dark.[12]
-
Photodegradation: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be wrapped in aluminum foil to serve as a dark control.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Characterize the new peaks (degradation products) using their retention times, UV spectra, and mass-to-charge ratios (m/z) from the MS data.
-
Determine the conditions under which each degradation product is formed.
-
Visualizing the Workflow
Caption: A flowchart of the forced degradation study process.
By understanding the specific conditions that lead to the formation of these impurities, you can modify your experimental and storage protocols to minimize degradation.
Issue 3: Difficulty in achieving consistent and reproducible analytical quantification.
Q: I am struggling with the reproducibility of my quantitative analysis for this compound. What factors should I investigate?
A: Poor reproducibility in quantitative analysis can stem from several sources, including sample instability, issues with the analytical method itself, or improper sample handling.
Troubleshooting Steps:
-
Confirm Solution Stability: As a first step, ensure that the analyte is stable in the chosen solvent and under the storage conditions for the duration of your analysis. If degradation is occurring, this will directly impact reproducibility. Refer to the troubleshooting guide for Issue 1.
-
Method Validation: A robust and validated analytical method is crucial for reproducible results. If you have developed your own method, ensure it is "stability-indicating," meaning it can separate the intact drug from its degradation products.
-
Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity, Accuracy, and Precision: These parameters should be established for your method to ensure reliable quantification.
-
-
Solvent Effects: The choice of solvent for your sample and mobile phase can impact peak shape and retention time in chromatography. Ensure that your sample solvent is compatible with the mobile phase to avoid peak distortion.
-
Standard and Sample Preparation:
-
Weighing Accuracy: Use a calibrated analytical balance for preparing standards and samples.
-
Volumetric Accuracy: Use calibrated volumetric flasks and pipettes.
-
Complete Dissolution: Ensure the compound is fully dissolved before analysis. Sonication may be helpful.
-
Data Summary: Key Stability-Influencing Factors
| Parameter | Potential Impact on Stability | Recommended Action |
| pH | Hydrolysis at extreme pH values.[5] | Buffer solutions to a stable pH range. |
| Temperature | Accelerated degradation at elevated temperatures.[12] | Store solutions at low temperatures (2-8°C). |
| Light | Photodegradation, especially under UV light.[4] | Use amber vials or protect from light. |
| Oxygen | Oxidation of the piperidine nitrogen.[4] | Use de-gassed solvents and store under inert gas. |
| Solvent Purity | Impurities can catalyze degradation. | Use high-purity, HPLC-grade solvents. |
Potential Degradation Pathways
Based on the chemical structure of this compound, the following are plausible degradation pathways under stress conditions.
Caption: Plausible degradation pathways for the molecule.
This technical guide provides a foundational understanding of the stability and degradation of this compound. For specific and complex issues, further investigation tailored to your unique experimental setup is always recommended.
III. References
-
Michael, J. P., et al. (2006). Synthesis of febrifugine analogues. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4483-o4485. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 23, 119-128. [Link]
-
PubChem. (n.d.). 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Rao, R. N., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 159-165. [Link]
-
El-Nour, K. A., et al. (2015). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 119(24), 6495-6506. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Gulevich, A. V., & Dudnik, A. S. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3648. [Link]
-
Venkatesh, D. N., & Kumar, T. M. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38389-38400. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Piekarski, M., et al. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. The Scientific World Journal, 2014, 803789. [Link]
-
Analytical Methods Committee. (2014). Analytical Methods. Royal Society of Chemistry. [Link]
-
Singh, B., & Kumar, V. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 6(1), 1-8.
-
da Silva, A. B. F., et al. (2017). Influence of piperidine ring on stability and reactivity of piperine. Journal of Molecular Modeling, 23(1), 26. [Link]
-
El-Nour, K. A., et al. (2015). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 119(24), 6495-6506.
-
ScienceDirect. (n.d.). Thermal Degradation. Retrieved from [Link]
-
Jiru, M., et al. (2023). Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing. Journal of Pharmaceutical Sciences, 112(11), 2935-2943. [Link]
-
El-Nour, K. A., et al. (2015). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 119(24), 6495-6506. [Link]
-
Biosynce. (2023, August 25). What is the stability of piperidine?. [Link]
-
Sharma, M. C. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3). [Link]
-
Klick, S., et al. (2016). Forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1132-1140. [Link]
-
Analytical Methods Committee. (2013). Analytical Methods. Royal Society of Chemistry. [Link]
-
Singh, S., et al. (2013). Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. Journal of Pharmaceutical and Biomedical Analysis, 83, 290-298. [Link]
-
Zavodnik, I. B., et al. (2019). The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. Antioxidants, 8(9), 393. [Link]
-
ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
Analytical Methods Committee. (2025). Analytical Methods. Royal Society of Chemistry. [Link]
-
Singh, S., et al. (2013). Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. Journal of Pharmaceutical and Biomedical Analysis, 83, 290-298. [Link]
-
de Oliveira, G. G., et al. (2014). Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate. Journal of Thermal Analysis and Calorimetry, 115(3), 2261-2267. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
-
Nanjundan, S., & Arumugam, N. (2014). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Journal of Chemical and Pharmaceutical Research, 6(5), 101-106.
-
ResearchGate. (n.d.). Thermal destruction of polychlorobiphenyl derivatives. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biosynce.com [biosynce.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. medcraveonline.com [medcraveonline.com]
- 10. pharmasm.com [pharmasm.com]
- 11. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
- 13. database.ich.org [database.ich.org]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing 3-(4-Methoxybenzyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 3-(4-Methoxybenzyl)piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and reproducible results.
The primary and most reliable method for synthesizing 3-(4-Methoxybenzyl)piperidine is the catalytic hydrogenation of its aromatic precursor, 3-(4-methoxybenzyl)pyridine. This guide will focus on troubleshooting and optimizing this critical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route and why is it preferred?
The catalytic hydrogenation of 3-(4-methoxybenzyl)pyridine is the most prevalent and efficient method. This route is favored due to its high atom economy, typically clean conversion, and the directness of transforming the stable pyridine precursor into the desired piperidine ring. The reaction involves the reduction of the pyridine ring using hydrogen gas and a transition metal catalyst.[1][2]
Q2: My reaction is stalled or incomplete. What are the most likely causes?
Incomplete hydrogenation of pyridines is a common issue. The primary causes are often related to catalyst deactivation (poisoning) or suboptimal reaction conditions.[3] The lone pair of electrons on the nitrogen atom in both the starting pyridine and the product piperidine can strongly coordinate to the metal catalyst, inhibiting its activity.[3] Other factors include insufficient hydrogen pressure, low temperature, or an inappropriate choice of solvent.[4]
Q3: Why is an acidic solvent like glacial acetic acid often recommended?
Using an acidic medium, such as glacial acetic acid, is crucial for overcoming catalyst poisoning.[5][6][7] The acid protonates the basic nitrogen of the pyridine ring, forming a pyridinium salt. This protonation prevents the nitrogen's lone pair from binding to and deactivating the catalyst's active sites.[3] Furthermore, acetic acid is an excellent solvent for the pyridinium salt and helps maintain a homogeneous reaction mixture.[5][7]
Q4: How do I form and purify the final hydrochloride salt?
Once the hydrogenation is complete and the catalyst has been removed, the free base of 3-(4-Methoxybenzyl)piperidine is typically dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate). Hydrogen chloride, either as a gas or a solution in a solvent like ether or isopropanol, is then added to precipitate the hydrochloride salt.[8] The salt can then be purified by recrystallization to remove any remaining impurities.[8][9]
Reaction Pathway and Troubleshooting Logic
Primary Synthetic Route
The core of this synthesis is the saturation of the pyridine ring. The overall transformation is shown below.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Problem 1: Low or No Product Yield / Incomplete Conversion
Q: I've run the reaction overnight, but TLC/GC-MS analysis shows mostly starting material. What's wrong?
Possible Cause 1: Catalyst Poisoning This is the most common culprit. The nitrogen lone pairs in your starting material and product are potent inhibitors of platinum and palladium catalysts. [3]
-
Solution: Ensure the reaction is run in an acidic solvent, with glacial acetic acid being the preferred choice. [5][7]A study on the hydrogenation of substituted pyridines found that using glacial acetic acid as a protic solvent significantly improved reaction progress and yields. [7]If you are using a neutral solvent like ethanol or THF, the reaction will likely be very slow or fail entirely.
Possible Cause 2: Insufficient Hydrogen Pressure or Temperature The saturation of an aromatic ring is an energetically demanding process that often requires forcing conditions. [4]
-
Solution: While some hydrogenations can proceed at ambient pressure, pyridine reductions typically require elevated pressures (50-80 bar) and temperatures (60-80 °C) to achieve full conversion in a reasonable timeframe. [4][5]A decrease in pressure can lead to a significant drop in conversion. [4] Possible Cause 3: Inactive Catalyst The catalyst may be old, have been improperly stored, or may be a low-quality batch. Heterogeneous catalysts can lose activity over time.
-
Solution: Use a fresh bottle of high-quality catalyst (e.g., Platinum(IV) oxide, also known as Adams' catalyst). If you suspect the catalyst is the issue, try running a known, reliable hydrogenation reaction (a "control" reaction) to test its activity. Increasing the catalyst loading can also compensate for poisoning effects, but this should be a secondary option to using an acidic solvent. [3]
Problem 2: Presence of Impurities and Byproducts
Q: My reaction went to completion, but I'm seeing significant impurities in my crude product. What are they and how can I avoid them?
Possible Cause 1: Incomplete Reduction Partially hydrogenated intermediates, such as tetrahydropyridine derivatives, can be present if the reaction is not allowed to proceed to completion. [1]
-
Solution: Increase the reaction time, temperature, or hydrogen pressure. Monitor the reaction closely by a suitable analytical method (GC-MS is excellent for this) and ensure the complete disappearance of any intermediate peaks before stopping the reaction.
Possible Cause 2: Hydrogenolysis of the Methoxy Group While less common for a methoxy group on a benzene ring under these conditions, aggressive hydrogenation (very high temperatures or certain catalysts) can potentially cleave the C-O bond, leading to a phenolic impurity.
-
Solution: Employ the mildest conditions that still provide a reasonable reaction rate. Platinum-based catalysts are generally robust for this transformation. If hydrogenolysis is a persistent issue, consider screening other catalysts like Rhodium on carbon (Rh/C), which can sometimes offer different selectivity profiles. [10]
Problem 3: Difficulties in Product Isolation and Purification
Q: I have a clean reaction, but I'm struggling to isolate the hydrochloride salt. The product seems oily or won't crystallize.
Possible Cause 1: Residual Acetic Acid If glacial acetic acid was used as the solvent, it must be thoroughly removed before precipitation of the hydrochloride salt. The presence of acetic acid can interfere with crystallization and lead to an oily or sticky product.
-
Solution: After filtering off the catalyst, perform a basic workup. Dilute the filtrate with water, and carefully basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10. Extract the free amine product into an organic solvent like dichloromethane or ethyl acetate. [9]Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the purified free base before proceeding to salt formation. [9] Possible Cause 2: Incorrect Stoichiometry of HCl Adding a large excess of hydrochloric acid can sometimes lead to the formation of oils or amorphous solids instead of a clean crystalline product.
-
Solution: Add the HCl solution dropwise to the solution of the free base while stirring. If possible, use a pH meter to monitor the addition. Stop the addition once the solution is acidic and precipitation is complete. If an oil forms, try gently warming the mixture to dissolve it and then allowing it to cool slowly, perhaps with scratching of the flask walls to induce crystallization.
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol is based on established methodologies for pyridine hydrogenation. [5][11] Step 1: Hydrogenation
-
To a high-pressure hydrogenation vessel, add 3-(4-methoxybenzyl)pyridine (1.0 eq).
-
Add Platinum(IV) oxide (PtO₂, Adams' catalyst) (approx. 1-5 mol%).
-
Add glacial acetic acid to dissolve the starting material (concentration approx. 0.1-0.5 M).
-
Seal the vessel, purge several times with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen to 50-70 bar.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Cool the vessel to room temperature and carefully vent the hydrogen.
Step 2: Work-up and Isolation of Free Base
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with a small amount of acetic acid or methanol.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.
-
Dilute the residue with water and cool in an ice bath.
-
Carefully add 6N NaOH solution until the pH is >10.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-(4-Methoxybenzyl)piperidine as an oil.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude free base in a minimal amount of 2-propanol or ethyl acetate.
-
Slowly add a 2M solution of HCl in diethyl ether or a solution of acetyl chloride in methanol dropwise with stirring until precipitation is complete.
-
Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for 1 hour.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.
Comparative Data on Reaction Conditions
The choice of catalyst and solvent system is paramount for success. The following table summarizes typical outcomes.
| Catalyst (5 mol%) | Solvent | H₂ Pressure (bar) | Temperature (°C) | Typical Outcome | Reference |
| PtO₂ | Glacial Acetic Acid | 50-70 | 60-70 | High Conversion (>95%) | [5][7] |
| PtO₂ | Ethanol | 50-70 | 60-70 | Low to Moderate Conversion | [7] |
| 10% Pd/C | Glacial Acetic Acid | 50-70 | 60-70 | Good Conversion, potential for debenzylation | [12][13] |
| Rh₂O₃ | Trifluoroethanol (TFE) | 5 | 40 | High Conversion (Milder Conditions) | [10] |
References
-
Hegedüs, L., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. Available at: [Link]
-
Kattel, S., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]
-
Majer, J., et al. (2019). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition. Available at: [Link]
-
Fukuyama, T., & Janson, C. (2001). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses. Available at: [Link]
-
Michael, J. P., et al. (2007). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. Acta Crystallographica Section E. Available at: [Link]
- Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
Ghaffari, B., et al. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]
-
Sreenivasulu, R., et al. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Available at: [Link]
-
Pospíšil, J., et al. (n.d.). Synthesis of 3-Chloropiperidines by Iodide-Mediated Electrolysis. Supporting Information. Available at: [Link]
-
Hegedüs, L., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology. Available at: [Link]
- Google Patents. (1991). EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.
-
Unknown. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]
-
ResearchGate. (n.d.). Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions. Available at: [Link]
-
Freifelder, M. (1962). Notes - Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. Journal of Organic Chemistry. Available at: [Link]
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. Available at: [Link]
-
Donohoe, T.J., et al. (2020). Single point activation of pyridines enables reductive hydroxymethylation. Chemical Science. Available at: [Link]
-
Reddit. (2025). Purification of THP protected compound. r/Chempros. Available at: [Link]
-
The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]
-
Chemie Brunschwig. (n.d.). Hydrogenation Catalysts. Available at: [Link]
-
Wang, C., et al. (2018). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]
Sources
- 1. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thalesnano.com [thalesnano.com]
- 5. researchgate.net [researchgate.net]
- 6. datapdf.com [datapdf.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 12. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 13. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Proper storage and handling procedures for 3-(4-Methoxybenzyl)piperidine hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-(4-Methoxybenzyl)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the proper storage, handling, and use of this compound. Our goal is to synthesize technical data with practical, field-proven insights to ensure the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Compound Overview and Properties
This compound is a key chemical intermediate used in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its piperidine core is a common scaffold in medicinal chemistry for its ability to interact with neurotransmitter systems.[1] The hydrochloride salt form generally enhances stability and solubility in aqueous media compared to the free base.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₃H₁₉NO · HCl | [2] |
| Molecular Weight | 241.75 g/mol (as hydrochloride) | [2] |
| Appearance | White to off-white solid/crystalline powder | [3][4] |
| Melting Point | Data not available for this specific compound. Piperidine hydrochloride melts at 245-248 °C. | [5] |
| Solubility | Favorable solubility.[1][6] Piperidine hydrochloride is soluble in water. | [4][5] |
| Hygroscopicity | Likely hygroscopic, as is common for hydrochloride salts like piperidine HCl. | [4][5] |
Section 2: Safety, Handling, and Personal Protective Equipment (PPE)
Safe handling is paramount to protect personnel and maintain experimental integrity. While specific toxicity data for this exact compound is limited, the hazards can be inferred from related piperidine structures.
Frequently Asked Questions (Safety & Handling)
Q1: What are the primary hazards associated with this compound?
Based on analogous piperidine compounds, it should be handled as a substance that can cause serious skin and eye irritation or damage.[7][8] It may also cause respiratory tract irritation if inhaled as a dust.[7][8] Piperidine-based compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3][9][10]
Q2: What is the mandatory Personal Protective Equipment (PPE) when handling this compound?
Appropriate PPE is non-negotiable. The causality is to prevent any contact with the skin, eyes, or respiratory tract.
-
Eye/Face Protection: Chemical safety goggles or a face shield are required.[3][8]
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn.[3][8]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[11]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[3][11] If a fume hood is not available or if dust generation is significant, a government-approved particulate respirator (e.g., N95 or P100) should be used.[2][3]
Q3: What are the critical steps for safely handling the solid compound?
Following a systematic protocol minimizes risk. This workflow is designed to be a self-validating system for safe handling.
Protocol 1: Step-by-Step Safe Handling Procedure
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible.[8][11] Clear the workspace of all non-essential items.
-
Don PPE: Put on all required PPE as detailed in Q2.
-
Engineering Controls: Perform all weighing and transfer operations inside a certified chemical fume hood to control dust and vapor exposure.[9][11]
-
Aliquotting: Use spark-proof tools (e.g., spatulas) to handle the solid.[11] Avoid creating dust; do not crush or grind the material outside of a controlled environment.[2][3]
-
Container Management: Keep the primary container tightly closed when not in use to prevent moisture absorption and contamination.[3][7][11]
-
Cleanup: After handling, wipe down the work surface and any equipment used. Dispose of contaminated wipes and disposable PPE in a designated hazardous waste container.[12]
-
Hygiene: Wash hands thoroughly with soap and water after completing the work and removing gloves.[13]
Q4: What should I do in case of a spill or accidental exposure?
-
Spill: Evacuate the immediate area if the spill is large or dust is airborne.[2] For small spills, wear your full PPE, cover the spill with an inert absorbent material (like vermiculite or sand), sweep it up carefully without creating dust, and place it in a sealed, labeled container for hazardous waste disposal.[3][11] Ventilate the area and wash the spill site after cleanup is complete.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing.[9] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Section 3: Storage and Stability
The long-term stability of your compound is critical for reproducible results. The hydrochloride salt is generally stable, but improper storage can lead to degradation.
Receiving and Storage Workflow
Caption: Workflow for receiving, storing, and preparing solutions.
Frequently Asked Questions (Storage & Stability)
Q5: What are the optimal storage conditions for the solid compound?
The key to preserving the integrity of this compound is to protect it from moisture, heat, and light.
-
Explanation: As a hygroscopic solid, it can absorb atmospheric moisture, which may affect its physical properties and stability.[4][5] Piperidine derivatives can also be sensitive to thermal degradation and light, which can catalyze oxidative processes.[14][15][16]
-
Recommendation: Store the compound in a tightly sealed container, in a cool, dry, and dark place.[7][11][13] A desiccator can be used to ensure a dry environment. For long-term storage, refrigeration (0-8°C) is recommended.[6]
Table 2: Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | 0–8°C (Refrigerated) | Minimizes thermal degradation.[14][15] |
| Atmosphere | Tightly sealed container. Under inert gas (Argon/Nitrogen) for long-term storage. | Protects from moisture (hygroscopic) and air (oxidation).[4][5][16] |
| Light | Store in an amber vial or in the dark. | Prevents potential photolytic degradation.[15][16] |
| Location | Store in a dry, well-ventilated, secure area away from incompatible materials. | Ensures safety and stability.[7][9] |
Q6: I need to prepare a stock solution. What is the best practice?
Stock solution integrity is crucial for assay consistency. Preparing and storing solutions correctly prevents degradation and ensures accurate concentrations.
Protocol 2: Step-by-Step Stock Solution Preparation
-
Solvent Selection: Choose a suitable solvent based on experimental needs and solubility data (see Section 4). Aprotic solvents like DMSO or DMF are common for organic compounds, while water or buffers can be used for the hydrochloride salt.
-
Preparation: Allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation of moisture onto the cold solid.
-
Dissolution: Weigh the required amount of solid in a fume hood. Add the solvent and mix thoroughly. Sonication can be used to aid dissolution if the compound is slow to dissolve, but avoid excessive heating.
-
Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials to minimize freeze-thaw cycles and contamination.
-
Conditions: Unless stability data indicates otherwise, store stock solutions at -20°C or -80°C and protect them from light by using amber vials or wrapping them in foil.[14]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.
Q7: What factors can cause the compound to degrade in solution?
Solution stability is often lower than solid-state stability.
-
pH: Piperidine derivatives can be unstable in strongly acidic or basic conditions, which can catalyze hydrolysis or other reactions.[15] For aqueous solutions, stability is often greatest near neutral pH.[15]
-
Temperature: Elevated temperatures accelerate degradation rates.[15] Avoid leaving solutions on the benchtop for extended periods.
-
Light: Exposure to UV or even ambient light can cause degradation over time.[15]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. Using single-use aliquots is the best practice to avoid this.[14]
Section 4: Solubility Guidelines
Q8: What solvents can I use to dissolve this compound?
Solubility is a critical parameter for preparing stock solutions and experimental media. As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents.
Table 3: Solubility Data in Common Laboratory Solvents (Note: This data is based on the properties of similar piperidine hydrochloride salts. Empirical verification is recommended.)
| Solvent | Type | Expected Solubility | Comments |
| Water | Polar Protic | Soluble | The hydrochloride salt enhances aqueous solubility.[4][5] |
| PBS (pH 7.4) | Aqueous Buffer | Soluble | Likely stable at neutral pH.[15] |
| DMSO | Polar Aprotic | Soluble | A common solvent for creating high-concentration stock solutions. |
| Ethanol/Methanol | Polar Protic | Soluble | Often a good choice for polar organic compounds. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | May require warming or sonication. |
| Dichloromethane | Nonpolar | Poorly Soluble | The salt form significantly reduces solubility in nonpolar solvents. |
Q9: I am having trouble dissolving the compound. What can I do?
If solubility is an issue, consider the following troubleshooting steps:
-
Increase Mixing: Vortex or stir the solution for a longer period.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C). Be cautious, as heat can degrade the compound.[15]
-
Sonication: Use a bath sonicator to break up solid particles and enhance dissolution.
-
Change Solvent: If the compound remains insoluble, you may need to switch to a different solvent system (e.g., from a pure aqueous buffer to one containing a small percentage of DMSO).
Section 5: Experimental Troubleshooting
Inconsistent experimental data can often be traced back to compound integrity.
Troubleshooting Inconsistent Experimental Results
Caption: Decision tree for troubleshooting experimental inconsistencies.
Q10: My results are not reproducible. Could the compound be the cause?
Yes, this is a common issue. Inconsistent stability of stock or working solutions is a primary cause of experimental variability.[14] If the compound degrades, its effective concentration changes, leading to poor reproducibility.[14] Always prepare fresh solutions or use properly stored single-use aliquots to minimize this variable.[14]
Q11: My piperidine solution turned yellow/brown upon storage. What happened?
Discoloration in piperidine-based compounds is often a sign of oxidation, which can occur with exposure to air and light over time.[16] The usability of the discolored material depends on the sensitivity of your application. For highly sensitive assays, it is best to use a fresh, uncolored batch of the compound. For less critical applications, it may still be usable, but the presence of impurities should be acknowledged.
Section 6: Disposal
Q12: How should I dispose of unused compound and contaminated materials?
All chemical waste must be disposed of according to local, state, and federal regulations.
-
Unused Compound: Collect the solid waste in a clearly labeled, sealed container for hazardous waste.[9][12]
-
Contaminated Materials: Items such as used vials, pipette tips, and gloves should be disposed of as hazardous chemical waste.[2] Do not mix with other waste streams.[9]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and proper disposal.[2]
References
- SAFETY D
- MSDS of 4-(4-Methoxybenzoyl)-piperidine hydrochloride. Capot Chemical Co., Ltd.
- SAFETY D
- Piperidine - SAFETY D
- Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer.
- Stability issues of 1,4-Diacetylpiperidine under different conditions. (2025). BenchChem.
- 4-(2-Methoxyphenyl)
- Safety D
- MATERIAL SAFETY D
- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). Springer.
- Common challenges in working with piperidine-based compounds. (2025). BenchChem.
- This compound. Chem-Impex.
- Have you experienced that your piperidine crystallizes when not in use?. (2021).
- 4-(4-Fluorobenzyl)piperidine hydrochloride - SAFETY DATA SHEET. (2024). Thermo Fisher Scientific.
- Piperidine hydrochloride | 6091-44-7. (2025). ChemicalBook.
- Clorhidrato de 4-(4-metoxibencil)piperidina. Chem-Impex.
- Piperidine Hydrochloride | 6091-44-7. Tokyo Chemical Industry Co., Ltd.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. capotchem.cn [capotchem.cn]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. Piperidine Hydrochloride | 6091-44-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.pt [fishersci.pt]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of 3-(4-Methoxybenzyl)piperidine hydrochloride
Welcome to the technical support center for the crystallization of 3-(4-Methoxybenzyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and an understanding of the underlying scientific principles to ensure you can achieve a crystalline product of high purity and desired physical attributes.
Introduction to this compound
This compound is a key building block in the synthesis of various bioactive molecules, particularly those targeting neurological disorders.[1] Its piperidine core is a prevalent motif in medicinal chemistry, known for its interactions with neurotransmitter systems.[1] The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to pharmaceutical formulation.[1] However, like many amine hydrochloride salts, its crystallization can present challenges such as "oiling out," polymorphism, and solvent selection. This guide aims to provide practical solutions to these common issues.
Compound Properties:
| Property | Value |
| CAS Number | 625454-21-9[1] |
| Molecular Formula | C₁₃H₁₉NO·HCl[1] |
| Molecular Weight | 241.76 g/mol [1] |
| Appearance | Light yellow to brown crystalline powder[1] |
| Storage | 0-8°C[1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues that may arise during the crystallization of this compound.
Q1: My compound "oils out" instead of crystallizing. What is happening and how can I prevent it?
A1: "Oiling out" is a common phenomenon in the crystallization of amine salts where the solute separates from the solution as a liquid phase (an oil) instead of a solid.[2] This occurs when the supersaturation of the solution is too high, or when the melting point of the compound is lower than the temperature of the solution.[3] The resulting oil is often impure and can solidify into an amorphous solid, which is difficult to handle and purify.
Causality and Solutions:
-
High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can lead to a sudden increase in supersaturation, favoring the formation of an oil over an ordered crystal lattice.
-
Solution: Slow down the cooling rate. A programmed cooling ramp or allowing the solution to cool naturally to room temperature before further cooling in an ice bath can be effective. Similarly, add the anti-solvent dropwise with vigorous stirring.
-
-
Solvent Choice: The choice of solvent and anti-solvent is critical. If the compound is too soluble in the chosen solvent system, it may require a very large amount of anti-solvent to induce crystallization, increasing the risk of oiling out.
-
Solution: Experiment with different solvent systems. A good starting point for piperidine hydrochlorides is a polar protic solvent like isopropanol or ethanol, with a less polar anti-solvent such as ethyl acetate or diethyl ether. The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature.
-
-
Seeding: The absence of nucleation sites can hinder crystallization and promote oiling out.
-
Solution: Introduce seed crystals (a small amount of the pure crystalline compound) to the supersaturated solution. This provides a template for crystal growth to occur. If seed crystals are not available, scratching the inside of the flask with a glass rod can sometimes induce nucleation.
-
Q2: I am not getting any crystals to form, even after cooling the solution for an extended period. What should I do?
A2: The failure of a compound to crystallize from a solution that is presumed to be supersaturated can be due to several factors, primarily related to nucleation and the solvent environment.
Causality and Solutions:
-
Insufficient Supersaturation: The solution may not be sufficiently concentrated for crystals to form.
-
Solution: Concentrate the solution by slowly evaporating some of the solvent. Be cautious not to over-concentrate, which could lead to oiling out.
-
-
Inappropriate Solvent System: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid. Then, add a small amount of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.
-
-
Presence of Impurities: Certain impurities can inhibit crystal nucleation and growth.
-
Solution: If possible, try to further purify the crude material before crystallization, for example, by column chromatography. A charcoal treatment of the hot solution can sometimes remove colored or resinous impurities.
-
Q3: The purity of my crystallized product is not as high as expected. How can I improve it?
A3: The purity of the final crystalline product is dependent on the efficiency of the crystallization process in excluding impurities from the crystal lattice.
Causality and Solutions:
-
Occlusion of Impurities: If crystallization occurs too rapidly, impurities can be trapped within the growing crystals.
-
Solution: Slow down the crystallization process by cooling the solution more slowly. This allows for the selective incorporation of the desired molecules into the crystal lattice.
-
-
Insufficient Washing: Residual mother liquor on the surface of the crystals will contain impurities.
-
Solution: Wash the filtered crystals with a small amount of cold crystallization solvent or a suitable anti-solvent. It is crucial that the wash solvent is cold to minimize dissolution of the product.
-
-
Co-crystallization of Impurities: If an impurity has a very similar structure to the target compound, it may co-crystallize.
-
Solution: A second recrystallization step is often necessary to achieve high purity. In some cases, changing the solvent system for the second recrystallization can be beneficial.
-
Q4: I have obtained a crystalline solid, but I am concerned about polymorphism. How can I investigate this?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[4] Different polymorphs can have different physicochemical properties, such as solubility and stability, which is a critical consideration in pharmaceutical development.[4]
Investigative Techniques:
-
Powder X-ray Diffraction (PXRD): This is the primary technique used to identify and differentiate between polymorphs.[5] Each crystalline form will produce a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC can be used to identify different polymorphs by their distinct melting points and enthalpies of fusion.[6][7] It can also reveal polymorphic transformations that occur upon heating.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is useful for identifying solvates or hydrates, which are sometimes referred to as pseudopolymorphs.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: While not as definitive as PXRD, different polymorphs can sometimes exhibit subtle differences in their IR spectra due to variations in intermolecular interactions in the crystal lattice.[9]
Recommended Crystallization Protocol
The following is a general starting protocol for the crystallization of this compound. This protocol is based on common practices for similar amine hydrochloride salts and may require optimization for your specific material and scale.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Ethyl Acetate (EtOAc)
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle or hot plate
-
Stir bar
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Protocol Steps:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol (e.g., 3-5 mL per gram of crude material) and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel with fluted filter paper and a receiving flask. Quickly filter the hot solution to remove the impurities.
-
Cooling and Anti-solvent Addition: Allow the clear solution to cool slightly. While still warm, slowly add ethyl acetate dropwise with continuous stirring until the solution becomes faintly turbid.
-
Crystallization: Add a few drops of isopropanol to redissolve the slight precipitate and then allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Diagram of the Crystallization Workflow:
Caption: A decision-making flowchart for troubleshooting common crystallization issues.
Characterization of the Crystalline Product
Proper characterization of the final product is essential to confirm its identity, purity, and crystalline form.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound. Broad melting ranges often suggest the presence of impurities or an amorphous solid.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess for the presence of impurities.
-
FTIR: To identify characteristic functional groups. For piperidine hydrochlorides, look for the N-H stretch of the ammonium salt.
-
-
Solid-State Analysis:
-
PXRD: To confirm the crystallinity and identify the polymorphic form.
-
DSC/TGA: To determine the melting point, thermal stability, and to check for the presence of solvates or hydrates. [8]
-
References
- Deshpande, A. D., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(4), 865–873.
-
PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
- European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).
-
Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]
- Patil, S. B., et al. (2012). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian journal of pharmaceutical sciences, 74(4), 351–355.
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride. Retrieved from [Link]
-
MDPI. (2023). Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. Retrieved from [Link]
-
Reddit. (2024). Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. Retrieved from [Link]
- Unknown.
- European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).
-
ResearchGate. (n.d.). TGA (red trace) of TMZ ? HCl dihydrate salt bulk material. Water loss.... Retrieved from [Link]
-
PubChem. (n.d.). Piperidine, hydrochloride (1:1). Retrieved from [Link]
-
MDPI. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
NIST. (n.d.). Piperidine - the NIST WebBook. Retrieved from [Link]
- Royal Society of Chemistry. (2025).
-
PubMed. (2013). Anti-solvent co-crystallization of carbamazepine and saccharin. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
MDPI. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. azom.com [azom.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Minimize Byproducts in 3-(4-Methoxybenzyl)piperidine Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of 3-(4-Methoxybenzyl)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this critical building block and aim to optimize its synthesis for purity and yield.[1][2] The piperidine moiety is a cornerstone in medicinal chemistry, and controlling byproduct formation is paramount for ensuring the efficacy and safety of downstream applications.[3]
This guide moves beyond simple protocols to provide in-depth troubleshooting strategies and answers to frequently encountered challenges, grounded in chemical principles and established literature.
Section 1: Overview of the Primary Synthetic Route
The most prevalent and industrially scalable method for synthesizing 3-(4-Methoxybenzyl)piperidine is the catalytic hydrogenation of the aromatic precursor, 3-(4-Methoxybenzyl)pyridine.[4][5][6] This reaction involves the reduction of the pyridine ring to a piperidine ring using a metal catalyst and a hydrogen source. The resulting free base is then typically converted to the hydrochloride salt to improve stability and handling.[1]
Caption: Common hydrogenolysis byproduct pathways.
Troubleshooting Steps:
-
Select a Milder Catalyst: If using Pd/C, consider switching to PtO₂ or a rhodium-based catalyst like Rh₂O₃, which are often less aggressive towards benzyl groups. [7]2. Reduce Temperature: Perform the reaction at room temperature. If the reaction is too slow, a modest increase to 40-50°C is preferable to higher temperatures.
-
Optimize Pressure: Use the lowest hydrogen pressure that allows for a reasonable reaction rate. It is better to react for longer at a lower pressure than quickly at a high pressure.
-
Monitor Carefully: Stop the reaction as soon as the starting material is consumed to prevent over-reduction.
Problem 3: Low Yield of the Final Hydrochloride Salt
Question: The reaction appears complete by initial analysis, but my final isolated yield of the hydrochloride salt is poor. Where could I be losing my product?
Answer: Product loss during the workup and isolation phase is a frequent challenge. The transition from the organic-soluble free base to the aqueous-soluble salt requires careful manipulation of pH and solvents.
-
Causality - Incomplete Extraction: After quenching the reaction, the piperidine product exists as an acetate salt. It must be converted to the free base with a strong base (e.g., NaOH) to be extracted into an organic solvent. If the pH is not sufficiently high (pH > 12), a significant portion of the product will remain in the aqueous layer as a salt.
-
Causality - Improper Salt Formation:
-
Solvent Choice: The hydrochloride salt should be precipitated from a solvent in which it is poorly soluble, such as diethyl ether, MTBE, or ethyl acetate. Using a solvent like methanol, in which the salt has higher solubility, will result in low recovery.
-
Water Content: The presence of water during precipitation can lead to the formation of a gummy or oily product instead of a crystalline solid, making isolation difficult. Ensure the organic solution of the free base is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before adding the HCl solution.
-
-
Causality - Mechanical Losses: Multiple transfers between glassware, incomplete scraping of solids, and leaving product in the mother liquor all contribute to a lower isolated yield.
Troubleshooting Steps:
-
Ensure Complete Basification: When neutralizing the acetic acid and forming the free base, use a pH meter or pH paper to confirm the aqueous layer is strongly basic (pH 12-14) before extraction.
-
Perform Multiple Extractions: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at least three times to ensure complete recovery of the free base.
-
Thoroughly Dry the Organic Phase: Before precipitation, dry the combined organic extracts over an anhydrous drying agent, filter, and then proceed with acidification.
-
Cool the Precipitation Mixture: After adding HCl, cool the mixture in an ice bath to maximize the precipitation of the hydrochloride salt before filtration.
-
Wash the Filter Cake: Wash the collected solid with a small amount of the cold precipitation solvent to remove soluble impurities without dissolving a significant amount of the product.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the best analytical methods to assess the purity of the final product?
-
A: A combination of techniques is ideal. GC-MS is excellent for identifying volatile byproducts like toluene (from debenzylation) and residual starting material. HPLC is better for quantifying non-volatile impurities. ¹H NMR spectroscopy is crucial for confirming the structure and can be used for quantitative analysis (qNMR) with an internal standard. [8][9]
-
-
Q2: How critical is the purity of the starting 3-(4-Methoxybenzyl)pyridine?
-
A: Extremely critical. Impurities in the starting material, such as positional isomers (e.g., 2- or 4-benzylpyridine), will likely be hydrogenated along with the desired substrate, leading to isomeric piperidine impurities that can be very difficult to separate from the final product. Always use starting material of the highest possible purity.
-
-
Q3: Can I purify the free base before converting it to the hydrochloride salt?
-
A: Yes, and this is highly recommended for achieving the highest purity. After the workup and extraction, the crude free base (which is often an oil) can be purified by silica gel column chromatography. [10]This allows for the removal of non-basic impurities and closely related byproducts before the final crystallization step as the HCl salt.
-
Section 4: Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3-(4-Methoxybenzyl)pyridine
This protocol is a representative example based on established procedures. [4][6]Researchers must adapt it to their specific equipment and scale.
-
Reactor Setup: To a suitable high-pressure reactor, add 3-(4-Methoxybenzyl)pyridine (1.0 eq).
-
Catalyst and Solvent Addition: Add glacial acetic acid as the solvent (approx. 10 mL per gram of substrate). Under a flow of nitrogen or argon, carefully add Platinum(IV) oxide (PtO₂, 0.05 eq).
-
Hydrogenation: Seal the reactor. Purge the headspace several times with nitrogen, followed by several purges with hydrogen. Pressurize the reactor with hydrogen to 50-70 bar (725-1015 psi).
-
Reaction: Begin vigorous stirring. The reaction is often exothermic. Maintain the temperature at 25-35°C.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases (typically 2-12 hours). The progress can also be checked by carefully depressurizing, taking a small sample, and analyzing by TLC or GC-MS.
-
Workup (Catalyst Removal): Once complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of acetic acid or methanol.
-
Workup (Isolation): Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Dissolve the residue in water and cool in an ice bath. Slowly add 50% NaOH solution until the pH is >12.
-
Extraction: Extract the basic aqueous solution with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3-(4-Methoxybenzyl)piperidine free base, typically as a viscous oil.
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
This protocol assumes the crude free base has been obtained.
-
Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent in which the HCl salt is insoluble, such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution becomes acidic (check with pH paper on a wetted glass rod).
-
Precipitation: A white solid should precipitate immediately. Continue stirring in an ice bath for 30-60 minutes to ensure complete crystallization. [11]4. Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the white solid under vacuum to yield pure this compound.
References
-
PrepChem. (n.d.). Synthesis of 4-(3-methoxy-benzyl)piperidine. Retrieved from PrepChem.com. [Link]
- Google Patents. (2014). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. Retrieved from PubMed Central (PMC), NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Retrieved from PubMed Central (PMC), NIH. [Link]
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from DTIC. [Link]
-
ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from ResearchGate. [Link]
-
Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984-94. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from Hyma Synthesis. [Link]
- Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from ResearchGate. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from UNODC. [Link]
-
American Chemical Society Publications. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from PubMed Central (PMC), NIH. [Link]
-
ResearchGate. (n.d.). The sodium borohydride reduction of N-sulfonylpyridinium salts. Synthesis of N-sulfonyl-1,4-(1,2-) dihydropyridines. Retrieved from ResearchGate. [Link]
-
Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from Sciencemadness. [Link]
-
White Rose Research Online. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. Retrieved from White Rose Research Online. [Link]
-
Royal Society of Chemistry Publishing. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Retrieved from RSC Publishing. [Link]
- Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Retrieved from ChemRxiv. [Link]
- Google Patents. (n.d.). EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from Master Organic Chemistry. [Link]
-
Royal Society of Chemistry Publishing. (n.d.). Analytical Methods. Retrieved from RSC Publishing. [Link]
-
Wikipedia. (n.d.). Norgestrel. Retrieved from Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. Retrieved from PubMed Central (PMC), NIH. [Link]
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. [Link]
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from YouTube. [Link]
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. Retrieved from PubMed Central (PMC), NIH. [Link]
-
The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from The University of Liverpool Repository. [Link]
-
Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from Policija. [Link]
-
YouTube. (2018). Sodium borohydride reduction. Retrieved from YouTube. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. policija.si [policija.si]
- 10. 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Scale-Up of 3-(4-Methoxybenzyl)piperidine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(4-Methoxybenzyl)piperidine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working on or scaling up the production of this important pharmaceutical intermediate.[1] As a key building block in medicinal chemistry, particularly for agents targeting neurological disorders, a robust and scalable synthesis is critical.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Synthesis Overview: A Two-Step Pathway
The most common and scalable route to this compound involves a two-step process. First, the synthesis of the precursor, 3-(4-methoxybenzyl)pyridine, is achieved, typically via a cross-coupling reaction. Second, this pyridine precursor undergoes catalytic hydrogenation to saturate the heterocyclic ring, followed by the formation of the hydrochloride salt.
Sources
Technical Support Center: Enhancing Bioavailability of 3-(4-Methoxybenzyl)piperidine Hydrochloride Derivatives
Welcome to the technical support center dedicated to overcoming the complex challenges associated with enhancing the systemic exposure of active pharmaceutical ingredients (APIs) derived from 3-(4-Methoxybenzyl)piperidine hydrochloride. This versatile scaffold is a cornerstone in the development of novel therapeutics, particularly for neurological disorders.[1][2][3] However, moving from a promising lead compound to a drug product with optimal pharmacokinetic properties requires navigating a series of potential formulation and physiological hurdles.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide you, our fellow researchers and drug development professionals, with both the theoretical rationale and practical, step-by-step methodologies to systematically identify and solve bioavailability issues.
Section 1: Foundational Physicochemical Characterization
Before attempting to enhance bioavailability, a thorough understanding of the molecule's intrinsic properties is paramount. This initial characterization forms the bedrock of any logical formulation strategy.
FAQ 1.1: What are the critical physicochemical properties of my 3-(4-Methoxybenzyl)piperidine-derived API that I must determine before starting formulation development?
Answer: A comprehensive baseline characterization is the most critical first step. Skipping this phase often leads to wasted time and resources on inappropriate formulation strategies. The key is to understand the specific liabilities of your molecule. The parent compound, this compound, is noted for its favorable solubility and stability.[1][4] However, derivatives can exhibit vastly different properties.
Your initial investigation should focus on:
-
pH-Dependent Solubility Profile: This is arguably the most important parameter. It will dictate how your API behaves throughout the gastrointestinal (GI) tract. As a piperidine derivative, your compound is likely a weak base. You should expect higher solubility in the acidic environment of the stomach and lower solubility in the more neutral pH of the small intestine, where most drug absorption occurs.
-
pKa (Acid Dissociation Constant): This value explains why your solubility is pH-dependent. It allows you to predict the ionization state of your drug at different physiological pH values, which directly impacts both solubility and permeability.
-
LogP/LogD (Partition Coefficient): This measures the lipophilicity of your API. LogP is for the neutral species, while LogD is the effective lipophilicity at a specific pH, accounting for ionization. This property is a key predictor of membrane permeability. A LogP between 1 and 3 is often considered optimal for passive diffusion.
-
Solid-State Characterization: This involves identifying the crystalline form (polymorphism), degree of crystallinity, and morphology of your API powder. Different polymorphs can have different solubilities and dissolution rates, impacting bioavailability.[5] Techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM) are essential here.
Experimental Protocol 1.1: Step-by-Step Guide for pH-Solubility Profiling
This protocol outlines the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of the API across a physiologically relevant pH range (pH 1.2 to 7.4).
Materials & Equipment:
-
API powder
-
Calibrated pH meter
-
Analytical balance
-
HPLC with a validated quantitative method for the API[5]
-
Thermostatically controlled shaker/incubator (set to 37°C)
-
Biologically relevant buffers (e.g., FaSSIF, FeSSIF, SGF, or standard phosphate/acetate buffers) at pH 1.2, 4.5, 6.8, and 7.4
-
Centrifuge and/or 0.22 µm syringe filters (ensure filters do not adsorb the drug)
-
Vials (e.g., 2 mL glass vials)
Procedure:
-
Preparation: Add an excess amount of your API to vials containing a fixed volume (e.g., 1 mL) of each buffer. "Excess" is key; you must have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in the shaker/incubator at 37°C. Allow them to shake for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-point experiment (e.g., sampling at 4, 8, 24, 48, 72 hours) is recommended for a new compound to confirm when equilibrium is achieved.
-
Sample Collection & Separation: After equilibration, carefully remove the vials. Let them stand to allow larger particles to settle. To separate the dissolved drug from the solid, either centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a 0.22 µm syringe filter.
-
pH Measurement: Measure the pH of the final saturated solution to confirm it has not shifted during the experiment.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration using the validated HPLC method.
-
Data Analysis: Plot the measured solubility (in µg/mL or mg/mL) against the final measured pH of each buffer.
Section 2: Troubleshooting Poor Aqueous Solubility
A common challenge is that while the hydrochloride salt may be soluble, the free base form of the drug, which is what gets absorbed, may have very low solubility at the pH of the small intestine.
FAQ 2.1: My API is a BCS Class II/IV candidate (low solubility). It dissolves in acidic media but crashes out at neutral pH. What are my primary formulation strategies?
Answer: This is a classic challenge for basic compounds. The goal is to maintain a high concentration of dissolved drug in the intestine. Your primary strategies fall into three main categories:
-
Particle Size Reduction (Micronization/Nanonization): By increasing the surface area-to-volume ratio, you can increase the dissolution rate according to the Noyes-Whitney equation. This is often a good starting point for compounds with dissolution rate-limited absorption but may not be sufficient for extremely insoluble compounds.[6][7]
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline API is molecularly dispersed within a polymer matrix.[8] The amorphous form has a higher free energy than the crystalline form, leading to a state of "supersaturation" upon dissolution. The polymer's role is to inhibit recrystallization in both the solid state and in solution, giving the drug time to be absorbed.
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[9] Upon gentle agitation in aqueous media (like GI fluids), they form fine oil-in-water emulsions, presenting the drug in a solubilized state, ready for absorption.
Workflow Visualization 2.1: Solubility Enhancement Strategy Selection
Caption: Decision tree for selecting a primary solubility enhancement strategy.
Experimental Protocol 2.1: Lab-Scale Amorphous Solid Dispersion (ASD) Preparation
This protocol uses a simple solvent evaporation method, ideal for small-scale screening of polymer/drug combinations before committing to more complex techniques like spray drying.
Objective: To prepare an ASD of the API to evaluate its potential for enhancing dissolution.
Materials & Equipment:
-
API powder
-
Selected polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Common solvent (e.g., methanol, acetone, dichloromethane) that dissolves both API and polymer
-
Rotary evaporator (Rotovap) or vacuum oven
-
Mortar and pestle
-
Sieves
-
USP II Dissolution Apparatus
Procedure:
-
Polymer & Drug Loading Selection: Start with a few drug loadings, for example, 10%, 25%, and 40% (w/w) of the API in the polymer.
-
Dissolution: Accurately weigh the API and the selected polymer. Dissolve them completely in a minimal amount of the common solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to the rotary evaporator. Evaporate the solvent under vacuum with gentle heating. Continue until a thin, clear film or solid mass is formed and all solvent is removed.
-
Drying: Scrape the solid from the flask and place it in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Processing: Gently grind the resulting solid using a mortar and pestle to create a uniform powder. Sieve the powder to obtain a consistent particle size range.
-
Characterization: Confirm the amorphous nature of the prepared ASD using DSC (absence of a melting peak) and/or XRPD (presence of a "halo" pattern instead of sharp peaks).
-
Dissolution Testing: Perform a comparative dissolution test using a USP II apparatus. Compare the dissolution profile of the pure crystalline API against the prepared ASD in a biorelevant medium (e.g., FaSSIF, pH 6.5).
Data Presentation 2.1: Comparative Dissolution Profiles
| Formulation | Time (min) | % Drug Dissolved |
| Crystalline API | 15 | 5% |
| 30 | 8% | |
| 60 | 10% | |
| 120 | 11% | |
| 25% API-HPMC-AS ASD | 15 | 65% |
| 30 | 88% | |
| 60 | 92% (Supersaturation) | |
| 120 | 85% (Some precipitation) |
Section 3: Addressing Low Membrane Permeability
If your compound dissolves well but still exhibits poor bioavailability, the next barrier is permeation across the intestinal epithelium.
FAQ 3.1: My formulation provides good dissolution and maintains supersaturation, but my in vitro permeability assay (e.g., PAMPA) results are low. What are the likely causes and solutions?
Answer: Low permeability in the face of good solubility points to intrinsic properties of the molecule that hinder its passage across the lipid cell membrane. There are two primary mechanisms to consider:
-
Low Passive Diffusion: The molecule may be too polar (low LogP) or too large to efficiently diffuse across the cell membrane. While difficult to change the molecule at this stage, formulation can help.
-
Active Efflux: The molecule might be a substrate for efflux transporters, most notably P-glycoprotein (P-gp).[10] These transporters act as cellular pumps, actively removing the drug from inside the intestinal cells back into the gut lumen, thereby reducing net absorption. Piperidine-containing compounds can be substrates for such transporters.
Solutions to Investigate:
-
Permeation Enhancing Excipients: Certain excipients can transiently and reversibly alter membrane fluidity or open the tight junctions between intestinal cells, facilitating drug passage.[11][12] Examples include certain surfactants (e.g., Sodium Lauryl Sulfate), fatty acids, and polymers.[13]
-
Efflux Pump Inhibition: Some excipients can also inhibit the function of P-gp. A well-known example is piperine (found in black pepper), which acts as a "bio-enhancer" partly through this mechanism.[10][14] Screening for excipients that reduce efflux of your compound can significantly boost bioavailability.
Mechanism Visualization 3.1: Action of Permeation Enhancers
Caption: Routes of drug absorption and the role of permeation enhancers.
Experimental Protocol 3.1: Screening Excipients with Caco-2 Permeability Assay
The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is a gold-standard in vitro model for predicting human drug absorption.[13]
Objective: To assess if common pharmaceutical excipients can enhance the permeability of the API across a Caco-2 cell monolayer.
Materials & Equipment:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts
-
API and selected excipients (e.g., Polysorbate 80, PEG-400, Sodium Caprate)[13]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
LC-MS/MS for sensitive quantification of the API
-
TEER (Transepithelial Electrical Resistance) meter to check monolayer integrity
Procedure:
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the Caco-2 monolayers. Only use inserts with TEER values within the validated range for your lab.
-
Preparation of Dosing Solutions: Prepare solutions of your API in transport buffer both with and without the excipient to be tested. The excipient concentration should be non-toxic to the cells.
-
A-to-B Permeability (Apical to Basolateral):
-
Wash the monolayers with pre-warmed (37°C) transport buffer.
-
Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh buffer.
-
-
Post-Experiment Integrity Check: After the final time point, measure the TEER again to ensure the excipients did not irreversibly damage the cell monolayer. A significant, non-recoverable drop in TEER indicates toxicity.
-
Quantification: Analyze the concentration of the API in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for the API alone and in the presence of each excipient. A significant increase in Papp suggests a positive effect of the excipient.
Section 4: Overcoming Metabolic Instability
Even with good solubility and permeability, bioavailability can be severely limited by "first-pass metabolism," where the drug is metabolized in the gut wall or liver before it reaches systemic circulation. Piperidine structures can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[15]
FAQ 4.1: My in vivo exposure in animal models is much lower than predicted, even with a good formulation. Could first-pass metabolism be the culprit, and how do I test for this?
Answer: Yes, a significant discrepancy between expected and observed in vivo exposure is a classic sign of high first-pass metabolism. The piperidine ring and the methoxybenzyl group both present sites for potential metabolic attack, such as N-dealkylation or O-demethylation.[15][16]
The best way to investigate this preclinically is with an in vitro metabolic stability assay using liver microsomes. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including CYPs. This assay will tell you how quickly your compound is cleared by these enzymes.
Experimental Protocol 4.1: Preliminary Metabolic Stability Assay with Liver Microsomes
Objective: To determine the intrinsic clearance rate of the API in the presence of human or animal liver microsomes.
Materials & Equipment:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
API and a positive control compound with known metabolic fate (e.g., Verapamil)
-
Ice, heating block, or water bath at 37°C
-
Acetonitrile with internal standard to stop the reaction
-
LC-MS/MS for API quantification
Procedure:
-
Preparation: Prepare a master mix of microsomes and buffer. Pre-incubate this mix at 37°C.
-
Initiate Reaction: To start the reaction, add the API to the pre-warmed microsome solution, followed immediately by the NADPH regenerating system. The final concentration of API should be low (e.g., 1 µM) to be under Km conditions.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the proteins and stops the enzymatic reaction.
-
Control Reactions: Run parallel experiments without the NADPH cofactor (to check for non-CYP degradation) and with the positive control compound (to ensure the system is working).
-
Sample Processing & Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant for the remaining parent API concentration using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of remaining API versus time. The slope of the linear portion of this curve gives the degradation rate constant (k). From this, you can calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint). A short half-life (<30 minutes) suggests the compound is a substrate for extensive metabolic clearance.
Section 5: Integrated Bioavailability Assessment & IVIVC
The ultimate goal is to establish a predictive relationship between your lab-based experiments and in vivo performance. This is the domain of In Vitro-In Vivo Correlation (IVIVC).
FAQ 5.1: How do I formally connect my in vitro dissolution results to in vivo pharmacokinetic data to guide formulation development and potentially reduce the need for future animal/human studies?
Answer: This is achieved by developing an IVIVC, which is a predictive mathematical model that relates an in vitro property (usually drug dissolution) to an in vivo response (like plasma concentration or amount of drug absorbed).[17][18][19]
A Level A IVIVC , the most rigorous type, establishes a point-to-point relationship between the in vitro dissolution curve and the in vivo absorption curve.[20] Developing one allows the dissolution test to serve as a surrogate for bioequivalence studies, which is incredibly valuable for setting meaningful product specifications and justifying post-approval changes.[20][21]
Workflow Visualization 5.1: Simplified IVIVC Development Workflow
Caption: High-level workflow for establishing a Level A IVIVC.
References
-
Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Pillay, V., & Fassihi, R. (1999). In vitro-In vivo Correlation: Perspectives on Model Development. Drug Development and Industrial Pharmacy. Available at: [Link]
-
Troutman, M. D., & Thakker, D. R. (2016). The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers. The AAPS Journal. Available at: [Link]
-
VerGo Pharma Research. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]
-
American Pharmaceutical Review. (n.d.). Permeation Enhancer Excipients. Retrieved from [Link]
-
Wang, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Lowenborg, M. (2013). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. Available at: [Link]
-
Regis Technologies. (2021). Exploring Analytical Method Development for Drug Substances. Retrieved from [Link]
-
Ascendia Pharma. (n.d.). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]
-
ResearchGate. (n.d.). A Systematic Review of Piperine as a Bioavailability Enhancer. Retrieved from [Link]
-
ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved from [Link]
-
HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]
-
Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]
-
Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
LFA Machines. (n.d.). The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. Retrieved from [Link]
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. Available at: [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Piperidine (HMDB0034301). Retrieved from [Link]
-
Park, K. (n.d.). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). 25CN-NBOH. Retrieved from [Link]
-
Nagy, B., et al. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics. Available at: [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). The Guide To Analytical Method Development. Retrieved from [Link]
-
Ali, M. S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
-
Vora, L., et al. (2020). Directly Compressed Tablets: A Novel Drug-Containing Reservoir Combined with Hydrogel-Forming Microneedle Arrays for Transdermal Drug Delivery. Advanced Healthcare Materials. Available at: [Link]
-
Vici Health Sciences. (n.d.). Bioavailability Enhancement Service & Permeability Solutions. Retrieved from [Link]
-
Ince, S., et al. (2013). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
JoVE. (n.d.). Video: Drug Product Performance: In Vitro–In Vivo Correlation. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
Freudenberg Medical. (n.d.). Drug Delivery Solutions. Retrieved from [Link]
-
The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. (n.d.). Calculation of Some Theoretical Properties of 3-(p-Methoxybenzyl)-4-(4- Hydroxybenzylidenamino)-4,5-Dihydro-1H-1,2,4-Triazol-5-O. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. Retrieved from [Link]
-
MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. chemimpex.com [chemimpex.com]
- 5. Drug Formulation | Drug Characterization | Drug Formulation Characterization | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Bioavailability Enhancement Service & Permeability Solutions | Vici Health Sciences [vicihealthsciences.com]
- 13. The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. premier-research.com [premier-research.com]
- 19. wjarr.com [wjarr.com]
- 20. Video: Drug Product Performance: In Vitro–In Vivo Correlation [jove.com]
- 21. kinampark.com [kinampark.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Methoxybenzyl)piperidine Hydrochloride Derivatives as Potential Analgesics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 3-(4-Methoxybenzyl)piperidine Scaffold - A Privileged Structure in CNS Drug Discovery
The piperidine ring is a cornerstone in medicinal chemistry, found in a multitude of clinically successful drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal scaffold for interacting with various receptors.[2] The 3-(4-methoxybenzyl)piperidine hydrochloride derivative serves as a valuable starting point for the synthesis of novel therapeutic agents, particularly those aimed at neurological disorders.[3] The presence of the 4-methoxybenzyl group suggests potential interactions with receptors that have an affinity for this moiety, including opioid and sigma receptors.[4] This guide will focus on the potential of these derivatives as opioid receptor agonists for the development of new analgesics.
The core hypothesis is that systematic modification of the 3-(4-methoxybenzyl)piperidine scaffold will significantly impact its affinity and efficacy at opioid receptors, thereby modulating its analgesic properties. The key areas for modification include the piperidine nitrogen (N-substitution) and the aromatic ring of the benzyl group.
Comparative Analysis of Hypothetical Derivatives
To illustrate the potential SAR of this class of compounds, we will consider a hypothetical series of derivatives based on the 3-(4-methoxybenzyl)piperidine core. The predicted activities are extrapolated from established SAR principles for related 3-benzylpiperidine and 4-phenylpiperidine opioid agonists.[5][6]
Influence of N-Substitution on Opioid Receptor Affinity
The substituent on the piperidine nitrogen is a critical determinant of opioid receptor affinity and activity.[6] Generally, for opioid agonists, a small alkyl or a phenethyl group on the nitrogen is favorable for potent mu-opioid receptor (MOR) agonism.[7]
Table 1: Predicted Opioid Receptor Binding Affinities (Ki, nM) of N-Substituted 3-(4-Methoxybenzyl)piperidine Derivatives
| Compound ID | N-Substituent (R) | Predicted µ-Opioid (MOR) Ki (nM) | Predicted δ-Opioid (DOR) Ki (nM) | Predicted κ-Opioid (KOR) Ki (nM) |
| 1 (Parent) | H | >1000 | >1000 | >1000 |
| 2 | -CH₃ | 50 - 100 | 200 - 400 | 300 - 500 |
| 3 | -CH₂CH₂Ph | 1 - 10 | 50 - 100 | 100 - 200 |
| 4 | -CH₂-c-Pr | 10 - 50 | 100 - 200 | 200 - 400 |
| 5 | -CH₂CH₂-Thiophene | 5 - 20 | 80 - 150 | 150 - 300 |
Disclaimer: The data in this table is hypothetical and intended for illustrative purposes to demonstrate expected SAR trends based on related compounds.
-
Rationale:
-
Compound 1 (Parent Scaffold): The unsubstituted piperidine nitrogen generally results in low affinity for opioid receptors.[8]
-
Compound 2 (N-Methyl): A small alkyl substituent like methyl can increase affinity compared to the unsubstituted parent compound.[8]
-
Compound 3 (N-Phenethyl): The phenethyl group is a classic substituent for potent MOR agonists, known to interact with a hydrophobic pocket in the receptor.[7]
-
Compound 4 (N-Cyclopropylmethyl): This group can sometimes impart mixed agonist-antagonist or pure antagonist properties, but in some scaffolds, it can maintain agonist activity.
-
Compound 5 (N-Thienylethyl): Bioisosteric replacement of the phenyl ring with a thiophene ring often retains or slightly modifies the activity.
-
Caption: Predicted trend of N-substitution on MOR affinity.
Influence of Benzyl Ring Substitution on Analgesic Potency
Modification of the 4-methoxybenzyl group can fine-tune the electronic and steric properties of the ligand, impacting its interaction with the receptor. The position and nature of the substituent on this ring are crucial.[5]
Table 2: Predicted In Vivo Analgesic Activity (ED₅₀, mg/kg) of Substituted 3-Benzylpiperidine Derivatives (N-Phenethyl Core)
| Compound ID | Benzyl Ring Substituent (X) | Predicted Analgesic Potency (ED₅₀, mg/kg, Hot-Plate Test) |
| 3 | 4-OCH₃ | 0.5 - 1.5 |
| 6 | 3-OCH₃ | 1.0 - 3.0 |
| 7 | 4-OH | 0.1 - 0.5 |
| 8 | 4-F | 0.8 - 2.0 |
| 9 | 3,4-di-OCH₃ | 2.0 - 5.0 |
Disclaimer: The data in this table is hypothetical and intended for illustrative purposes to demonstrate expected SAR trends based on related compounds.
-
Rationale:
-
Compound 3 (4-Methoxy): The methoxy group at the para position is a common feature in some CNS-active compounds and is expected to provide a good starting point for analgesic activity.
-
Compound 6 (3-Methoxy): Moving the methoxy group to the meta position may slightly decrease potency compared to the para position.
-
Compound 7 (4-Hydroxy): A hydroxyl group at the para position, analogous to the phenolic hydroxyl in morphine, is often associated with a significant increase in opioid receptor affinity and analgesic potency.
-
Compound 8 (4-Fluoro): Introduction of a fluorine atom can alter the electronic properties and metabolic stability, potentially leading to a slight decrease or no significant change in potency.
-
Compound 9 (3,4-Dimethoxy): Additional substitution may lead to steric hindrance at the receptor binding site, potentially reducing activity.
-
Caption: Predicted hierarchy of benzyl ring substituents on analgesic potency.
Experimental Protocols
To validate the predicted SAR, a systematic synthesis and evaluation of the proposed derivatives would be necessary. The following are standard, detailed protocols for key experiments.
General Synthesis of N-Substituted 3-(4-Methoxybenzyl)piperidine Derivatives
This procedure is a general method for the N-alkylation of this compound.
Caption: General workflow for N-substitution.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the free base.
-
Add the desired alkyl or aralkyl halide (e.g., phenethyl bromide for compound 3 ) (1.2 eq).
-
Heat the reaction mixture to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.
-
The final product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ether.
In Vitro Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized compounds for the mu-opioid receptor (MOR).
Protocol:
-
Membrane Preparation: Use cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Setup: In a 96-well plate, combine:
-
hMOR cell membranes (10-20 µg protein).
-
Radioligand: [³H]-DAMGO (a selective MOR agonist) at a concentration near its Kd (e.g., 1 nM).
-
Varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a non-labeled ligand like naloxone (10 µM).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Analgesic Assay: Hot-Plate Test in Mice
This is a classic test to evaluate the central analgesic activity of compounds.
Protocol:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Animals: Male Swiss albino mice (20-25 g).
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the test compounds (dissolved in a suitable vehicle) or the vehicle control intraperitoneally (i.p.) or orally (p.o.). A standard analgesic like morphine can be used as a positive control.
-
Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the reaction latency.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline. The percentage of maximal possible effect (% MPE) can be calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. The ED₅₀ (the dose that produces 50% of the maximal effect) can be determined from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel analgesics. Based on the established SAR of related piperidine-based opioids, it is predicted that N-phenethyl substitution will confer high affinity for the mu-opioid receptor. Furthermore, modification of the 4-methoxybenzyl group, particularly conversion to a 4-hydroxyl group, is anticipated to significantly enhance analgesic potency.
The provided experimental protocols offer a clear path for the synthesis and evaluation of a focused library of these derivatives. Future work should concentrate on the systematic synthesis of these compounds and their characterization in the described in vitro and in vivo assays. This will allow for the construction of a robust SAR model for this specific chemical class, potentially leading to the identification of lead candidates with improved efficacy and side-effect profiles for the treatment of pain.
References
- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central.
- Opioid Pharmacology. Pain Physician.
- Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. PubMed Central.
- Analgesic activity of alkyl piperidine deriv
- Methylphenid
- This compound. Chem-Impex.
- Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applic
- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
- Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed.
- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
- Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. MDPI.
- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI.
- A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. PubMed Central.
- Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Research journals - PLOS.
- Design, Synthesis and SAR of Analgesics. PubMed.
- Design and Synthesis of Dual Opioids/NPFF Ligands as Novel Analgesics with Reduced Tolerance Potential. eGrove - University of Mississippi.
- N-Benzyl piperidine Fragment in Drug Discovery. PubMed.
- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
- How Does The Chemical Structure Of Morphine Affect Its Analgesic Properties?. IOSR Journal.
- Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor. MDPI.
- Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.
- Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-deriv
- Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists. Benchchem.
- Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan.
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. chemimpex.com [chemimpex.com]
- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. iosrjournals.org [iosrjournals.org]
A Comparative Efficacy Analysis of 3-(4-Methoxybenzyl)piperidine Analogs in Neuroprotection: A Guide for Preclinical Research
The piperidine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of clinically significant pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] The inherent conformational flexibility and the capacity for diverse substitutions on the piperidine ring allow for the fine-tuning of pharmacological activity, making it a fertile ground for drug discovery. 3-(4-Methoxybenzyl)piperidine hydrochloride, a key building block, serves as a versatile starting point for the synthesis of novel therapeutic agents aimed at treating complex neurological disorders.[3] This guide provides a comprehensive comparison of the neuroprotective efficacy of various analogs derived from this core structure, supported by established experimental protocols and data interpretation frameworks. Our focus will be on elucidating the structure-activity relationships that govern their potential as neuroprotective agents, with a specific emphasis on their interaction with sigma receptors, a promising target in neurodegenerative disease research.[4]
The Scientific Rationale: Targeting Sigma Receptors for Neuroprotection
Neurodegenerative diseases are often characterized by oxidative stress, glutamate-induced excitotoxicity, and apoptosis. The sigma-1 receptor (σ1R), an intracellular chaperone protein, has emerged as a key modulator of these pathological processes.[4] Activation of σ1R can trigger downstream signaling cascades that enhance neuronal survival and resilience. Therefore, the development of potent and selective σ1R ligands is a promising therapeutic strategy. The 3-(4-methoxybenzyl)piperidine scaffold provides an excellent template for designing such ligands. Modifications to the methoxybenzyl and piperidine moieties can significantly influence binding affinity, selectivity, and ultimately, neuroprotective efficacy.
Experimental Workflow for Efficacy Comparison
A rigorous and systematic approach is paramount to accurately compare the efficacy of different analogs. The following workflow outlines a logical progression from initial binding studies to in vitro and in vivo functional assays.
Figure 1: A multi-phase experimental workflow for the comparative efficacy assessment of 3-(4-Methoxybenzyl)piperidine analogs.
Detailed Experimental Methodologies
Part 1: In Vitro Characterization
A. Sigma Receptor Binding Assays
The initial step in characterizing the synthesized analogs is to determine their binding affinity (Ki) for sigma-1 (σ1R) and sigma-2 (σ2R) receptors. This is crucial for establishing a structure-activity relationship and for selecting promising candidates for further functional studies.
Protocol: Radioligand Competition Binding Assay [5][6][7]
-
Membrane Preparation: Prepare membrane homogenates from guinea pig liver, which has a high expression of σ1R, or from cell lines engineered to overexpress human σ1R or σ2R.[5]
-
Assay Buffer: Utilize a Tris-HCl buffer (50 mM, pH 7.4).
-
Radioligand: For σ1R, use -pentazocine. For σ2R, use [³H]-DTG in the presence of (+)-pentazocine to block σ1R sites.[5]
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test analog.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
B. In Vitro Blood-Brain Barrier (BBB) Permeability Assay
For a CNS-active drug, the ability to cross the blood-brain barrier is critical. An in vitro BBB model can provide an early indication of a compound's potential for brain penetration.[8]
Protocol: In Vitro BBB Model using bEnd.3 cells [8]
-
Cell Culture: Culture mouse brain endothelioma cells (bEnd.3) on a permeable support (e.g., Transwell inserts).
-
Barrier Integrity: Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER).
-
Compound Application: Add the test analog to the apical (blood) side of the Transwell insert.
-
Sampling: At various time points, collect samples from the basolateral (brain) side.
-
Quantification: Analyze the concentration of the analog in the basolateral samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp).
Part 2: In Vitro Functional Assays
C. Glutamate-Induced Excitotoxicity Assay
Glutamate-induced excitotoxicity is a common mechanism of neuronal death in many neurological disorders. This assay assesses the ability of the analogs to protect neurons from glutamate-induced damage.[9]
Protocol: Neuroprotection in Primary Cortical Neurons [9]
-
Cell Culture: Isolate and culture primary cortical neurons from embryonic rats or mice.
-
Pre-treatment: Pre-incubate the neuronal cultures with different concentrations of the test analogs.
-
Glutamate Challenge: Expose the cultures to a toxic concentration of glutamate (e.g., 100 µM) for a defined period.
-
Cell Viability Assessment: Measure cell viability using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Determine the EC50 value for neuroprotection for each analog.
Part 3: In Vivo Proof-of-Concept
D. Drosophila Model of Neurodegeneration
For initial in vivo screening, invertebrate models like Drosophila melanogaster offer a rapid and cost-effective platform to assess neuroprotective effects.[10]
Protocol: Toxin-Induced Parkinson's Disease Model in Drosophila [10]
-
Fly Stocks: Use wild-type or specific transgenic fly lines.
-
Drug Administration: Administer the test analogs to the flies through their food.
-
Toxin Exposure: Expose the flies to a neurotoxin such as rotenone or paraquat to induce dopaminergic neuron loss and locomotor deficits.
-
Behavioral Assay (Climbing Assay): Assess the locomotor function of the flies by measuring their negative geotaxis response.
-
Immunohistochemistry: Dissect the fly brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons.
-
Data Analysis: Compare the locomotor performance and dopaminergic neuron survival between treated and untreated groups.
Comparative Data Summary
The following tables present hypothetical but plausible data for a series of 3-(4-methoxybenzyl)piperidine analogs, illustrating how experimental results can be structured for comparative analysis.
Table 1: In Vitro Characterization of Analogs
| Analog ID | R1 Substitution | R2 Substitution | σ1R Ki (nM) | σ2R Ki (nM) | Papp (x 10⁻⁶ cm/s) |
| Parent | H | 4-OCH₃ | 150.2 | 890.5 | 5.2 |
| Analog A | 4-F | 4-OCH₃ | 25.8 | 1250.1 | 6.1 |
| Analog B | H | 4-OH | 85.6 | 950.3 | 3.8 |
| Analog C | H | 3,4-di-OCH₃ | 180.4 | 1100.7 | 4.5 |
Table 2: In Vitro and In Vivo Efficacy of Analogs
| Analog ID | Neuroprotection EC50 (µM) | Locomotor Rescue (%) | Dopaminergic Neuron Survival (%) |
| Parent | 12.5 | 35 | 42 |
| Analog A | 2.1 | 78 | 85 |
| Analog B | 8.9 | 45 | 55 |
| Analog C | 15.8 | 30 | 38 |
Structure-Activity Relationship and Discussion
Figure 2: A conceptual diagram illustrating the structure-activity relationships of the hypothetical analogs.
-
Fluorination at the 4-position of the benzyl ring (Analog A) significantly increases σ1R binding affinity and selectivity over σ2R. This translates to enhanced neuroprotective efficacy in both in vitro and in vivo models. The increased lipophilicity from the fluorine atom may also contribute to its improved BBB permeability.
-
Demethylation of the methoxy group to a hydroxyl group (Analog B) leads to a slight decrease in σ1R affinity but a more pronounced reduction in BBB permeability, likely due to increased polarity. This compromises its in vivo efficacy.
-
Addition of a second methoxy group (Analog C) is detrimental to σ1R binding, suggesting that steric hindrance in the binding pocket may be a factor.
These findings underscore the importance of systematic modifications and a multi-parametric assessment to identify lead candidates. The superior performance of Analog A in this hypothetical study would warrant its advancement to more complex mammalian models of neurodegeneration.
Conclusion
The 3-(4-methoxybenzyl)piperidine scaffold is a promising starting point for the development of novel neuroprotective agents. A systematic approach to analog synthesis and a tiered screening cascade, from in vitro binding and functional assays to in vivo proof-of-concept studies, are essential for identifying candidates with optimal efficacy and drug-like properties. The structure-activity relationships derived from such studies provide invaluable insights for the rational design of next-generation therapeutics for neurodegenerative diseases.
References
-
Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. [Link]
-
MDPI. (2021). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. MDPI. [Link]
-
PubMed Central. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. [Link]
-
PubMed. 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. [Link]
-
Wikipedia. 25CN-NBOH. [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed. CoMFA study of piperidine analogues of cocaine at the dopamine transporter: exploring the binding mode of the 3 alpha-substituent of the piperidine ring using pharmacophore-based flexible alignment. [Link]
-
PubMed Central. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]
-
PubMed Central. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]
-
PubMed Central. SIGMA RECEPTOR BINDING ASSAYS. [Link]
-
MDPI. In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. [Link]
-
ACS Publications. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. [Link]
- Google Patents.
-
Adv. J. Chem. A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
-
RSC Publishing. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]
-
New Journal of Chemistry (RSC Publishing). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
-
bioRxiv. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. [Link]
-
MDPI. (2022). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]
-
PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding | bioRxiv [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke [mdpi.com]
- 10. mdpi.com [mdpi.com]
Introduction: Unlocking the Potential of the Benzylpiperidine Scaffold
The piperidine ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties and its ability to present substituents in distinct three-dimensional orientations.[1] When combined with a benzyl moiety, the resulting benzylpiperidine framework offers a versatile template for interacting with a range of neurological targets. 3-(4-Methoxybenzyl)piperidine hydrochloride, in particular, serves as a valuable chemical intermediate for synthesizing bioactive molecules aimed at treating complex neurological and psychiatric disorders.[2]
This guide provides a comparative pharmacological framework for researchers working with 3-(4-methoxybenzyl)piperidine and related compounds. We will move beyond simple data reporting to explore the causal relationships between structural modifications and pharmacological outcomes. By understanding the nuances of how subtle changes to this core structure influence receptor affinity and functional activity, drug development professionals can more effectively navigate the path to novel therapeutics. Our focus will be on three primary receptor families frequently modulated by this class of compounds: Sigma (σ) receptors, N-methyl-D-aspartate (NMDA) receptors, and Dopamine D2 receptors.
The Pharmacological Landscape: Key Molecular Targets
The benzylpiperidine core's efficacy stems from its ability to interact with multiple, critical CNS targets. A comprehensive screening approach is therefore not just recommended, but essential for true pharmacological characterization.
-
Sigma (σ) Receptors: Once misclassified as opioid receptors, sigma receptors (σ1 and σ2) are now understood to be unique ligand-regulated molecular chaperones.[3][4] The σ1 receptor, in particular, resides at the endoplasmic reticulum-mitochondrion interface and modulates a host of cellular functions, including calcium signaling, ion channel activity, and oxidative stress.[5] Its involvement in neurodegenerative diseases, pain, and addiction makes it a high-interest target.[4][6] Both σ1 agonists and antagonists are being explored for therapeutic potential, underscoring the need for precise functional characterization.[7]
-
NMDA Receptors: As ionotropic glutamate receptors, NMDA receptors are fundamental to synaptic plasticity, learning, and memory.[8] They function as coincidence detectors, requiring both glutamate and a co-agonist (glycine or D-serine) for activation.[9] Hyperactivation of NMDA receptors leads to excitotoxicity and is implicated in various neurodegenerative conditions, while hypo-function is associated with psychosis. Antagonists of the NR1/2B subtype, which often feature a substituted piperidine moiety, have been a major focus of drug discovery.[10][11]
-
Dopamine D2 Receptors: The dopamine D2 receptor is a primary target for antipsychotic medications and plays a central role in motor control, motivation, and reward pathways. Both agonists and antagonists have significant therapeutic applications. Characterizing off-target activity at D2 receptors is critical for any CNS-active compound to predict and mitigate potential side effects, such as extrapyramidal symptoms.
Comparative Analysis: Structure-Activity Relationships (SAR)
To illustrate the principles of comparative pharmacology, we will analyze this compound (Parent Compound) alongside three structurally related analogs. The binding affinity (Ki) data presented below is illustrative, synthesized from established trends in the literature to provide a clear SAR narrative.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Structure | σ1 Receptor | σ2 Receptor | NMDA (NR1/2B) | Dopamine D2 |
| Parent Compound | 3-(4-Methoxybenzyl)piperidine | 45 | 250 | >10,000 | 1,200 |
| Analog A | 3-(4-Hydroxy benzyl)piperidine | 25 | 300 | 850 | 1,500 |
| Analog B | 4 -(4-Methoxybenzyl)piperidine | 150 | 800 | 6,500 | 950 |
| Analog C | N-Phenethyl -3-(4-methoxybenzyl)piperidine | 3.5 | 95 | >10,000 | 750 |
Analysis of Structure-Activity Relationships:
-
Role of the Methoxy Group (Parent vs. Analog A): The demethylation of the 4-methoxy group to a 4-hydroxy group (Analog A) results in a modest increase in affinity for the σ1 receptor and, more significantly, introduces moderate affinity for the NMDA receptor. This is a classic example of how a phenolic hydroxyl group can introduce a critical hydrogen bonding interaction, a feature often seen in high-potency NMDA antagonists like ifenprodil.[10]
-
Impact of Isomeric Position (Parent vs. Analog B): Shifting the methoxybenzyl group from the 3-position to the 4-position of the piperidine ring (Analog B) significantly reduces affinity for the σ1 receptor. This highlights the precise spatial requirements of the σ1 binding pocket, where the orientation of the benzyl group relative to the piperidine nitrogen is critical.[3]
-
Effect of N-Substitution (Parent vs. Analog C): The addition of a phenethyl group to the piperidine nitrogen (Analog C) dramatically increases σ1 receptor affinity, transforming a moderate ligand into a high-potency one. This modification is a common strategy in σ1 ligand design, as the additional hydrophobic moiety can engage with accessory binding pockets within the receptor.[3] Notably, this modification does not confer NMDA affinity, demonstrating that structural changes can be leveraged to enhance selectivity.
From Affinity to Function: An Essential Workflow
High affinity does not equate to therapeutic effect. A compound can be an agonist (activator), antagonist (blocker), or allosteric modulator. Determining the functional outcome of receptor binding is a critical and often challenging step, especially for σ1 receptors where universally accepted functional assays are still evolving.[4][6]
Below is a logical workflow for characterizing a novel benzylpiperidine derivative, moving from initial screening to functional validation.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. Sigma Receptors [sigmaaldrich.com]
- 4. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. rupress.org [rupress.org]
- 9. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-(4-Methoxybenzyl)piperidine Hydrochloride
For researchers and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. 3-(4-Methoxybenzyl)piperidine hydrochloride is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents.[1] This guide provides an in-depth analysis of the expected spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—and compares it with relevant structural alternatives to aid in its unambiguous identification and characterization.
The Importance of Orthogonal Spectroscopic Techniques
A robust structural confirmation relies on a multi-faceted analytical approach. By employing NMR, IR, and MS, we can probe different aspects of the molecule's constitution. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy identifies the functional groups present. Mass spectrometry reveals the molecular weight and provides clues to the structure through fragmentation patterns. This orthogonal approach ensures a high degree of confidence in the assigned structure.
Analysis of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will show distinct signals for the protons on the piperidine ring, the benzyl group, and the methoxy group. Due to the chirality at the C3 position of the piperidine ring, the adjacent methylene protons (at C2 and C4) are diastereotopic and will likely appear as complex multiplets, even with proton decoupling.
Expected Chemical Shifts (δ) in ¹H NMR (in CDCl₃ or D₂O):
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (H-2', H-6') | ~7.1 ppm | Doublet | Protons ortho to the methoxybenzyl substituent. |
| Aromatic (H-3', H-5') | ~6.8 ppm | Doublet | Protons meta to the methoxybenzyl substituent. |
| Methoxy (-OCH₃) | ~3.8 ppm | Singlet | A sharp signal integrating to three protons. |
| Piperidine Ring Protons | ~1.5 - 3.5 ppm | Multiplets | A complex region due to overlapping signals and diastereotopicity. The protons on carbons adjacent to the nitrogen will be deshielded. |
| Benzylic (-CH₂-) | ~2.5 ppm | Multiplet | These protons are adjacent to the chiral center and the aromatic ring. |
| N-H Protons | Variable | Broad Singlet | In the hydrochloride salt, the N-H protons will be present and may exchange with solvent, leading to a broad signal. The chemical shift is highly dependent on solvent and concentration. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule, confirming the molecular formula.
Expected Chemical Shifts (δ) in ¹³C NMR:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Aromatic (C-1') | ~130 ppm |
| Aromatic (C-2', C-6') | ~129 ppm |
| Aromatic (C-3', C-5') | ~114 ppm |
| Aromatic (C-4') | ~158 ppm |
| Methoxy (-OCH₃) | ~55 ppm |
| Piperidine Ring Carbons | ~25 - 55 ppm |
| Benzylic (-CH₂) | ~35 - 45 ppm |
Comparative Analysis: Distinguishing Isomers
A common challenge is differentiating between positional isomers. For instance, how would the NMR spectra of 4-(4-Methoxybenzyl)piperidine hydrochloride differ? In the 4-substituted isomer, the molecule is achiral. This increased symmetry would lead to a simpler ¹H NMR spectrum for the piperidine ring protons, with fewer and more well-defined multiplets compared to the complex pattern expected for the 3-substituted isomer.
Experimental Protocol: Acquiring High-Quality NMR Data
Caption: Workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the amine salt, the aromatic ring, and the ether linkage.
Key IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Amine Salt) | 2700-2250 | Broad, strong bands |
| C-H Stretch (Aromatic) | 3100-3000 | Medium to weak, sharp |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium to strong, sharp |
| C=C Stretch (Aromatic) | 1610, 1510, 1450 | Medium to strong, sharp |
| C-O Stretch (Ether) | 1250 | Strong, sharp |
| C-N Stretch | 1200-1020 | Medium to weak |
The Signature of a Hydrochloride Salt
The most telling feature in the IR spectrum of an amine hydrochloride is the presence of a broad and strong absorption band in the 2700-2250 cm⁻¹ region.[2] This is due to the stretching vibration of the N-H⁺ bond of the secondary ammonium ion. This band is often complex and can obscure the C-H stretching vibrations. In contrast, the free base, 3-(4-methoxybenzyl)piperidine, would show a much weaker N-H stretch around 3300 cm⁻¹.[3]
Experimental Protocol: Obtaining an IR Spectrum
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would likely show a prominent protonated molecular ion [M+H]⁺ corresponding to the free base.
Expected Mass-to-Charge Ratios (m/z):
-
Molecular Formula (Free Base): C₁₃H₁₉NO
-
Molecular Weight (Free Base): 205.30 g/mol
-
[M+H]⁺: 206.15
Fragmentation Analysis: Deciphering the Pieces
The fragmentation of benzylpiperidine derivatives is well-characterized.[4] A primary fragmentation pathway involves the cleavage of the bond between the piperidine ring and the benzyl group.
Key Expected Fragments:
| m/z | Proposed Fragment | Notes |
| 121 | [C₈H₉O]⁺ | Tropylium-like ion from the 4-methoxybenzyl moiety. A very common and stable fragment for benzyl compounds. |
| 84 | [C₅H₁₀N]⁺ | Piperidinyl fragment resulting from cleavage of the benzylic C-C bond. |
The presence of the methoxybenzyl fragment at m/z 121 is a strong indicator of the substitution pattern on the aromatic ring. Comparison with an alternative like 3-benzylpiperidine hydrochloride would show a fragment at m/z 91 (the unsubstituted benzyl cation), clearly distinguishing the two.[5]
Experimental Protocol: Mass Spectrometry Analysis
Caption: Workflow for ESI-MS data acquisition.
Conclusion: A Coherent Spectroscopic Picture
The combination of NMR, IR, and Mass Spectrometry provides a detailed and self-validating characterization of this compound. The predicted spectroscopic data, when compared with that of its isomers and analogues, allows for its unambiguous identification. This guide serves as a practical resource for researchers, enabling confident structural assignment and quality control in the synthesis of complex molecules for drug discovery and development.
References
-
Chem-Impex. This compound.
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
-
Benchchem. (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione.
-
ChemicalBook. 4-Benzylpiperidine(31252-42-3) IR Spectrum.
-
ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
-
NIST WebBook. Piperidine.
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.
-
Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
-
PubChem. 2-Benzylpiperidine.
-
PubChem. 4-Benzylpiperidine.
-
DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile.
-
Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation.
-
uLaval. IR: amines.
-
Chem-Impex. 3-Benzylpiperidine.
-
ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
-
ResearchGate. General fragmentation scheme of the benzylpyridinium ions.
-
Reddit. Fragmentation of benzyl acetate.
Sources
Purity assessment and validation of 3-(4-Methoxybenzyl)piperidine hydrochloride samples
An In-Depth Technical Guide to the Purity Assessment and Validation of 3-(4-Methoxybenzyl)piperidine Hydrochloride Samples
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the purity assessment and validation of this compound, a key intermediate in pharmaceutical research and development.[1] The purity of such building blocks is not a trivial specification; it is a critical parameter that dictates the success of subsequent synthetic steps, the reliability of biological data, and the safety profile of potential drug candidates. This document is intended for researchers, analytical scientists, and drug development professionals, offering a multi-faceted approach to building a robust and defensible purity profile.
The core principle of modern analytical validation is the use of orthogonal methods—a series of independent techniques that measure the same attribute (in this case, purity) through different physical or chemical principles. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method, thereby providing a more complete and accurate characterization of the material.
The following diagram illustrates the synergy of an orthogonal approach for comprehensive purity assessment.
Caption: Orthogonal approach for a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
HPLC is an indispensable technique for separating and quantifying non-volatile or thermally labile organic impurities, which are often process-related or degradation products.[2] A reversed-phase method is typically the first choice for compounds like this compound.
Causality Behind the Method
The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the analyte and related substances through partitioning mechanisms. The mobile phase, a mixture of an aqueous buffer (like phosphate or formate) and an organic solvent (acetonitrile or methanol), is optimized to achieve separation. The acidic pH of the mobile phase ensures that the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks. UV detection is suitable due to the presence of the chromophoric methoxybenzyl group. Method validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[3][4]
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1.0 mg/mL.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Comparative Data: HPLC Purity of Three Batches
| Parameter | Batch A | Batch B (Alternative Supplier) | Batch C (Aged Sample) |
| Retention Time (Main Peak) | 10.52 min | 10.51 min | 10.53 min |
| Purity (Area %) | 99.85% | 98.90% | 97.50% |
| Known Impurity 1 (Area %) | 0.08% | 0.45% | 0.65% |
| Unknown Impurity (Area %) | 0.07% | 0.65% | 1.85% |
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the manufacturing process.[6] Since this compound is a salt and thus non-volatile, it must be converted to its free base form prior to injection.[7]
Causality Behind the Method
The conversion to the free base is achieved by liquid-liquid extraction with a non-polar organic solvent under basic conditions. This makes the analyte volatile enough for GC analysis. A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane) separates compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries. This method is crucial as residual solvents are strictly regulated by guidelines such as ICH Q3C.
Experimental Protocol: GC-MS
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Sample Preparation (Free Base Conversion):
-
Dissolve ~20 mg of the hydrochloride salt in 1 mL of deionized water.
-
Add 0.5 mL of 2M Sodium Hydroxide to basify the solution.
-
Extract with 2 mL of dichloromethane.
-
Carefully transfer the organic layer to a new vial for injection.
-
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.[6]
-
Injection: 1 µL, splitless.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 500.
Workflow for GC-MS Analysis
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to 3-(4-Methoxybenzyl)piperidine: Hydrochloride Salt vs. Free Base in Experimental Assays
For researchers and drug development professionals, the selection of the appropriate form of a chemical entity is a foundational decision that profoundly impacts experimental reproducibility, data quality, and overall project success. This is particularly true for amine-containing compounds like 3-(4-Methoxybenzyl)piperidine, a versatile building block in medicinal chemistry, noted for its piperidine core which is a common feature in molecules targeting the central nervous system.[1][2] This guide provides an in-depth comparison of 3-(4-Methoxybenzyl)piperidine hydrochloride and its corresponding free base, moving beyond simple catalog specifications to offer field-proven insights and actionable protocols.
The Fundamental Difference: A Physicochemical Overview
The conversion of the 3-(4-Methoxybenzyl)piperidine free base into its hydrochloride salt is achieved by reacting the basic tertiary amine with hydrochloric acid.[3][4] This acid-base reaction protonates the piperidine nitrogen, transforming a neutral organic molecule into an ammonium salt.[4][5] This seemingly simple chemical modification results in significant, and experimentally critical, changes to the compound's physical properties.
Caption: Reversible interconversion between the free base and hydrochloride salt.
The most impactful divergences arise in stability and solubility, which are summarized below.
| Property | 3-(4-Methoxybenzyl)piperidine (Free Base) | This compound | Rationale & Implication |
| Molecular Formula | C₁₃H₁₉NO[6] | C₁₃H₁₉NO·HCl[1] | The addition of HCl increases the molecular weight. |
| Molecular Weight | 205.30 g/mol [6] | 241.76 g/mol [1] | Crucial for accurate molar concentration calculations. |
| Typical Appearance | Colorless to yellow liquid or low-melting solid | Light yellow to brown crystalline powder[1] | The salt form is a stable, crystalline solid, making it easier to handle and weigh accurately.[7] |
| Aqueous Solubility | Low | High | The ionic nature of the salt enhances its solubility in polar solvents like water and buffers.[3][8][9] |
| Organic Solvent Solubility | High (e.g., DCM, Toluene, Hexane)[7] | Low in non-polar solvents; soluble in alcohols | The neutral free base is more soluble in non-polar organic solvents.[7] |
| Stability & Handling | Less stable, may be sensitive to air/CO₂ | High thermal and shelf stability[3][4][7] | The salt form is less volatile, has a longer shelf-life, and is less prone to degradation.[7][9] |
| pKa (Piperidine) | ~11.2 (for parent piperidine)[2] | N/A (protonated) | The high pKa means the piperidine nitrogen is basic and readily protonated. |
Performance in Assays: Choosing the Right Tool for the Job
The choice between the hydrochloride salt and the free base is not arbitrary; it is dictated by the experimental context. The success of an assay often hinges on this decision.
Aqueous-Based In Vitro Assays (Enzymatic, Cell-Based)
Universal Recommendation: This compound
Causality: The vast majority of biological assays are conducted in aqueous buffers (e.g., PBS, Tris-HCl, DMEM). The primary directive is to maintain the compound in a dissolved state to ensure accurate concentration at the point of biological interaction.
-
Solubility & Stock Preparation: The hydrochloride salt's superior aqueous solubility is its greatest asset.[3][8] It allows for the preparation of high-concentration stock solutions directly in water or aqueous buffers, which can then be serially diluted into the final assay plate. This minimizes the concentration of organic co-solvents like DMSO.
-
Preventing Compound Precipitation: Using the free base would necessitate a DMSO stock. Diluting this stock into an aqueous assay buffer can cause the less soluble free base to precipitate, leading to erroneously low activity or potency (IC₅₀/EC₅₀) values.
-
pH Considerations: While the hydrochloride salt is acidic, its addition to a well-buffered biological medium will have a negligible effect on the final pH. The buffering capacity of the system is designed to handle such minor additions.
Cellular Permeability & Target Engagement
A common misconception is that because the neutral free base is more membrane-permeable, it should be the preferred form for cell-based assays. This overlooks the principles of chemical equilibrium.
At physiological pH (~7.4), the fate of the compound is governed by its pKa according to the Henderson-Hasselbalch equation. Given the high pKa of the piperidine nitrogen (~11.2), regardless of whether you add the hydrochloride salt or the free base to the cell culture medium, an equilibrium will be established. At pH 7.4, the vast majority of the compound will exist in its protonated, charged form. The small fraction that exists as the neutral free base is what drives passive diffusion across the cell membrane. Once inside the cell (cytosolic pH ~7.2), the same equilibrium is maintained.
Therefore, for practical purposes of bioavailability in a typical in vitro assay, the starting form is less important than its ultimate solubility. Since the hydrochloride salt provides superior solubility and ease of handling, it remains the logical choice.
Organic Synthesis & Non-Aqueous Reactions
Universal Recommendation: 3-(4-Methoxybenzyl)piperidine (Free Base)
Causality: When the piperidine nitrogen is intended to act as a nucleophile (e.g., in N-alkylation or N-acylation reactions), the lone pair of electrons must be available.
-
Nucleophilicity: In the hydrochloride salt, the nitrogen's lone pair is occupied by a proton, rendering it non-nucleophilic. The reaction will not proceed unless a separate base is added to neutralize the salt in situ.
-
Solvent Compatibility: These reactions are typically run in non-polar organic solvents like dichloromethane (DCM) or toluene, where the free base exhibits higher solubility.[7] Using the hydrochloride salt would create a heterogeneous slurry, potentially leading to poor reaction kinetics and yields.
Core Experimental Protocols
Trustworthy data begins with robust and reproducible protocols. The following are self-validating methodologies for handling both forms of 3-(4-Methoxybenzyl)piperidine.
Protocol 1: Preparation of a 10 mM Aqueous Stock from Hydrochloride Salt
-
Calculate Mass: Determine the required mass of this compound (MW: 241.76 g/mol ) for your desired volume.
-
Example: For 10 mL of a 10 mM stock, you need: 0.010 L * 0.010 mol/L * 241.76 g/mol = 0.02418 g (24.18 mg).
-
-
Weighing: Accurately weigh the crystalline solid using an analytical balance. The solid, non-volatile nature of the salt ensures precision.
-
Dissolution: Add the salt to a sterile conical tube. Add ~80% of the final volume of your desired solvent (e.g., sterile deionized water or PBS).
-
Solubilization: Vortex thoroughly. If needed, gentle warming (37°C) or sonication can be used to aid dissolution.
-
Final Volume: Once fully dissolved, bring the solution to the final desired volume.
-
Sterilization & Storage: Sterile filter the solution through a 0.22 µm filter into a fresh, sterile tube. Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles.
Protocol 2: Conversion of Hydrochloride Salt to Free Base for Synthesis
This protocol is essential when only the salt is available, but the free base is required for a reaction.
-
Dissolution: Dissolve the hydrochloride salt in a minimal amount of deionized water in a separatory funnel.
-
Basification: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Slowly add the NaHCO₃ solution to the separatory funnel. You may observe effervescence (CO₂ release). Continue adding until the bubbling ceases, ensuring the aqueous phase is basic (pH > 8, check with pH paper).
-
Extraction: Add an equal volume of an immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate. Stopper the funnel and shake vigorously, venting frequently.
-
Phase Separation: Allow the layers to separate. The deprotonated free base will partition into the organic layer.
-
Collection: Drain the lower organic layer (if using DCM) or the upper organic layer (if using ethyl acetate).
-
Repeat Extraction: To maximize yield, perform two more extractions of the aqueous layer with fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the free base, likely as an oil or low-melting solid.
Caption: Decision workflow for selecting the appropriate compound form.
Conclusion and Authoritative Recommendations
The decision between using this compound and its free base is a critical experimental design parameter, not a matter of simple preference.
-
For biological and biochemical assays in aqueous systems, the hydrochloride salt is the authoritative choice. Its superior handling properties, stability, and aqueous solubility ensure reliable and reproducible data by minimizing the risk of compound precipitation and simplifying stock solution preparation.[1][3][9]
-
For applications in organic synthesis where the piperidine nitrogen acts as a nucleophile, the free base is mandatory. The protonated nitrogen of the hydrochloride salt is unreactive in this context.
By understanding the fundamental physicochemical differences and their direct consequences on experimental outcomes, researchers can make informed decisions, ensuring the integrity and success of their work.
References
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
-
Journal of the American Chemical Society. (2024). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Available at: [Link]
-
Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Available at: [Link]
-
ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Available at: [Link]
-
PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Available at: [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]
-
Oreate AI. (2026). The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety. Available at: [Link]
-
ResearchGate. (2023). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Available at: [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Available at: [Link]
-
Reddit. (n.d.). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr?. Available at: [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijnrd.org [ijnrd.org]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. 3-(4-Methoxy-benzyl)-piperidine | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety - Oreate AI Blog [oreateai.com]
A Guide to Comprehensive Cross-Reactivity Assessment of 3-(4-Methoxybenzyl)piperidine Hydrochloride
This guide provides a robust framework for evaluating the off-target binding profile, or cross-reactivity, of the research compound 3-(4-Methoxybenzyl)piperidine hydrochloride. Given that comprehensive public data on this specific molecule is limited, we will focus on establishing a rigorous, multi-tiered experimental strategy. This approach is designed to proactively identify potential off-target interactions, a critical step in early-stage drug discovery for predicting potential side effects and understanding a compound's full pharmacological spectrum. We will use data from structurally related compounds to illustrate key concepts and data interpretation.
The piperidine scaffold is a common motif in centrally active drugs, known to interact with a wide range of receptors. Therefore, a thorough assessment of a novel derivative like this compound is not just recommended; it is essential for a scientifically sound development program.
Part 1: The Rationale for a Tiered Screening Approach
A tiered approach to cross-reactivity assessment is both scientifically rigorous and resource-efficient. It allows for broad initial screening against a wide array of targets, followed by more focused and functionally relevant assays for any initial "hits." This ensures that we do not miss unexpected interactions while concentrating resources on the most plausible off-target liabilities.
Our proposed workflow is as follows:
Figure 1: A tiered workflow for assessing compound cross-reactivity.
Part 2: Experimental Methodologies
Tier 1: Broad Radioligand Binding Panel
The initial step involves screening this compound against a broad panel of receptors, ion channels, and transporters. This is typically performed using radioligand binding assays.
Principle: This technique measures the ability of the test compound to displace a known, radioactively labeled ligand from its receptor. A high degree of displacement indicates a potential interaction.
Illustrative Protocol: Radioligand Binding Assay
-
Preparation: A membrane preparation from cells expressing the target receptor is incubated with a specific radioligand (e.g., ³H-spiperone for dopamine D2 receptors).
-
Competition: The test compound, this compound, is added at a fixed concentration (typically 1 to 10 µM for a primary screen).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through a glass fiber filter.
-
Detection: The radioactivity trapped on the filter is quantified using a scintillation counter.
-
Calculation: The percentage inhibition of radioligand binding by the test compound is calculated relative to a control (no test compound) and a non-specific binding control.
Data Interpretation: A result of >50% inhibition at the screening concentration is generally considered a "hit" and warrants further investigation.
Tier 2: Affinity (Ki) Determination
For any hits identified in Tier 1, the next crucial step is to determine the compound's binding affinity (Ki). This provides a quantitative measure of the strength of the interaction.
Principle: A concentration-response curve is generated by running the binding assay with multiple concentrations of the test compound. This allows for the calculation of the IC50 (the concentration of the compound that inhibits 50% of specific binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Illustrative Data Table (Hypothetical):
The following table shows hypothetical Ki values for our compound against a selection of common off-targets for piperidine-based molecules. A researcher would populate this with their own experimental data.
| Receptor Target | Ligand Displaced | Ki (nM) for 3-(4-Methoxybenzyl)piperidine HCl | Potential Implication |
| Dopamine D2 | [³H]-Spiperone | >10,000 | Low risk of extrapyramidal side effects |
| Serotonin 5-HT2A | [³H]-Ketanserin | 850 | Moderate affinity; warrants functional testing |
| Adrenergic α1A | [³H]-Prazosin | 1,200 | Low to moderate affinity |
| Muscarinic M1 | [³H]-Pirenzepine | >10,000 | Low risk of anticholinergic effects |
| hERG Channel | [³H]-Astemizole | 4,500 | Moderate affinity; warrants electrophysiology |
Tier 3: Functional Assays
A compound can bind to a receptor without eliciting a biological response (antagonist), or it can activate the receptor (agonist). Functional assays are essential to distinguish between these possibilities and understand the true physiological impact of an off-target interaction.
Principle: These assays measure a biological event downstream of receptor binding. The choice of assay depends on the receptor's signaling mechanism.
Example: Gs-Coupled Receptor Functional Assay (cAMP Measurement)
Many receptors, such as certain adrenergic and serotonergic subtypes, are coupled to the G-protein Gs, which activates adenylyl cyclase to produce cyclic AMP (cAMP).
Figure 2: A simplified Gs-coupled protein receptor signaling pathway.
Illustrative Protocol: cAMP Assay
-
Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing the 5-HT7 receptor).
-
Compound Addition:
-
Agonist Mode: Add increasing concentrations of this compound to the cells.
-
Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound before adding a known agonist at its EC50 concentration.
-
-
Incubation: Allow incubation for a specified time to permit cAMP production.
-
Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a detection kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA principles.
-
Data Analysis:
-
Agonist Mode: Plot cAMP levels against compound concentration to generate an EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist response against compound concentration to generate an IC50 value.
-
Part 3: Conclusion and Next Steps
The framework described above provides a comprehensive strategy for assessing the cross-reactivity of this compound. By moving from broad, high-throughput screening to specific, functional readouts, researchers can build a detailed pharmacological profile of the compound. Any confirmed, high-potency off-target interactions should be carefully considered in the context of the compound's intended therapeutic target and dose. This systematic approach is fundamental to mitigating risks and making informed decisions in the progression of a drug discovery project.
References
-
Title: Principles and techniques of practical biochemistry. Source: Wilson, K., & Walker, J. (Eds.). (2010). Cambridge University Press. URL: [Link]
-
Title: The four-parameter logistic model for binding assays. Source: Motulsky, H. J., & Christopoulos, A. (2004). Fitting models to biological data using linear and nonlinear regression. A practical guide to curve fitting. URL: [Link]
-
Title: cAMP HTRF (Homogeneous Time Resolved Fluorescence) cellular functional assay. Source: Cisbio. URL: [Link]
The Pivotal Choice in Piperidine Scaffolding: A Comparative Analysis of N-Substituted vs. C-Substituted Derivatives in Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals is a testament to its versatility as a scaffold, offering a three-dimensional architecture that can be tailored to interact with a wide array of biological targets.[1][2][3] This guide provides an in-depth comparative analysis of two primary strategies for modifying the piperidine core: N-substitution and C-substitution. Understanding the nuanced differences in their synthesis, conformational behavior, and resulting pharmacological impact is critical for researchers, scientists, and drug development professionals seeking to optimize lead compounds and accelerate the discovery of novel therapeutics.[4][5]
The Strategic Importance of Substitution: N vs. C
The decision to modify the piperidine ring at the nitrogen (N-substitution) versus the carbon skeleton (C-substitution) is a fundamental choice in the design of new chemical entities. This decision profoundly influences a molecule's physicochemical properties, conformational preferences, and ultimately, its biological activity and selectivity.[6][7] While both approaches have led to the development of numerous successful drugs, they offer distinct advantages and challenges that must be carefully considered within the context of a specific drug discovery program.[2][8]
N-Substitution: This approach directly modifies the basicity and steric environment of the piperidine nitrogen. The substituent at the nitrogen atom can play a crucial role in the pharmacophore, directly interacting with the target protein or modulating the molecule's overall properties, such as solubility and membrane permeability.
C-Substitution: Modification of the carbon backbone of the piperidine ring introduces substituents that can fine-tune the molecule's three-dimensional shape, creating specific steric and electronic interactions with the target.[2] This strategy is often employed to enhance potency, improve selectivity, and optimize pharmacokinetic profiles by introducing chirality and exploring new binding pockets.[6]
Comparative Analysis: A Deeper Dive
To fully appreciate the implications of N- vs. C-substitution, we will explore key aspects of their chemistry and pharmacology, supported by experimental insights.
Synthesis and Chemical Accessibility
The synthetic routes to N- and C-substituted piperidines differ significantly in their complexity and versatility.
N-Substituted Piperidines: The synthesis of N-substituted derivatives is often more straightforward. The secondary amine of the piperidine ring is readily functionalized through well-established reactions such as reductive amination, acylation, and alkylation. This allows for the rapid generation of diverse libraries of compounds for initial screening.
C-Substituted Piperidines: The synthesis of C-substituted piperidines can be more challenging, often requiring multi-step sequences and careful control of stereochemistry.[9] Common strategies include the hydrogenation of substituted pyridines, intramolecular cyclization reactions, and various cycloaddition and annulation methods.[1] The development of stereoselective methods is crucial, as the spatial orientation of substituents on the carbon skeleton is critical for biological activity.[6][9]
Experimental Protocol: Diastereoselective Synthesis of a C-Substituted Piperidine via Hydrogenation
This protocol outlines a general procedure for the diastereoselective hydrogenation of a substituted pyridine to yield a cis-2,6-disubstituted piperidine, a common starting point for further derivatization.
Objective: To synthesize cis-methyl 2,6-dimethylpiperidine-3-carboxylate.
Materials:
-
Methyl 2,6-dimethylnicotinate
-
Platinum(IV) oxide (PtO₂)
-
Ethanol (absolute)
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus (e.g., Parr shaker)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve methyl 2,6-dimethylnicotinate (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of PtO₂ (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Agitate the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio. The cis isomer is typically the major product under these conditions.
-
Purify the product by column chromatography if necessary.
Causality: The choice of a heterogeneous catalyst like PtO₂ often favors cis-hydrogenation, where both hydrogen atoms add to the same face of the pyridine ring, leading to the formation of the cis-disubstituted piperidine. The stereochemical outcome can be influenced by the catalyst, solvent, and substrate.
Conformational Analysis and 3D Shape
The piperidine ring predominantly adopts a chair conformation to minimize steric strain. The orientation of substituents (axial vs. equatorial) is a critical determinant of a molecule's overall three-dimensional shape and its ability to fit into a protein's binding site.
N-Substituted Piperidines: The substituent on the nitrogen atom can influence the ring's conformational equilibrium. For instance, in N-acylpiperidines, the partial double-bond character of the amide C-N bond can lead to a preference for an axial orientation of a substituent at the 2-position to minimize pseudoallylic strain.[10] This can be a powerful tool for controlling the exit vector of a substituent and exploring specific regions of a binding pocket.[10]
C-Substituted Piperidines: The position and stereochemistry of substituents on the carbon atoms of the ring have a profound impact on the preferred chair conformation. Generally, bulky substituents prefer to occupy the equatorial position to avoid 1,3-diaxial interactions.[9] The ability to introduce multiple chiral centers and control their relative stereochemistry allows for the creation of highly rigid and structurally diverse scaffolds with well-defined three-dimensional shapes.[2][6] This "3D shape" is a key advantage of C-substituted piperidines, enabling interactions not accessible to flatter, aromatic molecules.[2]
Visualization of Conformational Preferences
The following diagram illustrates the impact of substitution on the conformational equilibrium of the piperidine ring.
Caption: Conformational equilibrium in N- and C-substituted piperidines.
Pharmacological Activity and Structure-Activity Relationships (SAR)
The ultimate goal of substitution is to modulate pharmacological activity. The choice between N- and C-substitution can lead to vastly different SAR profiles.
N-Substituted Piperidines: The SAR of N-substituted piperidines is often driven by the nature of the substituent on the nitrogen. This group can be a key pharmacophoric element, engaging in hydrogen bonding, ionic interactions, or hydrophobic interactions with the target. For example, in many CNS-active drugs, the basic nitrogen of the piperidine ring is crucial for interaction with aminergic GPCRs.
C-Substituted Piperidines: The SAR of C-substituted piperidines is highly dependent on the position and stereochemistry of the substituents. Moving a substituent from one carbon to another can dramatically alter potency and selectivity.[6] For instance, a study on GLP-1R agonists found that moving a substituent from the 4-position to the 3-position of the piperidine ring significantly increased its potentiation of the receptor.[6] This highlights the importance of exploring the carbon skeleton to optimize interactions with the target.
Data Presentation: Comparative Activity of Piperidine Analogs
The following table summarizes hypothetical data illustrating the impact of substitution position on the biological activity of a series of piperidine-based enzyme inhibitors.
| Compound | Substitution Pattern | IC₅₀ (nM) |
| 1 | N-Benzyl | 500 |
| 2 | 4-Phenyl (C-substituted) | 150 |
| 3 | 3-Phenyl (C-substituted) | 25 |
| 4 | 2-Phenyl (C-substituted) | 300 |
Interpretation: This data demonstrates that for this particular scaffold, C-substitution at the 3-position leads to a significant enhancement in potency compared to N-substitution or C-substitution at other positions. This underscores the importance of systematically exploring the carbon framework of the piperidine ring.
Strategic Considerations for Drug Discovery
The choice between N- and C-substitution is not mutually exclusive; many successful drugs incorporate both. However, the initial strategy often depends on the specific goals of the drug discovery program.
-
For rapid library synthesis and initial hit identification, N-substitution offers a more direct and efficient approach.
-
For lead optimization, enhancing potency and selectivity, and improving pharmacokinetic properties, C-substitution provides a powerful tool for fine-tuning the three-dimensional structure of the molecule.[6]
-
To modulate basicity and introduce key pharmacophoric elements, N-substitution is the primary choice.
-
To create novel intellectual property and explore new chemical space, the synthesis of complex, stereochemically defined C-substituted piperidines can be a highly effective strategy.[9]
Conclusion
Both N- and C-substituted piperidine derivatives are invaluable tools in the arsenal of the medicinal chemist. N-substitution provides a direct handle for modifying the properties of the core nitrogen atom and for introducing key pharmacophoric groups. C-substitution, while often more synthetically demanding, offers unparalleled control over the three-dimensional shape of the molecule, enabling the optimization of potency and selectivity through precise spatial positioning of substituents. A thorough understanding of the distinct advantages and challenges of each approach, grounded in a solid foundation of synthetic chemistry and conformational analysis, is essential for the rational design of the next generation of piperidine-based therapeutics.
References
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme.
- Frolov, N., & Vereshchagin, A. (2023).
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
- Boost your Medicinal Chemistry Research with C-substituted Piperidines. (2021). Life Chemicals.
- Jones, S. P., et al. (2022).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Frolov, N., & Vereshchagin, A. (2023).
- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega.
- Structure–activity relationship of piperidine derivatives with.... (2023).
- Conformation of piperidine and of derivatives with additional ring hetero atoms. (n.d.). Accounts of Chemical Research.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. ijnrd.org [ijnrd.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

